Product packaging for Z-LYS-SBZL monohydrochloride(Cat. No.:)

Z-LYS-SBZL monohydrochloride

Número de catálogo: B13397928
Peso molecular: 423.0 g/mol
Clave InChI: PNDSXGXPDJRQAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Z-LYS-SBZL monohydrochloride is a useful research compound. Its molecular formula is C21H27ClN2O3S and its molecular weight is 423.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H27ClN2O3S B13397928 Z-LYS-SBZL monohydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

S-benzyl 6-amino-2-(phenylmethoxycarbonylamino)hexanethioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S.ClH/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17;/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDSXGXPDJRQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-LYS-SBZL monohydrochloride, chemically known as N-α-Cbz-L-lysine thiobenzyl ester hydrochloride, is a synthetic substrate pivotal for the characterization and quantification of trypsin-like serine protease activity. Its mechanism of action is not that of a therapeutic agent but as a tool for biochemical analysis. This guide delineates the enzymatic interaction of Z-LYS-SBZL with its primary targets, provides a summary of available kinetic data for related substrates, and furnishes detailed experimental protocols for its application in research settings.

Introduction

This compound is a chromogenic substrate designed to assay the activity of proteases that exhibit specificity for lysine (B10760008) at the P1 position of their substrates. This includes a range of enzymes crucial in various physiological and pathological processes, such as granzymes, trypsin, plasmin, and kallikreins. The core of its utility lies in the enzymatic cleavage of its thiobenzyl ester bond, which initiates a detectable colorimetric reaction.

Mechanism of Action: A Substrate-Centric View

The "mechanism of action" of Z-LYS-SBZL is its role as a specific substrate for certain serine proteases. The process can be broken down into two main stages: enzymatic cleavage and colorimetric detection.

Enzymatic Cleavage

Trypsin-like serine proteases, most notably granzyme A and granzyme K, recognize and bind to the lysine residue of Z-LYS-SBZL. The active site of these enzymes, featuring a catalytic triad (B1167595) (typically serine, histidine, and aspartate), facilitates the hydrolysis of the thiobenzyl ester bond. This reaction releases a free thiobenzyl group (SBzl) and the Z-Lysine-OH moiety.

Colorimetric Detection

The released thiobenzyl group readily reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored chromophore, 2-nitro-5-thiobenzoate (TNB), which has a maximum absorbance at 405-412 nm. The rate of TNB formation is directly proportional to the rate of Z-LYS-SBZL hydrolysis and, therefore, to the enzymatic activity of the protease being assayed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic reaction and a typical experimental workflow for measuring protease activity using Z-LYS-SBZL.

Enzymatic_Reaction cluster_reaction Enzymatic Cleavage cluster_detection Colorimetric Detection Z-LYS-SBZL Z-LYS-SBZL Products Z-Lysine-OH + Thiobenzyl (SBzl) Z-LYS-SBZL->Products Hydrolysis Protease Protease Protease->Products Thiobenzyl Thiobenzyl (SBzl) Products->Thiobenzyl DTNB DTNB TNB TNB (Yellow) Absorbance @ 405-412 nm DTNB->TNB Thiobenzyl->TNB Reaction

Enzymatic cleavage of Z-LYS-SBZL and subsequent colorimetric detection.

Experimental_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer - Z-LYS-SBZL Stock - DTNB Stock - Enzyme Solution start->prepare_reagents plate_setup Set up 96-well plate: - Add Assay Buffer - Add Enzyme dilutions prepare_reagents->plate_setup pre_incubation Pre-incubate at 30°C plate_setup->pre_incubation initiate_reaction Initiate reaction by adding Z-LYS-SBZL and DTNB pre_incubation->initiate_reaction measure_absorbance Measure absorbance at 405-412 nm in a kinetic mode initiate_reaction->measure_absorbance data_analysis Data Analysis: - Calculate rate of reaction (Vmax) - Determine kinetic parameters (Km) measure_absorbance->data_analysis end End data_analysis->end

A generalized workflow for a protease activity assay using Z-LYS-SBZL.

Quantitative Data

Table 1: Kinetic Parameters for Trypsin with Z-Lys-pNA at 25°C

pHKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
5.00.380.14368
6.00.160.342125
7.00.100.454500
8.00.080.506250

Note: Data is for the substrate Z-Lys-pNA and is intended for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for conducting enzymatic assays using Z-LYS-SBZL with granzyme A and granzyme K.

Granzyme A Activity Assay

Principle: Granzyme A hydrolyzes Z-LYS-SBZL, releasing a thiobenzyl group that reacts with DTNB to produce a yellow-colored compound, TNB, which is measured spectrophotometrically at 412 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Z-LYS-SBZL Stock Solution: 10 mM in DMSO

  • DTNB Stock Solution: 10 mM in DMSO

  • Enzyme Solution: Purified or recombinant granzyme A diluted in Assay Buffer.

Procedure:

  • Prepare a fresh working solution of the assay mixture containing Assay Buffer, 0.1 mM DTNB.

  • In a 96-well microplate, add 50 µL of the assay mixture to each well.

  • Add 25 µL of diluted granzyme A to the appropriate wells. For a negative control, add 25 µL of Assay Buffer.

  • Pre-incubate the plate at 30°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of 10 mM Z-LYS-SBZL to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes.

  • Calculate the rate of the reaction (Vmax) from the linear portion of the absorbance versus time plot.

Granzyme K Activity Assay

Principle: Similar to the granzyme A assay, the activity of granzyme K is determined by measuring the rate of TNB production at 405 nm following the cleavage of Z-LYS-SBZL.

Reagents:

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.6

  • Z-LYS-SBZL Stock Solution: 10 mM in DMSO

  • DTNB Stock Solution: 10 mM in DMSO

  • Enzyme Solution: Purified or recombinant granzyme K diluted in Reaction Buffer.

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, 0.1 mM DTNB, and the desired concentration of granzyme K.

  • In a 96-well microplate, add 75 µL of the reaction mixture to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 25 µL of 10 mM Z-LYS-SBZL to each well.

  • Immediately begin kinetic measurement of absorbance at 405 nm in a microplate reader at 37°C for 30 minutes.

  • Determine the enzyme activity by calculating the slope of the linear phase of the reaction.

Conclusion

This compound serves as a valuable research tool for the sensitive and specific measurement of trypsin-like serine protease activity. Its mechanism of action is centered on its enzymatic cleavage, which liberates a thiol group that can be readily detected in a colorimetric assay. The protocols and conceptual framework provided in this guide offer a comprehensive resource for researchers employing this substrate in their studies of enzymatic function and inhibition. Further research is warranted to establish the specific kinetic parameters of Z-LYS-SBZL with its various target proteases to enhance its quantitative applications.

Z-LYS-SBZL Monohydrochloride: A Detailed Technical Guide to its Substrate Specificity for Granzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the substrate specificity of Z-LYS-SBZL monohydrochloride for granzyme A, a key serine protease involved in immune-mediated cell death. This document outlines the enzymatic kinetics, experimental protocols for activity assays, and the broader context of granzyme A's substrate recognition.

Introduction to Granzyme A and its Substrates

Granzyme A is a trypsin-like serine protease stored in the cytotoxic granules of natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).[1][2] Upon release into a target cell, it triggers a caspase-independent pathway of apoptosis, characterized by single-stranded DNA nicking.[3] Granzyme A's substrate specificity is primarily dictated by its preference for cleaving after basic amino acids, particularly arginine and lysine (B10760008), at the P1 position of a substrate.[4][5][6] While its physiological substrates are numerous and include proteins involved in DNA repair and chromatin structure, synthetic substrates are invaluable tools for studying its enzymatic activity.[3][4]

Z-LYS-SBZL (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester) monohydrochloride is a chromogenic synthetic substrate commonly used to measure the activity of granzyme A and other tryptases.[1][7] The enzymatic cleavage of the thiobenzyl ester bond by granzyme A releases a thiol group, which can be detected spectrophotometrically following its reaction with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[1][8]

Quantitative Analysis of Granzyme A Activity with Thiobenzyl Ester Substrates

SubstrateKmkcatkcat/Km (M-1s-1)Enzyme Source
Z-Arg-SBzlNot explicitly statedNot explicitly stated2.86 x 106Recombinant Human Granzyme A

Note: The Km values for recombinant granzyme A are reported to be at most 2- to 5-fold different from the Km values previously reported for native granzyme A.[6]

Substrate Specificity and Considerations

While Z-LYS-SBZL is a useful tool for measuring granzyme A activity, it is not entirely specific. Other granzymes with trypsin-like activity, such as granzyme K, can also cleave this substrate.[5][9] This is an important consideration when analyzing granzyme activity in complex biological samples, and the use of specific inhibitors or granzyme-deficient controls may be necessary to ensure accurate attribution of the measured activity to granzyme A.[9]

Experimental Protocol: Granzyme A Activity Assay using Z-LYS-SBZL

This section details a standard protocol for determining granzyme A activity using this compound as a substrate.

Materials:

  • Recombinant or purified granzyme A

  • This compound (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay Buffer: 50 mM Tris, 154 mM NaCl, pH 7.5[7] (Alternative: 1X Phosphate buffered saline, pH 7.5[1])

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and DTNB

  • Microplate reader or spectrophotometer capable of measuring absorbance at 405-412 nm[1][8]

Stock Solutions:

  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.[8]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in DMSO. Store at -20°C.[8]

  • Granzyme A Working Solution: Dilute granzyme A in the assay buffer to the desired concentration.

Assay Procedure:

  • Prepare the Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer and DTNB (final concentration of approximately 0.55 M).[7]

  • Add Granzyme A: Add the granzyme A working solution to the wells.

  • Initiate the Reaction: Add the Z-LYS-SBZL substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration can be varied to determine kinetic parameters (e.g., 19.5-2500 µM).[7]

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at 405-412 nm at regular intervals (e.g., every 20 seconds for 2-3 minutes).[1] The increase in absorbance corresponds to the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion as the released thiobenzyl group reacts with DTNB.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹) can be used to convert the rate of change in absorbance to the rate of product formation. Kinetic parameters (Km and Vmax) can be determined by plotting the initial velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Diagrams

GranzymeA_Signaling_Pathway Granzyme A Signaling Pathway cluster_target_cell Target Cell Cytosol CTL_NK CTL/NK Cell Granules Cytotoxic Granules (Perforin, Granzyme A) CTL_NK->Granules Release TargetCell Target Cell PerforinPore Perforin Pore Granules->TargetCell Exocytosis GranzymeA Granzyme A SET_Complex SET Complex (APE1, HMG2, SET) GranzymeA->SET_Complex Cleavage DNA_Damage Single-Stranded DNA Nicking SET_Complex->DNA_Damage Leads to Apoptosis Caspase-Independent Apoptosis DNA_Damage->Apoptosis Induces Experimental_Workflow Granzyme A Activity Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, DTNB) Mix Mix Reagents and Granzyme A in Plate Reagents->Mix Enzyme Prepare Granzyme A Enzyme->Mix Substrate Prepare Z-LYS-SBZL Initiate Add Substrate to Initiate Reaction Substrate->Initiate Mix->Initiate Measure Measure Absorbance at 405-412 nm Initiate->Measure Calculate Calculate Initial Velocity (V₀) Measure->Calculate Plot Plot V₀ vs. [Substrate] Calculate->Plot Determine Determine Kinetic Parameters (Km, Vmax) Plot->Determine Logical_Relationship Substrate Cleavage and Detection Z_LYS_SBZL Z-LYS-SBZL (Substrate) Cleavage Enzymatic Cleavage Z_LYS_SBZL->Cleavage GranzymeA Granzyme A GranzymeA->Cleavage Products Cleaved Substrate + Thiobenzyl Group (Thiol) Cleavage->Products Reaction Chromogenic Reaction Products->Reaction DTNB DTNB (Ellman's Reagent) DTNB->Reaction TNB TNB Anion (Yellow Product) Reaction->TNB Detection Spectrophotometric Detection (405-412 nm) TNB->Detection

References

Chemical properties and structure of N-α-Cbz-L-lysine thiobenzyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-Cbz-L-lysine thiobenzyl ester, a critical reagent in biochemical research. The information is compiled to assist researchers in its synthesis, characterization, and effective utilization in experimental settings.

Chemical Properties and Structure

N-α-Cbz-L-lysine thiobenzyl ester, often abbreviated as Z-Lys-SBzl or BLT, is a derivative of the essential amino acid L-lysine.[1] Its structure is characterized by two key modifications to the lysine (B10760008) backbone: a carbobenzyloxy (Cbz or Z) group protecting the alpha-amino (Nα) group, and a thiobenzyl ester at the C-terminus.[2] The Cbz group is a staple in peptide synthesis for temporarily blocking the reactivity of the α-amino group.[2][3] The thiobenzyl ester linkage makes the compound an excellent substrate for specific proteases.

The compound is most commonly supplied and utilized as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions compared to its free base form.[2][4] It typically appears as a white to off-white crystalline powder or solid.[4][5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of N-α-Cbz-L-lysine thiobenzyl ester and its common forms.

PropertyValueFormCitations
IUPAC Name S-benzyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioateFree Base[1]
[(5S)-6-benzylsulfanyl-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]azaniumProtonated Cation[6]
Synonyms Z-Lys-SBzl, BLT, Thiobenzyl benzyloxycarbonyl-L-lysinateN/A[1][5]
CAS Number 69861-90-1 (Free Base)Free Base[1]
69861-89-8 (Hydrochloride Salt)Hydrochloride Salt[4][5]
Molecular Formula C₂₁H₂₆N₂O₃SFree Base[1]
C₂₁H₂₇N₂O₃S⁺Protonated Cation[6]
C₂₁H₂₇ClN₂O₃SHydrochloride Salt[4]
Molecular Weight 386.5 g/mol Free Base[1]
387.5 g/mol Protonated Cation[6]
422.97 g/mol Hydrochloride Salt[4]
Appearance White to off-white solid/crystalline powderHydrochloride Salt[3][4][5]
Purity Typically >95% (as determined by HPLC)Hydrochloride Salt[3][5]
Solubility Soluble in ethanol (B145695); hydrochloride salt is more soluble in aqueous solutions.Hydrochloride Salt[4][5]
Storage Conditions Store at 2-8°C. Reconstituted stock solutions are stable for up to one month when stored at -20°C.Hydrochloride Salt[5]
Chemical Structure

The core structure consists of an L-lysine residue. The alpha-amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is converted to an S-benzyl thioester.

Chemical Structure of N-α-Cbz-L-lysine Thiobenzyl Ester (Hydrochloride) cluster_lysine L-Lysine Backbone cluster_cbz α-Amino Protecting Group (Cbz) cluster_thioester C-Terminal Thiobenzyl Ester K K_alpha K->K_alpha K_sidechain -(CH₂)₄-NH₃⁺Cl⁻ K_alpha->K_sidechain TE_CO C=O K_alpha->TE_CO Cbz_N N Cbz_N->K_alpha H Cbz_CO C=O Cbz_N->Cbz_CO Cbz_O O Cbz_CO->Cbz_O Cbz_CH2 CH₂ Cbz_O->Cbz_CH2 Cbz_Ph Phenyl Cbz_CH2->Cbz_Ph TE_S S TE_CO->TE_S TE_CH2 CH₂ TE_S->TE_CH2 TE_Ph Phenyl TE_CH2->TE_Ph

Caption: Structure of N-α-Cbz-L-lysine Thiobenzyl Ester Hydrochloride.

Spectroscopic Profile (Predicted)

SpectroscopyFeaturePredicted Chemical Shift / WavenumberAssignment
IR N-H Stretch (Amide/Carbamate)~3300 cm⁻¹N-H bond in the Cbz and amide groups
C-H Stretch (Aromatic)~3100-3000 cm⁻¹C-H bonds of the two phenyl rings
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹C-H bonds in the lysine side chain and benzyl (B1604629) CH₂
C=O Stretch (Carbamate)~1710-1690 cm⁻¹Carbonyl of the Cbz protecting group
C=O Stretch (Thioester)~1680-1660 cm⁻¹Carbonyl of the thiobenzyl ester group
C=C Stretch (Aromatic)~1600, 1495 cm⁻¹Phenyl ring skeletal vibrations
¹H NMR Aromatic Protons~7.2-7.4 ppm (multiplet, 10H)Protons on the two phenyl rings
Carbamate N-H~5.5-6.0 ppm (doublet)Amide proton of the Cbz group
Cbz Methylene Protons~5.1 ppm (singlet, 2H)-O-CH₂-Ph of the Cbz group
Thiobenzyl Methylene Protons~4.1-4.2 ppm (singlet or AB quartet, 2H)-S-CH₂-Ph of the thioester group
Lysine α-Proton~4.3-4.5 ppm (multiplet, 1H)Cα-H of the lysine residue
Lysine ε-Methylene Protons~2.9-3.1 ppm (triplet, 2H)-CH₂-NH₃⁺ of the lysine side chain
Lysine β, γ, δ Methylene Protons~1.3-1.9 ppm (multiplets, 6H)-(CH₂)₃- protons of the lysine side chain
¹³C NMR Thioester Carbonyl~195-205 ppmC=O of the thioester group
Carbamate Carbonyl~156 ppmC=O of the Cbz group
Aromatic Carbons~127-137 ppmCarbons of the two phenyl rings
Cbz Methylene Carbon~67 ppm-O-CH₂-Ph of the Cbz group
Lysine α-Carbon~55-60 ppmCα of the lysine residue
Thiobenzyl Methylene Carbon~35-40 ppm-S-CH₂-Ph of the thioester group
Lysine Side Chain Carbons~22-40 ppmAliphatic carbons of the lysine side chain
Mass Spec Molecular Ion (ESI+)m/z 387.17 [M+H]⁺ (for free base)Protonated molecule

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and application of N-α-Cbz-L-lysine thiobenzyl ester.

Representative Synthesis Protocol

General Synthesis Workflow for Z-Lys-SBzl start L-Lysine step1 Step 1: ε-Amino Protection (e.g., with Boc₂O) start->step1 intermediate1 Nε-Boc-L-lysine step1->intermediate1 step2 Step 2: α-Amino Protection (with Benzyl Chloroformate) intermediate1->step2 intermediate2 Nα-Cbz-Nε-Boc-L-lysine step2->intermediate2 step3 Step 3: Thioester Formation (Carbodiimide activation, then Benzyl Mercaptan) intermediate2->step3 intermediate3 Protected Z-Lys(Boc)-SBzl step3->intermediate3 step4 Step 4: ε-Amino Deprotection (e.g., with Trifluoroacetic Acid) intermediate3->step4 end Nα-Cbz-L-lysine Thiobenzyl Ester (Z-Lys-SBzl) step4->end

Caption: Representative workflow for the synthesis of Z-Lys-SBzl.

Methodology:

  • Protection of the ε-Amino Group: Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water. Adjust the pH to ~10 with NaOH. Cool the solution to 0°C and add Di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while maintaining the pH. Allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the product, Nε-Boc-L-lysine.

  • Protection of the α-Amino Group: Dissolve Nε-Boc-L-lysine in an aqueous acetone (B3395972) solution with sodium bicarbonate. Cool to 0°C and add benzyl chloroformate (Cbz-Cl) dropwise. Stir for several hours. Remove the acetone under reduced pressure, wash with ether, and then acidify the aqueous layer with HCl to precipitate the product, Nα-Cbz-Nε-Boc-L-lysine.

  • Thioester Formation: Dissolve Nα-Cbz-Nε-Boc-L-lysine in anhydrous dichloromethane (B109758) (DCM). Add N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) at 0°C. After 15 minutes, add benzyl mercaptan (thiophenol). Stir the reaction overnight at room temperature. Filter the dicyclohexylurea (DCU) byproduct and concentrate the filtrate.

  • Purification of Protected Intermediate: Purify the crude product from Step 3 using silica (B1680970) gel column chromatography with a hexane/ethyl acetate (B1210297) gradient.

  • Deprotection of the ε-Amino Group: Dissolve the purified, fully protected intermediate in DCM. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Final Isolation: Evaporate the solvent and TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product, N-α-Cbz-L-lysine thiobenzyl ester, as its trifluoroacetate (B77799) salt. Conversion to the hydrochloride salt can be achieved by dissolving in a minimal amount of methanol (B129727) and adding ethereal HCl.

Enzymatic Activity Assay Protocol

N-α-Cbz-L-lysine thiobenzyl ester is a highly sensitive substrate for measuring the activity of trypsin-like serine proteases.[5] The assay, based on the work of Green and Shaw, relies on the cleavage of the thioester bond by the enzyme, which releases benzyl mercaptan. The free thiol then reacts with a chromogenic disulfide reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be measured spectrophotometrically.[5]

Enzymatic Assay Workflow sub Z-Lys-SBzl (Substrate) enzyme Trypsin-like Protease sub->enzyme Hydrolysis prod1 Z-Lys-OH enzyme->prod1 prod2 Benzyl Mercaptan (Thiol) enzyme->prod2 dtns DTNB (Colorless) prod2->dtns Reaction tnb TNB²⁻ (Yellow, λmax = 412 nm) dtns->tnb monitor Monitor Absorbance at 412 nm tnb->monitor

Caption: Colorimetric assay using Z-Lys-SBzl and DTNB.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 0.1 M Tris-HCl, pH 8.0).

    • DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of N-α-Cbz-L-lysine thiobenzyl ester hydrochloride in ethanol or DMSO.[5]

    • Enzyme Solution: Prepare a dilution of the enzyme to be tested in the assay buffer.

  • Assay Procedure:

    • In a 1 mL cuvette, combine the assay buffer, DTNB stock solution (to a final concentration of ~0.1-0.2 mM), and substrate stock solution (to a final concentration appropriate for the enzyme, e.g., 0.1-1.0 mM).

    • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to measure any non-enzymatic hydrolysis.

    • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix immediately.

    • Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 412 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Use the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm) to convert the rate into moles of substrate hydrolyzed per unit time.

Applications in Research

The primary application of N-α-Cbz-L-lysine thiobenzyl ester is as a tool for detecting and quantifying protease activity.

  • Characterization of Proteases: It is used to study enzymes like trypsin, thrombin, plasmin, and kallikreins, enabling the determination of kinetic parameters such as Kₘ and k꜀ₐₜ.[4]

  • Cell Biology: The compound is particularly valuable for assaying serine esterases (granzymes) associated with the cytotoxic granules of Natural Killer (NK) cells and Cytotoxic T Lymphocytes (CTLs).[5][9] This allows researchers to measure the enzymatic activity central to cell-mediated cytotoxicity, a key process in immune responses to tumors and viral infections.[9]

  • Drug Discovery: It can be used in high-throughput screening assays to identify inhibitors of specific trypsin-like proteases, which are targets for various therapeutic areas, including coagulation disorders and inflammation.

References

Synthesis of Z-LYS-SBZL Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Z-LYS-SBZL monohydrochloride, a derivative of L-lysine utilized as a substrate for trypsin-like enzymes. The synthesis involves a two-step process commencing with the selective protection of the α-amino group of L-lysine, followed by the formation of a thiobenzyl ester at the C-terminus. This document provides a comprehensive overview of the chemical reactions, experimental protocols, and relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound proceeds through two primary stages:

  • Nα-Benzyloxycarbonyl Protection: The synthesis begins with the selective protection of the α-amino group of L-lysine with a benzyloxycarbonyl (Cbz or Z) group. This step yields N-α-Cbz-L-lysine (Z-Lys-OH).

  • Thioesterification and Salt Formation: The carboxyl group of Z-Lys-OH is then activated and reacted with benzyl (B1604629) thiol (benzyl mercaptan) to form the thiobenzyl ester. Subsequent treatment with hydrochloric acid affords the final product, this compound.

The overall synthesis can be visualized as follows:

Synthesis_Pathway Lysine (B10760008) L-Lysine Z_Lys_OH N-α-Cbz-L-lysine (Z-Lys-OH) Lysine->Z_Lys_OH Benzyl Chloroformate, Base Z_Lys_SBzl Z-LYS-SBZL Z_Lys_OH->Z_Lys_SBzl Benzyl Thiol, DCC Final_Product This compound Z_Lys_SBzl->Final_Product HCl

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of N-α-Cbz-L-lysine (Z-Lys-OH)

The selective protection of the α-amino group of L-lysine is a critical first step. While various methods exist, a common approach involves the use of benzyl chloroformate in an aqueous basic solution.

Materials:

  • L-Lysine hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve L-Lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.

  • Cool the solution in an ice bath.

  • Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield N-α-Cbz-L-lysine as a white solid.

Synthesis of this compound

The formation of the thiobenzyl ester is achieved through a coupling reaction, followed by conversion to the hydrochloride salt. It is crucial to perform this step under anhydrous conditions to prevent hydrolysis of the activated intermediate. The ε-amino group of lysine does not require protection for this specific transformation when using carbodiimide (B86325) coupling agents.

Materials:

  • N-α-Cbz-L-lysine (Z-Lys-OH)

  • Benzyl thiol (Benzyl mercaptan, BnSH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Anhydrous Diethyl ether

  • Hydrochloric acid (in diethyl ether)

Procedure:

  • Dissolve N-α-Cbz-L-lysine and benzyl thiol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Dissolve the purified Z-LYS-SBZL in a minimal amount of anhydrous diethyl ether.

  • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterN-α-Cbz-L-lysine (Z-Lys-OH)This compound
Molecular Formula C₁₄H₂₀N₂O₄C₂₁H₂₇ClN₂O₃S
Molecular Weight 280.32 g/mol 422.97 g/mol
CAS Number 2212-75-169861-89-8
Appearance White powderWhite to off-white solid
Typical Yield 80-90%70-85%
Purity (by TLC/HPLC) >98%>98%
Storage Conditions Room temperature-20°C, sealed storage, away from moisture[1]

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Workflow cluster_step1 Step 1: Nα-Protection cluster_step2 Step 2: Thioesterification & Salt Formation s1_start Start s1_reactants L-Lysine HCl, NaHCO3, Benzyl Chloroformate s1_start->s1_reactants s1_reaction Reaction in Dioxane/Water s1_reactants->s1_reaction s1_workup Acidification & Extraction s1_reaction->s1_workup s1_product Z-Lys-OH s1_workup->s1_product s2_reactants Z-Lys-OH, Benzyl Thiol, DCC s1_product->s2_reactants Intermediate s2_start Start s2_start->s2_reactants s2_reaction Reaction in Anhydrous DCM s2_reactants->s2_reaction s2_filtration Filter DCU s2_reaction->s2_filtration s2_workup Aqueous Workup s2_filtration->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_salt HCl Salt Formation s2_purification->s2_salt s2_product This compound s2_salt->s2_product

Figure 2: Detailed workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described two-step pathway is a robust and efficient method for obtaining this valuable enzymatic substrate. Adherence to the outlined experimental procedures and purification techniques will enable researchers and drug development professionals to reliably produce high-purity this compound for their scientific investigations.

References

The Crucial Role of the Carbobenzyloxy Group in the Synthesis of Z-LYS-SBZL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of Z-LYS-SBZL, or α-N-Carbobenzoxy-L-lysine thiobenzyl ester, a key substrate for the assay of trypsin-like enzymes, hinges on the strategic use of the carbobenzyloxy (Cbz or Z) protecting group. This technical guide delves into the critical function of the Cbz group in directing the synthesis, preventing unwanted side reactions, and enabling the formation of the desired thiobenzyl ester. We will explore the reaction mechanism, provide a detailed experimental protocol, present relevant quantitative data, and illustrate the synthetic pathway.

Introduction

Z-LYS-SBZL is a valuable tool in biochemical research, particularly for the sensitive colorimetric assay of various proteases.[1] Its synthesis requires the selective formation of a thioester bond at the carboxyl group of L-lysine while leaving the two amino groups intact. This necessitates a robust protection strategy, where the carbobenzyloxy group plays a pivotal role. The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, remains a cornerstone of peptide and amino acid chemistry due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.

The Role of the Carbobenzyloxy (Cbz) Protecting Group

The primary functions of the Cbz group in the synthesis of Z-LYS-SBZL are:

  • Prevention of Self-Condensation: Lysine (B10760008), possessing two amino groups and one carboxyl group, is prone to polymerization or self-condensation under the conditions required for esterification. The Cbz group, by masking the α-amino group, prevents it from reacting with the carboxyl group of another lysine molecule.

  • Direction of Thioesterification: By protecting the α-amino group, the Cbz group ensures that the subsequent coupling reaction with benzyl (B1604629) mercaptan occurs exclusively at the carboxyl group, leading to the desired thiobenzyl ester.

  • Enhancement of Solubility: The aromatic nature of the Cbz group can improve the solubility of the protected amino acid in organic solvents commonly used in synthesis.

  • Stability and Orthogonality: The Cbz group is stable to the mildly acidic and basic conditions often employed in subsequent reaction steps and work-up procedures. It is considered "orthogonal" to many other protecting groups, meaning it can be selectively removed without affecting them.

Synthesis of Z-LYS-SBZL: A Step-by-Step Approach

The synthesis of Z-LYS-SBZL typically proceeds in two main stages: the protection of the α-amino group of L-lysine with the Cbz group, followed by the coupling of the resulting N-α-Cbz-L-lysine with benzyl mercaptan to form the thiobenzyl ester.

Stage 1: Protection of L-lysine

The first step involves the selective protection of the α-amino group of L-lysine. While both the α and ε amino groups are nucleophilic, the α-amino group is generally more reactive under controlled pH conditions.

Experimental Protocol: Synthesis of N-α-Carbobenzoxy-L-lysine

A detailed experimental protocol for this step is adapted from established procedures in peptide synthesis.

  • Dissolution: L-lysine monohydrochloride is dissolved in an aqueous solution of sodium hydroxide (B78521). The solution is cooled in an ice bath.

  • Addition of Protecting Agent: Benzyl chloroformate (Cbz-Cl) is added portion-wise to the cooled solution while maintaining the pH between 9 and 10 with the dropwise addition of sodium hydroxide solution. The reaction is stirred vigorously.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with diethyl ether to remove any unreacted benzyl chloroformate. The aqueous layer is then acidified to a pH of approximately 4 with hydrochloric acid, leading to the precipitation of N-α-Cbz-L-lysine.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Stage 2: Thioesterification

The second stage involves the formation of the thioester bond between the carboxyl group of N-α-Cbz-L-lysine and benzyl mercaptan. This is typically achieved using a coupling agent, such as a carbodiimide, which activates the carboxyl group.

Experimental Protocol: Synthesis of α-N-Carbobenzoxy-L-lysine Thiobenzyl Ester (Z-LYS-SBZL)

The following protocol is based on the carbodiimide-mediated coupling method.

  • Reactant Mixture: N-α-Cbz-L-lysine is dissolved in a suitable anhydrous organic solvent, such as dichloromethane (B109758) (DCM) or a mixture of DCM and dimethylformamide (DMF). To this solution, benzyl mercaptan is added.

  • Coupling Agent Addition: The reaction mixture is cooled in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) in the same solvent is added dropwise with stirring.[2][3] To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) can be included.[2]

  • Reaction: The reaction is allowed to proceed at 0°C for a few hours and then at room temperature overnight. The formation of the byproduct, dicyclohexylurea (DCU), is observed as a white precipitate.[3]

  • Work-up: The DCU precipitate is removed by filtration. The filtrate is then washed successively with a dilute acid solution (e.g., 1 N HCl) to remove any unreacted amine, a dilute base solution (e.g., 5% NaHCO3) to remove unreacted carboxylic acid and HOBt, and finally with brine.

  • Purification and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica (B1680970) gel. The pure Z-LYS-SBZL is often isolated as its hydrochloride salt by dissolving the purified product in a suitable solvent and bubbling dry hydrogen chloride gas through the solution, or by adding a solution of HCl in an organic solvent.[4]

Quantitative Data

The efficiency of the synthesis can be evaluated based on the yields of the individual steps and the purity of the final product.

StepProductTypical Yield (%)Purity (%)Analytical Method
1N-α-Cbz-L-lysine75-85>98NMR, HPLC
2Z-LYS-SBZL·HCl60-70>95[5]HPLC, TLC[6]

Note: Yields are indicative and can vary based on reaction scale and purification methods.

Reaction Mechanisms and Workflows

Cbz Protection of Lysine

The protection of the α-amino group of lysine with benzyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

G Lysine L-Lysine (α-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Intermediate CbzLysine N-α-Cbz-L-Lysine Intermediate->CbzLysine Elimination of Cl- HCl HCl Intermediate->HCl G CbzLysine N-α-Cbz-L-Lysine ActiveEster O-Acylisourea Intermediate CbzLysine->ActiveEster DCC DCC DCC->ActiveEster ZLysSBZL Z-LYS-SBZL ActiveEster->ZLysSBZL DCU DCU ActiveEster->DCU BenzylMercaptan Benzyl Mercaptan BenzylMercaptan->ZLysSBZL Nucleophilic Attack G Start Start: L-Lysine·HCl Protection α-Amino Group Protection (Cbz-Cl, NaOH) Start->Protection Intermediate N-α-Cbz-L-Lysine Protection->Intermediate Coupling Thioesterification (Benzyl Mercaptan, DCC) Intermediate->Coupling CrudeProduct Crude Z-LYS-SBZL Coupling->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification FinalProduct Pure Z-LYS-SBZL·HCl Purification->FinalProduct

References

An In-depth Technical Guide to the Thioesterification of N-protected Lysine for Substrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical strategies for the thioesterification of N-protected lysine (B10760008), a critical step in the synthesis of peptide and protein substrates for various research and therapeutic applications. We delve into the core methodologies, present detailed experimental protocols, and offer a comparative analysis of their efficiencies. Furthermore, we explore the biological relevance of lysine thioesterification, particularly within the context of the ubiquitin signaling pathway.

Introduction to Lysine Thioesterification and its Significance

The formation of a thioester bond at the C-terminus of a peptide or on the side chain of a lysine residue is a cornerstone of modern protein chemistry. This reactive group is the lynchpin for Native Chemical Ligation (NCL) , a powerful technique that enables the assembly of large, complex proteins from smaller, synthetically accessible peptide fragments. NCL has revolutionized the field, allowing for the site-specific incorporation of post-translational modifications, unnatural amino acids, and probes to study protein function.

Lysine, with its nucleophilic ε-amino group, presents both a challenge and an opportunity in peptide synthesis. Protecting this group is essential to prevent unwanted side reactions during peptide chain elongation. The subsequent selective deprotection and modification, including thioesterification, open avenues for creating branched or ubiquitinated peptides that mimic native cellular structures.

This guide will focus on methods compatible with Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) , the most common strategy for peptide synthesis, and will address the inherent challenge of the lability of the thioester bond to the piperidine (B6355638) used for Fmoc deprotection.

Core Methodologies for Thioesterification of N-protected Lysine

Several strategies have been developed to overcome the challenges associated with synthesizing peptide thioesters using Fmoc-SPPS. The most prominent methods include:

  • N-acylbenzimidazolinone (Nbz) Strategy: This method involves the conversion of the C-terminal carboxylate to a stable N-acylurea precursor on the solid support. This precursor is stable to piperidine but can be readily converted to a thioester upon treatment with a thiol in solution during the ligation step.

  • Safety-Catch Linkers: These linkers are stable to the conditions of Fmoc-SPPS but can be "activated" by a specific chemical treatment, rendering the peptide susceptible to cleavage by a thiol to generate the desired thioester.

  • Backbone Amide Linkers (BAL): In this approach, the peptide is anchored to the resin via a backbone amide nitrogen instead of the C-terminal carboxyl group. This leaves the C-terminus free for modification, including direct thioesterification on the solid support.

Quantitative Data Presentation

The choice of thioesterification method often depends on the specific peptide sequence, the desired purity, and the overall yield. The following table summarizes representative quantitative data for the different methods.

MethodPeptide SequenceC-terminal Amino AcidYield (%)Purity (%)Reference
N-acylbenzimidazolinone (Nbz) LYRAG-NbzGlycine (B1666218)95 (isolated)>95[1]
Rvg (29 aa)-HighHigh[1]
Safety-Catch Linker (Sulfonamide) AGRQICVSAIHLLeucine-~75[2]
Direct Thioesterification (Carbodiimide) Fmoc-PSGL-1(43-74) fragmentProline11-14 (after HPLC)High[3]

Note: Yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and purification methods used. The data presented here are for illustrative purposes.

Experimental Protocols

General Fmoc-SPPS Protocol

All peptide synthesis protocols described below are based on standard manual or automated Fmoc-SPPS procedures. This typically involves the following iterative steps:

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove piperidine and by-products.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the free N-terminus of the peptide chain. Lysine is incorporated as Fmoc-Lys(Boc)-OH.

  • Washing: The resin is washed with DMF to remove excess reagents.

These steps are repeated until the desired peptide sequence is assembled.

Protocol 1: N-acylbenzimidazolinone (Nbz) Peptide Thioester Synthesis

This protocol is adapted from the work of Dawson and coworkers[1].

Materials:

  • Rink Amide resin

  • Fmoc-Dbz-OH (3-(Fmoc-amino)-4-aminobenzoic acid)

  • Standard Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU, DIPEA

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Activation solution: p-nitrophenyl chloroformate in DMF

  • Cyclization solution: DIPEA in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Ligation buffer: 6 M Guanidine HCl, 100 mM sodium phosphate, pH 7.2

  • Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)

Procedure:

  • Dbz Linker Coupling: Couple Fmoc-Dbz-OH to the Rink Amide resin using standard coupling conditions.

  • Fmoc Deprotection: Remove the Fmoc group from the Dbz linker with 20% piperidine in DMF.

  • Peptide Chain Elongation: Synthesize the desired peptide sequence using standard Fmoc-SPPS.

  • N-terminal Boc Protection: If the N-terminus is not acetylated, couple a Boc-protected amino acid at the final step.

  • Activation and Cyclization:

    • Wash the resin thoroughly with DMF.

    • Treat the resin with a solution of p-nitrophenyl chloroformate in DMF for 1 hour.

    • Wash the resin with DMF.

    • Treat the resin with a solution of DIPEA in DMF for 30 minutes to induce cyclization to the N-acylbenzimidazolinone.

  • Cleavage and Deprotection: Cleave the peptide-Nbz from the resin and remove side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide-Nbz by reverse-phase HPLC.

  • Thioester Formation and Ligation:

    • Dissolve the purified peptide-Nbz and the N-terminal cysteine-containing peptide in the ligation buffer.

    • Add MPAA to the solution. The peptide-Nbz will be converted in situ to the thioester, which then undergoes native chemical ligation.

    • Monitor the reaction by HPLC.

Protocol 2: Thioesterification using a Safety-Catch Linker (Acyl Sulfonamide)

This protocol is based on the Kenner safety-catch linker approach.

Materials:

  • Acyl sulfonamide safety-catch linker-functionalized resin

  • Standard Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

  • Fmoc deprotection and coupling reagents as in Protocol 4.2.

  • Activation reagent: Iodoacetonitrile (B1630358) or diazomethane

  • Thiol for cleavage: e.g., Thiophenol

  • Cleavage cocktail as in Protocol 4.2.

Procedure:

  • Peptide Synthesis: Assemble the peptide on the acyl sulfonamide resin using standard Fmoc-SPPS.

  • Linker Activation:

    • Wash the resin-bound protected peptide.

    • Treat the resin with the activating reagent (e.g., iodoacetonitrile in the presence of a base) to activate the sulfonamide linker.

  • Thiolytic Cleavage: Cleave the peptide from the resin by treating it with a solution of a thiol (e.g., thiophenol) to generate the peptide thioester.

  • Deprotection and Purification: Remove the side-chain protecting groups using the cleavage cocktail and purify the peptide thioester by HPLC.

Biological Context: Lysine Thioesterification in Signaling Pathways

While the chemical synthesis of lysine thioesters is a powerful tool for biochemical research, nature also utilizes thioester intermediates in critical signaling pathways. The most prominent example is the ubiquitination cascade .

Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, often on a lysine residue. This process is crucial for regulating a vast array of cellular processes, including protein degradation, DNA repair, and signal transduction.

The ubiquitination process involves a three-enzyme cascade (E1, E2, and E3). A key feature of this pathway is the formation of thioester intermediates.

  • E1 Activating Enzyme: The E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester bond between the C-terminal glycine of ubiquitin and a cysteine residue in the E1 active site.

  • E2 Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to a cysteine residue on an E2 enzyme, again via a thioester linkage.

  • E3 Ligase: The E3 ligase recognizes the substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate, forming an isopeptide bond. Some E3 ligases (HECT and RBR families) also form a transient thioester intermediate with ubiquitin before the final transfer.

The thioesterification of ubiquitin is therefore a fundamental and recurring step in this vital signaling pathway. The ability to synthetically generate ubiquitinated peptides and proteins through methods like NCL, which rely on thioester chemistry, allows researchers to dissect the intricate mechanisms of the ubiquitin code.

Visualizations

Experimental Workflow: N-acylbenzimidazolinone (Nbz) Method

Nbz_Workflow cluster_SPPS Fmoc Solid-Phase Peptide Synthesis cluster_Activation On-Resin Activation & Cyclization cluster_Cleavage Cleavage & Deprotection cluster_Ligation Thioesterification & Ligation Resin Rink Amide Resin Dbz_Coupling Couple Fmoc-Dbz-OH Resin->Dbz_Coupling Peptide_Elongation Elongate Peptide Chain (Fmoc-SPPS) Dbz_Coupling->Peptide_Elongation Activation Activate with p-nitrophenyl chloroformate Peptide_Elongation->Activation Cyclization Cyclize to Nbz (DIPEA) Activation->Cyclization Cleavage Cleave from Resin (TFA cocktail) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Ligation In situ Thioesterification & Native Chemical Ligation Purification->Ligation

Caption: Workflow for peptide thioester synthesis via the N-acylbenzimidazolinone (Nbz) method.

Signaling Pathway: Ubiquitination Cascade

Ubiquitination_Pathway Ub Ubiquitin (Ub) E1 E1 (Activating Enzyme) Ub->E1 ATP -> AMP + PPi E2 E2 (Conjugating Enzyme) E1->E2 Thioester transfer E3 E3 (Ligase) E2->E3 E2-Ub binds E3 Substrate Substrate Protein (with Lysine) E2->Substrate Ub transfer (via E3) E3->Substrate Substrate recognition Ub_Substrate Ubiquitinated Substrate Substrate->Ub_Substrate

Caption: Simplified diagram of the ubiquitin signaling pathway highlighting thioester intermediates.

Conclusion

The thioesterification of N-protected lysine is an indispensable technique in modern chemical biology and drug discovery. The development of robust Fmoc-SPPS compatible methods, such as the N-acylbenzimidazolinone strategy, has made the synthesis of complex peptide thioesters more accessible. These synthetic tools not only allow for the construction of large and modified proteins through native chemical ligation but also provide invaluable probes to study fundamental biological processes like ubiquitination. As our understanding of the "ubiquitin code" and other post-translational modifications deepens, the demand for sophisticated synthetic peptides containing thioesterified lysine will undoubtedly continue to grow, driving further innovation in this exciting field.

References

Purification techniques for synthetic Z-LYS-SBZL monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purification of Synthetic Z-LYS-SBZL Monohydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques and methodologies for the purification of synthetic Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester monohydrochloride (this compound). Given the compound's application as a highly sensitive substrate for trypsin-like enzymes and serine esterases, achieving high purity is critical for reliable and reproducible experimental results.

This document outlines the common purification strategies, relevant analytical data, and generalized experimental protocols derived from established chemical principles for protected amino acids and their derivatives.

Overview of Purification Strategies

The purification of this compound, a Z-protected amino acid derivative, typically follows its synthesis and involves strategies to remove unreacted starting materials, coupling reagents, and side-products. The primary techniques employed are recrystallization and chromatography, supported by rigorous analytical assessment to confirm purity. The benzyloxycarbonyl (Cbz or Z) protecting group is known to enhance the crystallinity of amino acid derivatives, making recrystallization a particularly effective method.[1]

Quantitative Data & Product Specifications

Commercially available this compound is typically offered at high purity. The following table summarizes the specifications provided by various suppliers, which serve as a benchmark for successful purification.

ParameterSpecificationAnalytical MethodReference(s)
Purity (Assay) >95% to ≥98%HPLC, TLC[2][3][4][5][6]
Appearance White to off-white solidVisual Inspection[2][5]
Form Solid, PowderVisual Inspection[2][3]

Experimental Protocols

General Synthesis & Purification Workflow

The purification process is intrinsically linked to the synthesis. A plausible synthetic route involves the Nα-protection of L-lysine, followed by the formation of the thiobenzyl ester. The general workflow is depicted below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Lysine L-Lysine Z_Lys_OH Nα-Z-L-Lysine Lysine->Z_Lys_OH Z-Cl, Base (pH 8-10) Crude_Product Crude Z-LYS-SBZL Z_Lys_OH->Crude_Product Benzyl Mercaptan, Coupling Agent (e.g., DCC) Recrystallization Recrystallization Crude_Product->Recrystallization Dissolution in Hot Solvent, Cooling Wash_Dry Washing & Drying Recrystallization->Wash_Dry Filtration & Solvent Wash Final_HCl_Salt HCl Salt Formation Wash_Dry->Final_HCl_Salt Dissolution & HCl Addition Pure_Product Pure this compound Final_HCl_Salt->Pure_Product Analysis Purity Analysis (HPLC, TLC, NMR) Pure_Product->Analysis

Caption: Generalized workflow for the synthesis and purification of this compound.
Protocol 1: Recrystallization

Recrystallization is the most probable method for the bulk purification of the crude product, leveraging the crystalline nature of Z-protected amino acids.[1] The key is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Objective: To remove soluble impurities and side-products from the crude Z-LYS-SBZL free base.

Materials:

  • Crude Z-LYS-SBZL

  • Candidate solvents: Ethyl acetate (B1210297) (EtOAc), Isopropanol (IPA), Ethanol (EtOH), Toluene, Dichloromethane (DCM), Hexanes, Water.

  • Heating mantle with magnetic stirrer

  • Crystallization dish or Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Screening: Perform small-scale solubility tests to identify a suitable single or binary solvent system. A common system for protected amino acids is an alcohol/water or an ester/alkane mixture (e.g., EtOAc/Hexanes).

  • Dissolution: Place the crude Z-LYS-SBZL in a flask and add a minimal amount of the chosen primary solvent (e.g., ethyl acetate). Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a binary system, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until slight turbidity persists. Allow the solution to cool slowly to room temperature. For further precipitation, the flask can be placed in an ice bath or refrigerator (2-8°C).

  • Isolation: Collect the resulting crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Conversion to Monohydrochloride Salt

Conversion to the hydrochloride salt can serve as a final purification step, as the salt may have different solubility properties that allow for selective precipitation, leaving non-basic impurities in the solution.

Objective: To convert the purified Z-LYS-SBZL free base into its stable monohydrochloride salt and remove non-basic impurities.

Materials:

  • Purified Z-LYS-SBZL free base

  • Anhydrous solvent (e.g., Diethyl ether, Ethyl acetate, or Dichloromethane)

  • Anhydrous Hydrochloric Acid (HCl) solution (e.g., 2M in diethyl ether or as a gas)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Methodology:

  • Dissolution: Dissolve the purified Z-LYS-SBZL free base from the recrystallization step in a suitable anhydrous solvent.

  • Precipitation: While stirring the solution, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of anhydrous HCl solution. The monohydrochloride salt should precipitate out of the solution.

  • Stirring: Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) at room temperature or below to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any residual soluble impurities.

  • Drying: Dry the final this compound product under vacuum.

Analytical Characterization for Purity Assessment

To confirm the success of the purification, the final product must be analyzed to ensure it meets the required specifications.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment.[2][5] A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water (often with a modifier like trifluoroacetic acid) is typically used. Purity is determined by the area percentage of the main product peak.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities.[3][4] A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) is used to separate the product from starting materials and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the purified compound and can detect impurities that are structurally different from the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

This document is intended for informational purposes for qualified professionals and is based on established principles of organic chemistry. Specific experimental conditions may require optimization.

References

The Role of Z-LYS-SBZL Monohydrochloride in Elucidating Natural Killer (NK) Cell Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural Killer (NK) cells are critical components of the innate immune system, providing a rapid first line of defense against virally infected and transformed cells. Their cytotoxic function is primarily mediated through the release of cytotoxic granules containing perforin (B1180081) and a family of serine proteases known as granzymes. Granzymes, upon entering a target cell, initiate a cascade of events leading to apoptosis. Understanding the activity of these granzymes is paramount to dissecting the mechanisms of NK cell-mediated cytotoxicity and for the development of novel immunotherapies. Z-LYS-SBZL (Nα-Z-L-Lysine thiobenzyl ester) monohydrochloride has emerged as a key chemical tool in this field, serving as a chromogenic substrate for specific granzymes, thereby enabling the quantification of their enzymatic activity. This technical guide provides a comprehensive overview of the role of Z-LYS-SBZL in studying NK cells, complete with experimental protocols, quantitative data, and visual workflows.

Core Concepts: Granzymes and the Principle of the Z-LYS-SBZL Assay

NK cells store granzymes in their cytotoxic granules. Upon recognition of a target cell, these granules are released into the immunological synapse. Perforin, also released from these granules, forms pores in the target cell membrane, facilitating the entry of granzymes into the cytoplasm.

Z-LYS-SBZL is a synthetic substrate primarily for granzymes with tryptase-like activity, most notably Granzyme A (GzmA) and Granzyme K (GzmK), which cleave substrates after basic amino acids such as lysine (B10760008) and arginine.[1] The assay's principle is based on the enzymatic cleavage of Z-LYS-SBZL by these granzymes. This cleavage releases a thiobenzyl group, which then reacts with a chromogenic reagent, typically 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 405-412 nm. The rate of color development is directly proportional to the granzyme activity in the sample.

Quantitative Data on Granzyme Activity in NK Cells

The following table summarizes representative quantitative data for Granzyme A activity from the human NK cell line, NK-92, using a fluorogenic substrate assay. While not directly using Z-LYS-SBZL, this data provides a quantitative context for granzyme activity in a standard NK cell model. The principles of quantification and relative activity levels are comparable.

ParameterValueCell TypeAssay ConditionReference
Apparent Km (μM) 130 ± 20Recombinant Human Granzyme AFluorogenic Substrate SK15[2][3]
kcat (s-1) 1.8 ± 0.1Recombinant Human Granzyme AFluorogenic Substrate SK15[2][3]
kcat/Km (M-1s-1) 1.4 x 104Recombinant Human Granzyme AFluorogenic Substrate SK15[2][3]
Inhibition (IC50, nM) 12 ± 1Recombinant Human Granzyme AInhibitor SK15I[2][3]

Note: This data is from a study using a specific fluorogenic substrate and inhibitor developed for Granzyme A and provides a reference for the kinetic parameters and inhibition profile of this enzyme, which can also be assayed using Z-LYS-SBZL.

Experimental Protocols

Protocol 1: Granzyme A Activity Assay in NK Cell Lysates using Z-LYS-SBZL

This protocol is adapted from established methods for measuring granzyme activity from cell lysates.

Materials:

  • NK cells (e.g., NK-92 cell line or primary NK cells)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., 0.5% NP-40 in PBS with protease inhibitors)

  • Z-LYS-SBZL monohydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm or 412 nm

Procedure:

  • Preparation of NK Cell Lysates:

    • Harvest NK cells and wash twice with cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1 x 107 cells/mL.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant containing the cell lysate. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

  • Preparation of Reagents:

    • Z-LYS-SBZL Stock Solution (10 mM): Dissolve this compound in DMSO. Store at -20°C.

    • DTNB Stock Solution (100 mM): Dissolve DTNB in Assay Buffer. Store protected from light.

    • Substrate Working Solution: On the day of the assay, dilute the Z-LYS-SBZL stock solution to the desired final concentration (e.g., 200 µM) in Assay Buffer.

    • DTNB Working Solution: Dilute the DTNB stock solution to the desired final concentration (e.g., 500 µM) in Assay Buffer.

  • Assay Performance:

    • In a 96-well microplate, add 50 µL of NK cell lysate (diluted in Assay Buffer if necessary).

    • Include a blank control (Assay Buffer only) and a substrate control (Assay Buffer with Substrate Working Solution) to measure background absorbance and spontaneous substrate hydrolysis.

    • Add 50 µL of DTNB Working Solution to all wells.

    • Initiate the reaction by adding 100 µL of Substrate Working Solution to all wells.

    • Immediately start measuring the absorbance at 405 nm (or 412 nm) at 37°C in a kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each sample by determining the slope of the linear portion of the absorbance versus time curve.

    • Subtract the rate of the substrate control from the rates of the samples.

    • Convert the rate of absorbance change to enzymatic activity (e.g., in µmol/min/mg of protein) using the molar extinction coefficient of TNB (14,150 M-1cm-1 at 412 nm).

Visualizing Workflows and Pathways

Diagram 1: NK Cell-Mediated Cytotoxicity Pathway

NK_Cell_Cytotoxicity cluster_NK_Cell Natural Killer (NK) Cell cluster_Target_Cell Target Cell NK_Cell Activated NK Cell Granules Cytotoxic Granules (Perforin & Granzymes) NK_Cell->Granules Granule Polarization Pore Perforin Pore Granules->Pore Granule Exocytosis (Release of Perforin & Granzymes) Target_Cell Infected or Tumor Cell Apoptosis Apoptosis Target_Cell->Apoptosis Granzymes_Entry Granzymes Pore->Granzymes_Entry Granzymes_Entry->Apoptosis Initiation of Apoptotic Cascade

Caption: NK cell activation leads to the release of cytotoxic granules, enabling granzyme entry into target cells and inducing apoptosis.

Diagram 2: Experimental Workflow for Granzyme A Activity Assay

Granzyme_Assay_Workflow Start Start: NK Cell Sample Cell_Lysis Cell Lysis (e.g., NP-40) Start->Cell_Lysis Centrifugation Centrifugation (14,000 x g, 15 min, 4°C) Cell_Lysis->Centrifugation Collect_Lysate Collect Supernatant (Cell Lysate) Centrifugation->Collect_Lysate Protein_Assay Protein Concentration Measurement Collect_Lysate->Protein_Assay Reaction_Setup Set up Reaction in 96-well Plate: - Cell Lysate - DTNB - Z-LYS-SBZL Protein_Assay->Reaction_Setup Measurement Kinetic Absorbance Measurement (405 nm, 37°C) Reaction_Setup->Measurement Data_Analysis Data Analysis: - Calculate Rate (ΔAbs/min) - Determine Specific Activity Measurement->Data_Analysis End End: Granzyme A Activity Data_Analysis->End

Caption: Workflow for measuring Granzyme A activity in NK cell lysates using the Z-LYS-SBZL chromogenic substrate.

Conclusion

This compound remains a valuable and widely used tool for the study of Granzyme A and K activity in natural killer cells. Its application in colorimetric assays provides a straightforward and quantifiable method to assess a key aspect of NK cell cytotoxic function. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists aiming to investigate the intricate roles of NK cells in health and disease. As our understanding of the diverse functions of different granzymes continues to evolve, the use of specific substrates like Z-LYS-SBZL will be instrumental in dissecting these complex biological processes.

References

An In-depth Technical Guide to Investigating the Lectin Pathway of the Complement System with Z-LYS-SBZL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement system is a critical component of innate immunity, providing a first line of defense against pathogens. It can be activated through three primary pathways: the classical, alternative, and lectin pathways. The lectin pathway is initiated by the binding of pattern recognition molecules (PRMs), such as mannose-binding lectin (MBL) and ficolins, to carbohydrate patterns on the surface of microorganisms. This recognition triggers a cascade of enzymatic reactions mediated by MBL-associated serine proteases (MASPs), ultimately leading to opsonization, inflammation, and cell lysis.[1][2][3]

This technical guide provides a comprehensive overview of the lectin pathway and details the use of the chromogenic substrate Z-LYS-SBZL (α-N-Carbobenzoxy-L-lysine thiobenzyl ester) in its investigation. Z-LYS-SBZL serves as a valuable tool for studying the enzymatic activity of MASPs, the key effector enzymes of the lectin pathway. This document outlines detailed experimental protocols, presents quantitative data for kinetic analyses, and provides visual representations of the signaling cascade and experimental workflows.

The Lectin Pathway: A Molecular Overview

The lectin pathway is initiated when soluble PRMs in the blood, primarily MBL and ficolins, recognize and bind to specific carbohydrate patterns, such as mannose and N-acetylglucosamine, on the surfaces of pathogens like bacteria, fungi, and viruses.[1][2] These PRMs circulate in complex with MASPs, primarily MASP-1, MASP-2, and MASP-3.

Upon binding of the PRM to its target, a conformational change is induced in the associated MASPs, leading to their activation. The current model of activation suggests that MASP-1 is the primary activator of MASP-2.[3][4][5] Activated MASP-2 is the key enzyme responsible for cleaving complement components C4 and C2. The cleavage of C4 into C4a and C4b, and C2 into C2a and C2b, leads to the formation of the C3 convertase (C4b2a). This enzyme complex then cleaves C3, a central event in all complement pathways, into C3a and C3b, amplifying the downstream effector functions of the complement system.[5]

Z-LYS-SBZL: A Tool for a Tool for Investigating MASP Activity

Z-LYS-SBZL is a chromogenic thioester substrate used to measure the activity of trypsin-like serine proteases, including MASP-1 and MASP-2.[6][7][8][9][10][11] The hydrolysis of the thioester bond by the protease releases a thiol group, which can be detected colorimetrically in the presence of a chromogenic reagent such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color development is directly proportional to the enzymatic activity.

Quantitative Data

The following table summarizes the Michaelis-Menten constants (KM) for the hydrolysis of Z-LYS-SBZL by MASP-1 and MASP-2. These values are essential for designing and interpreting kinetic assays.

EnzymeKM Value (μM)
MASP-1334
MASP-2618

The serum concentrations of MASP-1 and MASP-2 in healthy individuals are also critical parameters for experimental design and data interpretation.

ProteinMean Serum/Plasma ConcentrationRange
MASP-16.27 ± 1.85 µg/mL1.48 - 12.83 µg/mL
MASP-2524 ng/mL (95% CI: 496.5–551.6)Varies by study

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the lectin pathway using Z-LYS-SBZL and other standard techniques.

Colorimetric Assay for MASP Activity using Z-LYS-SBZL

This protocol describes the measurement of purified MASP-1 or MASP-2 activity.

Materials:

  • Purified recombinant MASP-1 or MASP-2

  • Z-LYS-SBZL hydrochloride

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: e.g., Tris-buffered saline (TBS) with CaCl2

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Prepare a stock solution of Z-LYS-SBZL: Dissolve Z-LYS-SBZL hydrochloride in a suitable solvent like DMSO to a concentration of 10-20 mM. Store at -20°C.

  • Prepare a stock solution of DTNB: Dissolve DTNB in the assay buffer to a concentration of 10 mM. Protect from light and prepare fresh.

  • Prepare the reaction mixture: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • DTNB solution (final concentration typically 0.1-0.5 mM)

    • Z-LYS-SBZL solution (final concentration will vary depending on the experiment, often around the KM value)

  • Initiate the reaction: Add the purified MASP enzyme to each well to a final concentration appropriate for the assay.

  • Measure absorbance: Immediately start monitoring the change in absorbance at 405-415 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Calculate enzyme activity: Determine the initial rate of the reaction (V0) from the linear portion of the absorbance vs. time curve. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is approximately 14,150 M⁻¹cm⁻¹.

Functional ELISA for Lectin Pathway Activation (C4 Deposition)

This assay measures the ability of the lectin pathway in a serum or plasma sample to cleave C4.

Materials:

  • Mannan (B1593421) (from Saccharomyces cerevisiae)

  • 96-well microtiter plates (high-binding)

  • Serum or plasma samples

  • Blocking buffer (e.g., 1% BSA in TBS)

  • Wash buffer (e.g., TBS with 0.05% Tween-20)

  • Buffer with high ionic strength (e.g., TBS with 1 M NaCl) to inhibit the classical pathway[12][13]

  • Purified human C4

  • Anti-human C4 antibody (e.g., biotinylated)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the plate: Coat the wells of a 96-well plate with mannan (e.g., 10 µg/mL in coating buffer) overnight at 4°C.

  • Block: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample incubation: Wash the plate. Add diluted serum or plasma samples in the high ionic strength buffer to the wells and incubate for 1-2 hours at 37°C to allow binding of MBL/ficolin-MASP complexes.

  • C4 addition: Wash the plate. Add purified human C4 to each well and incubate for 1.5 hours at 37°C to allow for C4 cleavage and deposition of C4b.

  • Detection:

    • Wash the plate and add a biotinylated anti-human C4 antibody. Incubate for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP. Incubate for 30-60 minutes at room temperature.

    • Wash the plate and add TMB substrate. Incubate until sufficient color development.

    • Stop the reaction with the stop solution and read the absorbance at 450 nm.

Visualizations

Lectin Pathway Signaling Cascade

Lectin_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) on microbial surface MBL_Ficolin MBL / Ficolins PAMPs->MBL_Ficolin binds MASP1_zym MASP-1 (zymogen) MBL_Ficolin->MASP1_zym activates MASP1_act MASP-1 (active) MASP1_zym->MASP1_act auto-activation MASP2_zym MASP-2 (zymogen) MASP2_act MASP-2 (active) MASP2_zym->MASP2_act MASP1_act->MASP2_zym cleaves C4 C4 MASP2_act->C4 cleaves C2 C2 MASP2_act->C2 cleaves C4b C4b C4->C4b C2a C2a C2->C2a C3_convertase C3 Convertase (C4b2a) C4b->C3_convertase C2a->C3_convertase C3 C3 C3_convertase->C3 cleaves C3b C3b C3->C3b Effector Downstream Effector Functions C3b->Effector

Caption: The signaling cascade of the lectin pathway of the complement system.

Experimental Workflow for MASP Activity Assay

MASP_Assay_Workflow start Start prep_reagents Prepare Reagents: - Z-LYS-SBZL - DTNB - Assay Buffer start->prep_reagents add_reagents Add Reagents to 96-well Plate prep_reagents->add_reagents add_enzyme Add Purified MASP Enzyme add_reagents->add_enzyme measure Measure Absorbance at 412 nm over time add_enzyme->measure analyze Calculate Initial Reaction Rate (V₀) measure->analyze end End analyze->end

Caption: A typical experimental workflow for a colorimetric MASP activity assay.

Logical Relationship of Lectin Pathway Components

Lectin_Pathway_Components PRMs Pattern Recognition Molecules (MBL, Ficolins) MASPs MBL-Associated Serine Proteases (MASP-1, MASP-2, MASP-3) PRMs->MASPs form complexes with Complement_Components Complement Components (C4, C2, C3) MASPs->Complement_Components cleave and activate Effector_Molecules Effector Molecules (C3a, C3b, C4b, C5a, MAC) Complement_Components->Effector_Molecules generate

Caption: Logical relationships between the core components of the lectin pathway.

Conclusion

The investigation of the lectin pathway is crucial for understanding its role in innate immunity and its implications in various disease states. The thioester substrate Z-LYS-SBZL provides a reliable and quantifiable method for assessing the enzymatic activity of the key proteases of this pathway, MASP-1 and MASP-2. By utilizing the detailed protocols and quantitative data presented in this guide, researchers and drug development professionals can effectively design and execute experiments to further elucidate the mechanisms of the lectin pathway and explore its potential as a therapeutic target.

References

The Discovery and Initial Characterization of BLT Esterase Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "BLT esterase activity" refers to the enzymatic function of Granzyme A, a serine protease found within the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells. Its discovery was pivotal in understanding the mechanisms of cell-mediated cytotoxicity. The substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) has become a key tool for assaying the release of cytotoxic granules and the lytic potential of these immune effector cells. This technical guide provides an in-depth overview of the discovery, initial characterization, and biological significance of BLT esterase activity, including detailed experimental protocols and a summary of its role in signaling pathways.

Discovery and Initial Characterization

The discovery of BLT esterase activity is intrinsically linked to the study of how cytotoxic T lymphocytes and natural killer cells eliminate target cells, such as virus-infected or tumor cells. Early research in the 1980s identified that granules released from these cytotoxic cells contained a potent cocktail of proteins responsible for inducing target cell death.

Initial characterization revealed that a significant component of these granules was a serine protease with a substrate preference for cleaving after lysine (B10760008) or arginine residues. The synthetic substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT) was found to be an effective and specific substrate for this enzymatic activity. The hydrolysis of BLT by what was then termed "BLT esterase" provided a reliable and quantifiable measure of granule exocytosis from CTLs and NK cells.[1] This enzymatic activity was later definitively attributed to Granzyme A.

Subsequent studies established a strong correlation between the levels of extractable BLT esterase activity and the number of NK cells in unprimed mice, suggesting its significant presence and functional relevance in these innate immune cells.[2] While initially considered a potential marker for T-cells, it became evident that BLT esterase activity is a hallmark of both CTLs and NK cells.

Biochemical Properties and Quantitative Data

Table 1: Biochemical Properties of Granzyme A (BLT Esterase)

PropertyDescriptionReference
Enzyme Class Serine Protease (Tryptase)[3]
Substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (BLT)[1]
Cellular Location Cytotoxic granules of Cytotoxic T Lymphocytes (CTLs) and Natural Killer (NK) cells[2]
Function Induction of caspase-independent apoptosis in target cells[3]

Table 2: Inhibitors of BLT Esterase (Granzyme A) Activity

InhibitorMechanism of ActionQuantitative DataReference
Antithrombin III Forms a complex with Granzyme A, inactivating it. The rate of inhibition is significantly enhanced by heparin.Rate of complex formation is enhanced 400-fold in the presence of heparin.[4]
Serpinb6b A serine protease inhibitor that has been shown to inhibit extracellular Granzyme A.Treatment with 40 µg of Serpinb6b increased survival in a mouse model of sepsis.[5]
General Serine Protease Inhibitors Includes compounds like AEBSF, Gabexate Mesylate, Aprotinin, and Leupeptin that target the active site of serine proteases.Specific IC50 values for BLT esterase activity are not widely reported.[6]
3,4-Dichloroisocoumarin A selective inhibitor of serine proteases through competitive inhibition.Specific IC50 values for BLT esterase activity are not widely reported.[6]

Experimental Protocols

Purification of Granzyme A from Activated Lymphocytes

This protocol outlines a method for the purification of active Granzyme A from interleukin-2 (B1167480) (IL-2) activated human lymphocytes.[7]

Materials:

  • IL-2 activated human peripheral blood mononuclear cells (PBMCs)

  • Hypotonic buffer (25 mM NaCl, with Triton X-100)

  • Hypertonic detergent-free buffer (390 mM NaCl)

  • Cation-exchange chromatography column (e.g., Mono S)

  • Centrifuge

  • Cell cavitator

Procedure:

  • Cell Lysis: Subject the IL-2 activated lymphocytes to cell cavitation to disrupt the cell membranes while keeping the granules intact.

  • Centrifugation: Perform two centrifugation steps to pellet the cytotoxic granules.

  • Granule Solubilization:

    • Perform three extractions of the granule pellet with the hypotonic buffer containing Triton X-100 to solubilize membrane-associated proteins.

    • Perform a final extraction with the hypertonic detergent-free buffer to release the granule contents, including Granzyme A.

  • Cation-Exchange Chromatography:

    • Load the supernatant from the final extraction onto a cation-exchange column.

    • Elute the bound proteins using a salt gradient.

    • Collect fractions and assay for BLT esterase activity to identify those containing Granzyme A.

  • Purity Assessment: Analyze the purified fractions by SDS-PAGE and Western blot using an antibody specific for Granzyme A to confirm purity.

BLT Esterase Activity Assay

This colorimetric assay is used to measure the enzymatic activity of Granzyme A.[1]

Materials:

  • Purified Granzyme A or cell lysate/supernatant containing Granzyme A

  • BLT substrate (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the BLT substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Prepare a working solution of DTNB in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the sample containing Granzyme A (purified enzyme, cell lysate, or supernatant from cytotoxic assays).

    • Add the DTNB working solution to each well.

  • Initiate Reaction: Add the BLT substrate solution to each well to start the enzymatic reaction. The final concentration of BLT should be optimized for the specific experimental conditions.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 405-412 nm at regular intervals using a microplate reader. The cleavage of the thiobenzyl ester bond by Granzyme A releases a thiol group that reacts with DTNB to produce a yellow-colored product (2-nitro-5-thiobenzoate), which can be quantified spectrophotometrically.

  • Data Analysis: Calculate the rate of reaction from the change in absorbance over time.

Signaling Pathways and Logical Relationships

Granzyme A, the enzyme responsible for BLT esterase activity, triggers a unique, caspase-independent pathway of programmed cell death in target cells. This pathway is distinct from the caspase-dependent apoptosis induced by Granzyme B.

Granzyme A-Mediated Cell Death Pathway

The following diagram illustrates the key steps in the Granzyme A signaling pathway leading to target cell death.

GranzymeA_Pathway cluster_CTL CTL/NK Cell cluster_Target Target Cell CTL CTL/NK Cell Granules Cytotoxic Granules (Granzyme A, Perforin) PerforinPore Perforin Pore Granules->PerforinPore Exocytosis TargetCell Target Cell Membrane Cytosol Cytosol GranzymeA_entry Mitochondrion Mitochondrion SET_Complex SET Complex Nucleus Nucleus ROS ROS Production Mitochondrion->ROS SET_Complex_translocation DNA_Damage Single-Stranded DNA Damage Nucleus->DNA_Damage Cleavage of SET complex, Histones, Ku70, Ape1 Apoptosis Caspase-Independent Apoptosis DNA_Damage->Apoptosis GranzymeA_entry->Mitochondrion Cleaves Complex I (NDUFS3) GranzymeA_entry->Nucleus Nuclear Import SET_Complex_translocation->Nucleus BLT_Assay_Workflow Start Start: Prepare Effector and Target Cells Incubate Co-incubate Effector and Target Cells Start->Incubate Centrifuge Centrifuge to Pellet Cells Incubate->Centrifuge Granzyme A released into supernatant CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant AssayPlate Transfer Supernatant to 96-well Plate CollectSupernatant->AssayPlate AddReagents Add DTNB and BLT Substrate AssayPlate->AddReagents IncubatePlate Incubate at 37°C AddReagents->IncubatePlate ReadAbsorbance Read Absorbance at 405-412 nm IncubatePlate->ReadAbsorbance Analyze Analyze Data: Calculate % Cytotoxicity ReadAbsorbance->Analyze

References

Methodological & Application

Application Notes and Protocols for Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-LYS-SBZL monohydrochloride, also known as α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride, is a lysine (B10760008) derivative widely utilized in biochemical assays.[1][2][3] It serves as a chromogenic substrate for a variety of trypsin-like serine proteases. Its application is crucial in the characterization and quantification of enzymatic activity, particularly for enzymes such as kallikreins, thrombin, plasmin, and trypsin.[4] Additionally, it is employed to investigate the activity of proteases, esterases, and granzymes associated with the cytoplasmic granules of lymphocytes.[2][5]

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValue
Synonyms α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride, Z-L-Lys-SBzl hydrochloride
CAS Number 69861-89-8
Molecular Formula C₂₁H₂₇ClN₂O₃S
Molecular Weight 422.97 g/mol
Appearance White to light yellow solid
Solubility DMSO: 200 mg/mL (472.85 mM) (ultrasonic assistance may be required)
Storage (Solid) -20°C, in a sealed container, protected from moisture
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month

Data sourced from multiple chemical suppliers and databases.[1][2][3][5][6]

Experimental Protocols

Objective: To prepare a stock solution of this compound for use in enzymatic assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated micropipettes

Procedure for Preparing a 100 mM Stock Solution:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 42.3 mg of the compound.

    • Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L × 0.001 L × 422.97 g/mol × 1000 mg/g = 42.3 mg

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO. For 42.3 mg of the compound, add 1 mL of DMSO to achieve a 100 mM concentration.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If the compound does not readily dissolve, brief sonication in an ultrasonic bath may be necessary.[1] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the tubes are tightly sealed to prevent solvent evaporation and moisture absorption.

Dilution Table for Common Stock Concentrations:

Desired ConcentrationMass for 1 mL of Stock Solution
1 mM 0.423 mg
5 mM 2.115 mg
10 mM 4.23 mg
50 mM 21.15 mg
100 mM 42.3 mg

Experimental Workflow Diagram

Stock_Solution_Preparation Workflow for this compound Stock Solution Preparation cluster_preparation Preparation cluster_processing Processing cluster_storage Storage start Start equilibrate Equilibrate Z-LYS-SBZL to Room Temperature start->equilibrate 1. weigh Weigh Compound equilibrate->weigh 2. dissolve Dissolve in DMSO weigh->dissolve 3. mix Vortex/Sonicate until Dissolved dissolve->mix 4. aliquot Aliquot into Single-Use Tubes mix->aliquot 5. store Store at -20°C or -80°C aliquot->store 6. end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway Context

While this compound is a synthetic substrate and not part of a natural signaling pathway, its utility lies in the study of pathways involving serine proteases. For instance, granzymes, which are targets for this substrate, are key effector molecules in cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated apoptosis of target cells. The activity of these enzymes, once released into a target cell, initiates a cascade of events leading to cell death. Assaying granzyme activity with this compound can thus provide insights into the efficacy of an immune response.

Protease_Assay_Principle Principle of Protease Activity Assay using Z-LYS-SBZL cluster_components Assay Components cluster_reaction Enzymatic Reaction cluster_detection Detection enzyme Trypsin-like Protease (e.g., Granzyme) cleavage Proteolytic Cleavage enzyme->cleavage substrate Z-LYS-SBZL (Substrate) substrate->cleavage product Thiobenzyl Product cleavage->product color_dev Color Development product->color_dev chromogen Chromogenic Reagent (e.g., DTNB) chromogen->color_dev measurement Spectrophotometric Measurement color_dev->measurement

Caption: Principle of a colorimetric assay using Z-LYS-SBZL.

References

Determining Mast Cell Protease Activity Using Z-LYS-SBZL as a Substrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses, releasing a host of mediators upon activation, including the serine protease tryptase. Tryptase has emerged as a key biomarker for mast cell activation and a therapeutic target for a variety of mast cell-driven diseases.[1][2] Accurate and reliable measurement of tryptase activity is therefore essential for both basic research and clinical drug development. This document provides a detailed protocol for determining mast cell tryptase activity using the chromogenic substrate Nα-Cbz-L-lysine thiobenzyl ester (Z-LYS-SBZL).

Assay Principle

The assay is based on the enzymatic cleavage of the thiobenzyl ester bond in Z-LYS-SBZL by tryptase. This reaction releases a thiol group, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the tryptase activity in the sample.

Materials and Reagents

  • Purified human mast cell tryptase (or cell lysates/supernatants containing tryptase)

  • Nα-Cbz-L-lysine thiobenzyl ester (Z-LYS-SBZL) hydrochloride

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate and inhibitor

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100. Store at 4°C.

  • Z-LYS-SBZL Stock Solution: Dissolve Z-LYS-SBZL hydrochloride in DMSO to prepare a stock solution (e.g., 100 mM). Store at -20°C. Further dilute in Assay Buffer to the desired working concentration just before use.

  • DTNB Stock Solution: Dissolve DTNB in DMSO to prepare a stock solution (e.g., 100 mM). Store protected from light at 4°C. Further dilute in Assay Buffer to the desired working concentration just before use.

  • Tryptase Standard: Prepare a stock solution of purified human tryptase in Assay Buffer. A serial dilution should be prepared to generate a standard curve.

  • Test Samples: Cell lysates or supernatants from activated mast cells can be used. Appropriate dilutions should be made in Assay Buffer.

Tryptase Activity Assay Protocol
  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add the following in the specified order:

    • 50 µL of Assay Buffer

    • 20 µL of DTNB working solution

    • 10 µL of test sample or tryptase standard

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the mixture to temperature.

  • Initiate the Reaction: Add 20 µL of the Z-LYS-SBZL working solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader pre-heated to 37°C. Measure the absorbance at 412 nm every minute for 15-30 minutes.

  • Data Analysis: Determine the rate of reaction (V, change in absorbance per minute) for each well by using the linear portion of the kinetic curve.

Tryptase Inhibition Assay Protocol
  • Prepare the Reaction Mixture: In each well of a 96-well microplate, add the following:

    • 40 µL of Assay Buffer

    • 10 µL of inhibitor solution at various concentrations (or vehicle control)

    • 20 µL of DTNB working solution

    • 10 µL of purified tryptase solution

  • Pre-incubation with Inhibitor: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 20 µL of the Z-LYS-SBZL working solution to each well.

  • Kinetic Measurement and Data Analysis: Follow steps 4 and 5 of the Tryptase Activity Assay Protocol. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

Table 1: Kinetic Parameters of Mast Cell Tryptase
SubstrateKmVmaxReference
Z-LYS-SBZLData not available in search resultsData not available in search results-
N-benzoyl-D,L-arginine-p-nitroanilide (BAPNA)Data not available in search resultsData not available in search results[3]
Table 2: Inhibition of Mast Cell Tryptase Activity
InhibitorIC50Assay SubstrateReference
APC-366~10 µM (for 50% inhibition of histamine (B1213489) release)Not specified for direct enzyme inhibition[4]
LeupeptinEffective inhibitor of histamine releaseNot specified for direct enzyme inhibition[4]
APC-366Effective in vivoNot applicable[5]

Note: Specific IC50 values for inhibitors using the Z-LYS-SBZL assay were not available in the provided search results. The data presented for APC-366 and Leupeptin relate to their effect on histamine release, which is an indirect measure of mast cell activation.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, DTNB, and Tryptase/Sample to Plate prep_buffer->add_reagents prep_substrate Prepare Z-LYS-SBZL prep_dtnb Prepare DTNB prep_dtnb->add_reagents prep_enzyme Prepare Tryptase/Sample prep_enzyme->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_substrate Add Z-LYS-SBZL to Initiate Reaction pre_incubate->add_substrate read_absorbance Measure Absorbance at 412 nm (Kinetic Read) add_substrate->read_absorbance calc_rate Calculate Reaction Rate (V) read_absorbance->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_activity Determine Tryptase Activity std_curve->det_activity

Caption: Experimental workflow for determining mast cell tryptase activity.

Signaling_Pathway mast_cell Activated Mast Cell tryptase Tryptase Release mast_cell->tryptase par2 Protease-Activated Receptor 2 (PAR-2) tryptase->par2 activates p38 p38 MAPK par2->p38 nfkb NF-κB Activation p38->nfkb inflammation Neuroinflammation nfkb->inflammation inhibitor Tryptase Inhibitor (e.g., APC-366) inhibitor->tryptase inhibits

Caption: Tryptase-mediated PAR-2 signaling pathway in neuroinflammation.

References

Application Notes and Protocols for the Coupled Assay of Plasminogen Activators Using Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasminogen activators (PAs), such as tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA), are serine proteases that play a crucial role in the fibrinolytic system by converting the zymogen plasminogen into the active enzyme plasmin.[1] The quantification of PA activity is essential in various research areas, including thrombosis, oncology, and drug development. This document provides detailed application notes and protocols for a sensitive and quantitative coupled assay for plasminogen activators using the chromogenic substrate Z-LYS-SBZL monohydrochloride (Thiobenzyl Benzyloxycarbonyl-L-lysinate hydrochloride).

This coupled assay is a two-step enzymatic reaction. In the first step, the plasminogen activator in the sample catalyzes the conversion of plasminogen to plasmin. In the second step, the newly formed plasmin hydrolyzes the Z-LYS-SBZL substrate, releasing a thiol group (thiobenzyl). This thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is directly proportional to the plasminogen activator activity in the sample.[2] This method is noted for its high sensitivity, allowing for the detection of very low levels of urokinase.[2]

Principle of the Assay

The coupled assay for plasminogen activators using Z-LYS-SBZL follows a two-step enzymatic cascade.

Step 1: Plasminogen Activation The plasminogen activator (t-PA or u-PA) present in the sample proteolytically cleaves the Arg561-Val562 bond in plasminogen, converting it to the active serine protease, plasmin.

Step 2: Chromogenic Substrate Hydrolysis The generated plasmin then hydrolyzes the thioester bond in Z-LYS-SBZL, releasing a free thiol group. This thiol reacts with DTNB (Ellman's reagent) in a stoichiometric reaction to produce the yellow-colored TNB anion, which is measured by its absorbance at 412 nm.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the enzymatic cascade and the general experimental workflow for the coupled assay.

G cluster_1 Step 2: Chromogenic Reaction Plasminogen Activator\n(t-PA or u-PA) Plasminogen Activator (t-PA or u-PA) Plasminogen Plasminogen Plasminogen Activator\n(t-PA or u-PA)->Plasminogen catalyzes conversion Plasmin Plasmin Plasminogen Activator\n(t-PA or u-PA)->Plasmin Plasminogen->Plasmin Z-LYS-SBZL Z-LYS-SBZL Plasmin->Z-LYS-SBZL TNB (Yellow Product) TNB (Yellow Product) Plasmin->TNB (Yellow Product) Thiol Group + Z-Lys Thiol Group + Z-Lys Z-LYS-SBZL->Thiol Group + Z-Lys Thiol Group Thiol Group DTNB DTNB Thiol Group->DTNB reacts with DTNB->TNB (Yellow Product)

Diagram 1: Enzymatic cascade of the coupled assay.

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate PA sample with Plasminogen (Step 1) Incubate PA sample with Plasminogen (Step 1) Prepare Reagents->Incubate PA sample with Plasminogen (Step 1) Add Z-LYS-SBZL and DTNB (Step 2) Add Z-LYS-SBZL and DTNB (Step 2) Incubate PA sample with Plasminogen (Step 1)->Add Z-LYS-SBZL and DTNB (Step 2) Measure Absorbance at 412 nm Measure Absorbance at 412 nm Add Z-LYS-SBZL and DTNB (Step 2)->Measure Absorbance at 412 nm Analyze Data Analyze Data Measure Absorbance at 412 nm->Analyze Data End End Analyze Data->End

Diagram 2: General experimental workflow.

Quantitative Data

The following tables summarize key parameters and typical reagent concentrations for the coupled plasminogen activator assay using Z-LYS-SBZL.

Table 1: Kinetic Parameters

Enzyme/SubstrateParameterValueReference
Plasminogen (with t-PA on fibrinogen-coated plates)Km1.5 µg/mL[1]
Plasminogen (with t-PA on untreated plates)Km4.8 µg/mL[1]

Table 2: Typical Reagent Concentrations for the Coupled Assay

ReagentStock ConcentrationFinal Concentration in AssayReference
PlasminogenVaries1.0 µM[2]
Glycine (B1666218) Buffer (pH 8.5)1 M120 mM[2]
Bovine Serum Albumin (BSA)10 mg/mL0.5 mg/mL[2]
Z-LYS-SBZL10 mM in Ethanol (B145695)200 µM[2]
DTNB10 mM in Buffer220 µM[2]
Urokinase (Example)Varies2.7 x 10-12 M[2]

Experimental Protocols

This section provides a detailed methodology for performing the coupled plasminogen activator assay.

Materials and Reagents
  • This compound (CAS: 69861-89-8)[3]

  • Human Plasminogen

  • Tissue-type Plasminogen Activator (t-PA) or Urokinase-type Plaslinogen Activator (u-PA) standards and samples

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Glycine

  • Bovine Serum Albumin (BSA)

  • Ethanol (for dissolving Z-LYS-SBZL)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Microplate reader capable of measuring absorbance at 412 nm

  • 96-well microplates

  • Incubator set to 37°C

Reagent Preparation
  • Assay Buffer: 120 mM Glycine, 0.5 mg/mL BSA, pH 8.5. Prepare by dissolving glycine in deionized water, adding BSA, and adjusting the pH with NaOH.

  • Plasminogen Stock Solution: Reconstitute lyophilized plasminogen in deionized water to a stock concentration of 100 µM. Aliquot and store at -80°C.

  • Z-LYS-SBZL Stock Solution: Dissolve this compound in 100% ethanol to a concentration of 10 mM. Store at -20°C.

  • DTNB Stock Solution: Dissolve DTNB in the assay buffer to a concentration of 10 mM. Prepare this solution fresh daily.

  • Plasminogen Activator Standards and Samples: Prepare a series of dilutions of t-PA or u-PA standards in the assay buffer. Dilute unknown samples as needed to fall within the linear range of the assay.

Assay Protocol

This protocol is adapted for a 96-well plate format with a final reaction volume of 200 µL.

Step 1: Plasminogen Activation

  • In each well of a 96-well plate, add 50 µL of the plasminogen activator standard or sample.

  • Add 50 µL of a 4 µM plasminogen solution (prepared by diluting the stock in assay buffer) to each well. The final concentration of plasminogen in this step will be 2 µM.

  • Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically based on the activity of the plasminogen activator.

Step 2: Chromogenic Reaction

  • Prepare a detection mix by combining the Z-LYS-SBZL stock solution and the DTNB stock solution in the assay buffer. For each well, you will need 100 µL of the detection mix. A suggested final concentration in the 200 µL reaction volume is 200 µM for Z-LYS-SBZL and 220 µM for DTNB.

  • Add 100 µL of the detection mix to each well of the microplate.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 412 nm every minute for 30-60 minutes.

Data Analysis
  • For each standard and sample, determine the rate of change in absorbance over time (ΔA412/min) from the linear portion of the kinetic curve.

  • Subtract the rate of the blank (no plasminogen activator) from the rates of the standards and samples.

  • Create a standard curve by plotting the rate of reaction (ΔA412/min) versus the concentration of the plasminogen activator standards.

  • Determine the concentration of the plasminogen activator in the unknown samples by interpolating their reaction rates from the standard curve.

Conclusion

The coupled assay using this compound provides a sensitive and reliable method for quantifying the activity of plasminogen activators. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academic and industrial settings. Adherence to the described methodologies will facilitate accurate and reproducible measurements of t-PA and u-PA activity, aiding in the advancement of research in fibrinolysis and related fields.

References

Measuring Cytotoxic T Lymphocyte (CTL) Activity with a BLT Esterase Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytotoxic T lymphocytes (CTLs) are critical components of the adaptive immune system, responsible for eliminating virus-infected and cancerous cells. The precise measurement of CTL cytotoxic activity is fundamental in immunology research and the development of novel immunotherapies. The BLT (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester) esterase assay is a reliable and non-radioactive colorimetric method for quantifying CTL-mediated cytotoxicity. This assay specifically measures the activity of Granzyme A, a serine protease released by CTLs upon target cell recognition, which cleaves the BLT substrate. The resulting product can be detected spectrophotometrically, providing a quantitative measure of CTL killing capacity.[1][2] This document provides detailed application notes and protocols for the successful implementation of the BLT esterase assay.

Principle of the Assay

Upon recognition of a target cell, CTLs release cytotoxic granules containing perforin (B1180081) and granzymes.[3][4][5] Perforin forms pores in the target cell membrane, allowing granzymes to enter the cytoplasm and initiate apoptosis.[3][4] Granzyme A, a key component of these granules, possesses esterase activity that can be measured using the synthetic substrate BLT.[1][2] Granzyme A cleaves the thiobenzyl ester bond in BLT, releasing a free thiobenzyl group. This thiol group then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm.[1] The amount of color produced is directly proportional to the amount of Granzyme A released, and thus to the cytotoxic activity of the CTLs.

Experimental Protocols

I. Preparation of Effector and Target Cells

A. Effector Cell Preparation (CTLs)

  • Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • CTL Generation: Generate antigen-specific CTLs by co-culturing PBMCs with antigen-presenting cells (APCs) pulsed with the specific peptide or antigen of interest. Alternatively, use established CTL clones.

  • Culture: Culture the CTLs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate cytokines such as IL-2 (10-20 U/mL).

  • Harvesting: Prior to the assay, harvest the CTLs, wash twice with serum-free medium, and resuspend in assay medium (e.g., phenol (B47542) red-free RPMI-1640). Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

B. Target Cell Preparation

  • Cell Lines: Use an appropriate target cell line that expresses the relevant MHC class I molecule and can be loaded with the specific antigen (peptide).

  • Antigen Loading (for peptide-pulsed targets):

    • Wash the target cells twice with serum-free medium.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.

    • Add the specific peptide at a final concentration of 1-10 µg/mL.

    • Incubate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.

    • Wash the cells three times with assay medium to remove excess peptide.

  • Final Preparation: Resuspend the target cells in assay medium and determine the cell viability and concentration.

II. BLT Esterase Assay Protocol

A. Reagent Preparation

  • Assay Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.5, containing 0.01% TRITON™ X-100.

  • DTNB Solution (11 mM): Dissolve 4.36 mg of DTNB in 1 mL of ethanol. Store at -20°C.

  • Substrate Solution (10 mM Z-Lys-SBzl hydrochloride - BLT): Dissolve 4.23 mg of Z-Lys-SBzl hydrochloride in 1 mL of DMSO. Store at -20°C.

  • Working Assay Buffer: Prepare fresh by adding 10 µL of 10% TRITON™ X-100 and 0.1 mL of 11 mM DTNB Solution to 9.9 mL of 1X PBS.

B. Assay Procedure

  • Plate Setup:

    • Use a 96-well flat-bottom plate.

    • Prepare the following controls in triplicate:

      • Spontaneous Release (Target Cells Only): Target cells with assay medium.

      • Spontaneous Release (Effector Cells Only): Effector cells with assay medium.

      • Maximum Release (Lysis Control): Target cells lysed with 1% Triton X-100.

      • Medium Control: Assay medium only.

  • Cell Plating:

    • Add 1 x 10^4 target cells in 50 µL of assay medium to each well (except effector cell spontaneous release and medium controls).

    • Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1, 6.25:1) in 50 µL of assay medium. For the effector cell spontaneous release control, add the highest number of effector cells used.

    • The final volume in each well should be 100 µL.

  • Incubation: Centrifuge the plate at 50 x g for 3 minutes to facilitate cell-to-cell contact. Incubate the plate for 4 to 30 hours at 37°C in a humidified 5% CO2 incubator.[2]

  • Substrate Addition and Color Development:

    • Carefully add 10 µL of the 10 mM BLT substrate solution to each well.

    • Add 100 µL of the Working Assay Buffer (containing DTNB) to each well.

    • Incubate the plate at 37°C for 30 minutes to 2 hours, or until a yellow color develops in the experimental wells.

  • Absorbance Measurement: Measure the absorbance at 412 nm using a microplate reader.

III. Data Analysis

  • Subtract Background: Subtract the absorbance of the medium control from all other readings.

  • Calculate Percent Specific Lysis:

    • Formula:

    • Experimental Release: Absorbance from wells with both effector and target cells.

    • Spontaneous Release: Absorbance from wells with target cells only (or the sum of target and effector spontaneous release, depending on the experimental setup).

    • Maximum Release: Absorbance from wells with target cells lysed with detergent.

Data Presentation

Table 1: Representative Data for BLT Esterase Assay

Effector:Target (E:T) RatioAbsorbance at 412 nm (Mean ± SD)% Specific Lysis
50:10.850 ± 0.04575.0%
25:10.650 ± 0.03050.0%
12.5:10.450 ± 0.02525.0%
6.25:10.300 ± 0.0156.3%
Target Spontaneous Release0.250 ± 0.010N/A
Effector Spontaneous Release0.050 ± 0.005N/A
Maximum Release1.050 ± 0.050N/A
Medium Control0.040 ± 0.003N/A

Note: The data presented are for illustrative purposes only and will vary depending on the specific cell types and experimental conditions.

Visualizations

Diagram 1: CTL Signaling and Granzyme A Release

CTL_Signaling cluster_CTL Cytotoxic T Lymphocyte (CTL) TCR TCR MHC MHC-I + Peptide TCR->MHC Recognition Recognition_Node Signal Transduction CD8 CD8 CD8->MHC LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 Adhesion Granules Cytotoxic Granules (Perforin, Granzyme A) Granules->MHC Release of Perforin & Granzyme A Recognition_Node->Granules Granule Exocytosis

Caption: CTL recognition of a target cell and subsequent release of cytotoxic granules.

Diagram 2: BLT Esterase Assay Workflow

BLT_Assay_Workflow Start Start: Prepare Effector (CTL) and Target Cells Co_culture Co-culture Effector and Target Cells (Varying E:T Ratios) Start->Co_culture Incubate Incubate for 4-30 hours at 37°C Co_culture->Incubate Add_BLT Add BLT Substrate Incubate->Add_BLT Add_DTNB Add DTNB Reagent Add_BLT->Add_DTNB Color_Dev Color Development (Yellow) Add_DTNB->Color_Dev Measure Measure Absorbance at 412 nm Color_Dev->Measure Analyze Analyze Data: Calculate % Specific Lysis Measure->Analyze End End: Quantify CTL Activity Analyze->End

Caption: Step-by-step workflow of the BLT esterase assay for CTL activity.

Diagram 3: Chemical Reaction of the BLT Esterase Assay

Chemical_Reaction BLT BLT Substrate (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester) Thiobenzyl Thiobenzyl Group (Thiol) BLT->Thiobenzyl Granzyme A TNB TNB Anion (Yellow, Absorbs at 412 nm) Thiobenzyl->TNB DTNB DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) DTNB->TNB

Caption: The enzymatic and chemical reactions underlying the BLT esterase assay.

References

Application Notes: In Vitro Enzyme Kinetics Using Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-LYS-SBZL monohydrochloride (α-N-Carbobenzoxy-L-lysine thiobenzyl ester hydrochloride) is a synthetic chromogenic substrate used for the sensitive colorimetric determination of the activity of trypsin-like serine proteases.[1][2] These enzymes exhibit substrate specificity for cleaving peptide bonds C-terminal to basic amino acid residues, primarily lysine (B10760008) and arginine.[3] Due to this property, Z-LYS-SBZL is an effective tool for kinetic analysis of a wide range of enzymes, including trypsin, plasmin, thrombin, kallikreins, and granzymes A and K.[1][2][4] Its application is crucial in basic research for enzyme characterization and in drug development for the screening of protease inhibitors.[5]

Principle of the Assay

The kinetic assay is based on a two-step enzymatic reaction. First, the target trypsin-like protease hydrolyzes the thiobenzyl ester bond of the Z-LYS-SBZL substrate. This cleavage releases a thiol-containing product, thiobenzyl alcohol. In the second step, this thiol product reacts with a chromogenic disulfide reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent). This reaction produces a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation, which is directly proportional to the enzymatic activity, can be continuously monitored by measuring the increase in absorbance at 412 nm.

Physicochemical Properties of this compound

PropertyValueReference
Full Name α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride[6]
Synonyms Z-L-Lys-SBzl hydrochloride, BLT[7]
Molecular Formula C₂₁H₂₆N₂O₃S · HCl[1][8]
Molecular Weight 422.98 g/mol [1][8]
CAS Number 69861-89-8[1][8]
Appearance White to off-white powder
Storage Store at -20°C

Visualized Mechanisms and Workflows

G cluster_reaction Enzymatic Reaction Principle A Z-LYS-SBZL (Substrate) C Z-Lysine + Thiobenzyl Alcohol (Products) A->C Cleavage B Trypsin-Like Protease (Enzyme) B->A E TNB²⁻ (Yellow Product, λmax = 412 nm) C->E + D DTNB (Ellman's Reagent) D->E Reaction

Caption: Enzymatic cleavage of Z-LYS-SBZL and subsequent chromogenic reaction.

G cluster_pathway Example Biological Pathway: Granzyme-Mediated Apoptosis cluster_target CTL Cytotoxic T Cell or NK Cell Granzyme Granzyme A/K (Trypsin-like Protease) CTL->Granzyme Releases Target Target Cell (e.g., Virus-Infected or Tumor Cell) Caspase Caspase Cascade Activation Granzyme->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis

Caption: Role of granzymes (assayable by Z-LYS-SBZL) in inducing apoptosis.[4][9]

Protocols

Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of a trypsin-like protease using Z-LYS-SBZL.

1. Materials and Reagents

  • This compound (Substrate)

  • Purified Trypsin-like Protease (Enzyme)

  • DTNB (Ellman’s Reagent)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, with 100 mM NaCl and 5 mM CaCl₂)

  • Dimethyl Sulfoxide (DMSO) for dissolving substrate

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer capable of reading at 412 nm in kinetic mode

2. Reagent Preparation

  • Substrate Stock Solution (100 mM): Dissolve 42.3 mg of Z-LYS-SBZL in 1 mL of DMSO. Store in aliquots at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of Assay Buffer. Prepare fresh daily and protect from light.

  • Working DTNB Solution (1 mM): Dilute the DTNB Stock Solution 1:10 in Assay Buffer.

  • Enzyme Working Solution: Dilute the purified enzyme in cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration must be determined empirically.

3. Experimental Workflow

G start Start prep Prepare Reagent Master Mix (Assay Buffer + DTNB) start->prep plate_reagents Pipette Master Mix into 96-well plate prep->plate_reagents add_substrate Add varying concentrations of Z-LYS-SBZL substrate plate_reagents->add_substrate pre_incubate Pre-incubate plate at reaction temperature (e.g., 37°C) add_substrate->pre_incubate add_enzyme Initiate reaction by adding Enzyme Working Solution pre_incubate->add_enzyme read_absorbance Immediately read absorbance at 412 nm (kinetic mode) for 10-15 minutes add_enzyme->read_absorbance analyze Calculate initial velocity (V₀) from the linear phase of the curve read_absorbance->analyze plot Plot V₀ vs. [Substrate] and fit to Michaelis-Menten equation analyze->plot end End plot->end

Caption: Experimental workflow for determining enzyme kinetic parameters.

4. Assay Procedure (96-well plate)

  • Prepare a master mix containing Assay Buffer and Working DTNB Solution.

  • In each well, add reagents in the following order:

    • Assay Buffer: X µL

    • Working DTNB Solution (1 mM): 20 µL

    • Working Substrate Solution (varying concentrations): 10 µL

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well. The final volume should be 200 µL.

  • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Include a "no enzyme" control for each substrate concentration to correct for background non-enzymatic hydrolysis.

5. Data Analysis and Presentation

  • Calculate the initial reaction velocity (V₀) for each substrate concentration from the slope of the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (A = εcl), where ε for TNB²⁻ is 14,150 M⁻¹cm⁻¹.

  • Subtract the background rate from the "no enzyme" control.

  • Plot the calculated V₀ values against the corresponding substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Example Data: Michaelis-Menten Kinetics (Illustrative)

[Z-LYS-SBZL] (µM)Initial Velocity (V₀) (µM/min)
100.85
251.89
503.15
1004.60
2006.10
4007.25
8007.80
Note: This data is for illustrative purposes only.
Protocol 2: Screening for Protease Inhibitors

This protocol is designed to screen for potential inhibitors of a specific trypsin-like protease.

1. Materials and Reagents

  • All reagents from Protocol 1.

  • Putative inhibitor compound(s) dissolved in a suitable solvent (e.g., DMSO).

2. Assay Procedure

  • Set up the reaction wells as described in Protocol 1. Use a single, fixed concentration of Z-LYS-SBZL, typically at or near the Kₘ value for the enzyme, to ensure sensitivity to inhibition.

  • Add 1-2 µL of the inhibitor solution (or solvent control, e.g., DMSO) to the appropriate wells.

  • Pre-incubate the enzyme with the inhibitor in the well for a defined period (e.g., 15-30 minutes) at the reaction temperature before initiating the reaction.

  • Initiate the reaction by adding the Z-LYS-SBZL substrate.

  • Monitor the reaction kinetically as described previously.

3. Data Analysis and Presentation

  • Calculate the initial velocity (V₀) for the control (no inhibitor) and for each inhibitor concentration.

  • Determine the percent inhibition using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

  • For dose-response analysis, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Example Data: Inhibitor Screening (Illustrative)

Inhibitor Conc. (nM)V₀ (µM/min)% Inhibition
0 (Control)3.150%
12.859.5%
102.1133.0%
501.2061.9%
1000.7576.2%
5000.2592.1%
Note: This data is for illustrative purposes only. A substrate concentration of 50 µM was assumed.

References

Application of Z-LYS-SBZL in High-Throughput Screening for Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester) is a chromogenic substrate for a variety of trypsin-like serine proteases. Its utility extends to the characterization and identification of enzymes such as granzymes (A and K), thrombin, plasmin, and trypsin.[1][2][3] The enzymatic cleavage of the thiobenzyl ester bond in Z-LYS-SBZL releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce 2-nitro-5-thiobenzoic acid (TNB), a yellow-colored product with strong absorbance at 412 nm.[4] This colorimetric readout makes Z-LYS-SBZL an ideal substrate for high-throughput screening (HTS) campaigns aimed at discovering novel protease inhibitors. This document provides a detailed protocol for the application of Z-LYS-SBZL in HTS and an overview of relevant signaling pathways.

Assay Principle

The enzymatic assay using Z-LYS-SBZL is a two-step process. First, the target protease cleaves the thiobenzyl ester bond of Z-LYS-SBZL, releasing a thiol-containing product. Subsequently, the free thiol reacts with DTNB, resulting in a quantifiable yellow product, TNB. The rate of TNB formation is directly proportional to the protease activity.

Data Presentation

The following tables provide examples of how to structure and present data from a high-throughput screening campaign for protease inhibitors using the Z-LYS-SBZL assay.

Table 1: HTS Assay Quality Control Parameters

ParameterValueDescription
Z' Factor 0.78A measure of assay robustness and suitability for HTS. A value > 0.5 is considered excellent.
Signal-to-Background (S/B) Ratio 8.5The ratio of the signal from the uninhibited enzyme to the background signal (no enzyme).
Coefficient of Variation (%CV) < 5%A measure of the variability of the assay signal. Lower values indicate higher precision.

Note: The data presented in this table are representative examples and may vary depending on the specific protease and assay conditions.

Table 2: Example HTS Results for a Protease Inhibitor Screen

Compound IDConcentration (µM)Percent Inhibition (%)IC50 (µM)
Cmpd-0011095.21.2
Cmpd-0021012.5> 50
Cmpd-0031088.73.5
Cmpd-004105.3> 50
Cmpd-0051099.10.8

Note: The data presented in this table are for illustrative purposes only.

Experimental Protocols

Materials and Reagents
  • Z-LYS-SBZL hydrochloride (MW: 422.97 g/mol )

  • Protease of interest (e.g., Granzyme A, Thrombin, Plasmin)

  • DTNB (Ellman's Reagent)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (dissolved in DMSO)

  • 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Stock Solution Preparation
  • Z-LYS-SBZL Stock Solution (10 mM): Dissolve 4.23 mg of Z-LYS-SBZL hydrochloride in 1 mL of DMSO. Store at -20°C.

  • DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Protect from light and store at 4°C.

  • Protease Stock Solution: Prepare a stock solution of the protease in Assay Buffer at a concentration determined to provide a linear reaction rate under the assay conditions. Store at -80°C in single-use aliquots.

  • Test Compound Plate: Prepare serial dilutions of test compounds in DMSO in a separate 384-well plate.

High-Throughput Screening Protocol
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each test compound solution from the compound plate into the wells of a 384-well assay plate. Also, dispense 100 nL of DMSO into the control wells (maximum signal and background).

  • Protease Addition: Add 10 µL of the diluted protease solution to each well, except for the background control wells. Add 10 µL of Assay Buffer to the background control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Mix Preparation: Prepare a substrate mix containing Z-LYS-SBZL and DTNB in Assay Buffer. The final concentrations in the 20 µL assay volume should be optimized for the specific protease, but a starting point is 100 µM Z-LYS-SBZL and 200 µM DTNB.

  • Reaction Initiation: Add 10 µL of the substrate mix to all wells to start the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 15-30 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (V_compound - V_background) / (V_max_signal - V_background)) * 100

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilutions in DMSO) Dispense_Cmpd 1. Dispense Compounds (100 nL) Compound_Plate->Dispense_Cmpd Protease_Stock Protease Stock (in Assay Buffer) Add_Protease 2. Add Protease (10 µL) Protease_Stock->Add_Protease Substrate_Mix Substrate Mix (Z-LYS-SBZL + DTNB) Add_Substrate 4. Initiate Reaction (Add Substrate Mix, 10 µL) Substrate_Mix->Add_Substrate Dispense_Cmpd->Add_Protease Pre_Incubate 3. Pre-incubate (15 min, RT) Add_Protease->Pre_Incubate Pre_Incubate->Add_Substrate Kinetic_Read 5. Kinetic Reading (Abs @ 412 nm) Add_Substrate->Kinetic_Read Calc_Rate Calculate Reaction Rate Kinetic_Read->Calc_Rate Calc_Inhibition % Inhibition Calc_Rate->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: High-throughput screening workflow for protease inhibitors using Z-LYS-SBZL.

Signaling Pathways

Granzyme A, released by cytotoxic T lymphocytes and natural killer cells, induces caspase-independent cell death.[5] After entering the target cell, Granzyme A translocates to the nucleus and mitochondria. In the mitochondria, it cleaves components of the electron transport chain, leading to the production of reactive oxygen species (ROS). In the nucleus, it cleaves proteins such as histones and lamins, ultimately leading to single-stranded DNA damage.[5]

Granzyme_A_Pathway cluster_target CTL_NK CTL / NK Cell Granzyme_A Granzyme A CTL_NK->Granzyme_A releases Perforin Perforin CTL_NK->Perforin releases Target_Cell Target Cell Pore Perforin Pore Granzyme_A->Pore enters via Perforin->Pore forms Granzyme_A_inside Mitochondrion Mitochondrion ROS ROS Production Mitochondrion->ROS Nucleus Nucleus DNA_Damage Single-Stranded DNA Damage Nucleus->DNA_Damage Apoptosis Caspase-Independent Cell Death ROS->Apoptosis DNA_Damage->Apoptosis Granzyme_A_inside->Mitochondrion Granzyme_A_inside->Nucleus

Caption: Simplified Granzyme A signaling pathway leading to caspase-independent cell death.

Thrombin is a key serine protease in the coagulation cascade.[6][7] It converts soluble fibrinogen into insoluble fibrin (B1330869) strands, forming a stable blood clot.[7][8] Thrombin also activates other clotting factors and platelets, amplifying the coagulation response.[7][8]

Thrombin_Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Prothrombinase Complex Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen cleaves FactorXIII Factor XIII Thrombin->FactorXIII activates Platelets Platelets Thrombin->Platelets activates Fibrin Fibrin (Insoluble) Fibrinogen->Fibrin Clot Stable Blood Clot Fibrin->Clot cross-linking by Factor XIIIa FactorXIIIa Factor XIIIa FactorXIII->FactorXIIIa Activated_Platelets Activated Platelets Platelets->Activated_Platelets Activated_Platelets->Clot aggregation

Caption: Role of Thrombin in the final steps of the blood coagulation cascade.

Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis.[9][10] It is activated from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). Plasmin degrades the fibrin mesh into soluble fibrin degradation products, restoring blood flow.[11]

Plasmin_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activated by Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Inhibitors α2-Antiplasmin PAI-1 Plasmin->Inhibitors inhibited by FDPs Fibrin Degradation Products (Soluble) Fibrin_Clot->FDPs tPA_uPA tPA / uPA

Caption: The central role of Plasmin in the fibrinolytic pathway.

References

Application Notes and Protocols for Z-LYS-SBZL in the Study of Lymphocyte Cytoplasmic Granules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Cbz-L-lysine thiobenzyl ester (Z-LYS-SBZL) is a synthetic chromogenic substrate widely employed to identify and characterize the enzymatic activity of specific proteases found within the cytoplasmic granules of lymphocytes, particularly cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells. These granules are specialized secretory lysosomes that contain a cocktail of effector proteins, including the pore-forming protein perforin (B1180081) and a family of serine proteases known as granzymes.[1][2] Upon recognizing a target cell, such as a virally infected or tumor cell, CTLs and NK cells release the contents of these granules to induce apoptosis (programmed cell death).[3][4]

Granzyme A (GzmA) is the most abundant protease in human CTL granules and functions as a trypsin-like serine protease, or tryptase, which preferentially cleaves substrates after lysine (B10760008) or arginine residues.[5][6] Z-LYS-SBZL serves as a specific substrate for this tryptase activity, making it an invaluable tool for quantifying GzmA activity in biochemical assays and for studying the broader function of lymphocyte-mediated cytotoxicity. It is important to note that other granzymes, such as Granzyme K (GzmK), also exhibit tryptase activity and can cleave Z-LYS-SBZL, which may account for residual activity in GzmA-deficient models.[7]

Mechanism of Action

The use of Z-LYS-SBZL in a colorimetric assay provides a straightforward method for measuring Granzyme A activity. The assay is based on the following principle:

  • Enzymatic Cleavage: Granzyme A hydrolyzes the thiobenzyl ester bond of the Z-LYS-SBZL substrate.

  • Thiol Release: This cleavage releases a free thiobenzyl group (SBzl).

  • Chromogenic Reaction: The released thiobenzyl group rapidly reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which is included in the reaction buffer.

  • Detection: The reaction between the thiol group and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[6]

The rate of the increase in absorbance at 412 nm is directly proportional to the Granzyme A enzymatic activity in the sample.

G cluster_0 Step 1: Enzymatic Cleavage cluster_1 Step 2: Chromogenic Reaction cluster_2 Step 3: Detection GzmA Granzyme A ZLYS Z-LYS-SBZL (Substrate) GzmA->ZLYS Hydrolysis Products Z-Lys + Thiobenzyl (SBzl) ZLYS->Products SBzl Thiobenzyl (SBzl) TNB TNB Anion (Yellow Product) SBzl->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB TNB_detect TNB Anion Spectro Spectrophotometer (Measure Absorbance at 412 nm) TNB_detect->Spectro G prep 1. Reagent Preparation (Substrate, DTNB, Buffer, Enzyme) setup 2. Assay Setup (Add Buffer + DTNB to plate) prep->setup enzyme_add 3. Add Enzyme or Lysate (and control buffer to blank wells) setup->enzyme_add start 4. Initiate Reaction (Add Z-LYS-SBZL Substrate) enzyme_add->start measure 5. Kinetic Measurement (Read Absorbance at 412 nm over time) start->measure calc 6. Data Analysis (Calculate Rate and Enzyme Activity) measure->calc G cluster_CTL Cytotoxic T Lymphocyte (CTL) cluster_Target Target Cell Granule Lytic Granule (contains Perforin & Granzyme A) Exocytosis 2. Granule Exocytosis Granule->Exocytosis Target_Membrane Target Cell Membrane Granzyme_Entry 4. Granzyme A enters cell Target_Membrane->Granzyme_Entry Cytoplasm Cytoplasm Apoptosis 5. Caspase-Independent Apoptosis Cytoplasm->Apoptosis Mitochondrion Mitochondrial Damage Nucleus DNA Fragmentation Recognition 1. Recognition & Synapse Formation Recognition->Granule Polarization Perforin 3. Perforin forms pores Exocytosis->Perforin Perforin->Target_Membrane Granzyme_Entry->Cytoplasm Apoptosis->Mitochondrion Apoptosis->Nucleus

References

Troubleshooting & Optimization

Navigating Solubility Challenges with Z-LYS-SBZL Monohydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Z-LYS-SBZL monohydrochloride, ensuring its complete dissolution in aqueous buffers is critical for experimental success and data reproducibility. This technical support center provides a comprehensive guide to understanding and overcoming solubility issues with this lysine (B10760008) derivative.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted into your aqueous experimental buffer. For example, a stock solution of 200 mg/mL in DMSO can be achieved, potentially with the aid of ultrasonication.[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][3]

Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What are the possible causes and solutions?

A2: Precipitation upon dilution into an aqueous buffer is a common issue and can be attributed to several factors:

  • Exceeding Aqueous Solubility: The final concentration in your aqueous buffer may be above the solubility limit of the compound in that specific medium.

  • Buffer Composition and pH: The solubility of lysine derivatives can be pH-dependent. Interactions between the compound and buffer components, such as phosphate (B84403) ions, may also affect solubility.

  • Temperature: Temperature can influence the solubility of chemical compounds.

To address this, consider the following troubleshooting steps:

  • Lower the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment if feasible.

  • Adjust the pH of the Buffer: Since Z-LYS-SBZL is a lysine derivative, its solubility may be enhanced in a slightly acidic buffer.[5] Experiment with buffers at a lower pH range.

  • Incorporate Co-solvents: For challenging applications, the use of co-solvents may be necessary. Formulations for in vivo use have successfully employed co-solvents like PEG300 and Tween-80 to maintain solubility.[1][2][3]

  • Prepare Solutions Fresh: It is always recommended to prepare aqueous solutions of this compound fresh before each experiment to minimize the risk of degradation or precipitation over time.[1]

Q3: How should I store this compound and its stock solutions?

A3: The solid form of this compound should be stored at -20°C, sealed, and away from moisture.[1][2][3] Once a stock solution in a solvent like DMSO is prepared, it is recommended to aliquot it and store it at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles.[1]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents and formulations. Note that the solubility in specific aqueous buffers can vary and may need to be determined empirically.

Solvent/Formulation SystemReported SolubilityMolar ConcentrationNotes
DMSO200 mg/mL[1][2][3]472.85 mM[1][2][3]Ultrasonic assistance may be needed. Use of new, anhydrous DMSO is recommended.[1][3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL[2]≥ 4.92 mM[2]A clear solution is obtained.[2]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL[2]≥ 4.92 mM[2]A clear solution is obtained.[2]
10% DMSO, 90% corn oil≥ 2.08 mg/mL[2]≥ 4.92 mM[2]A clear solution is obtained.[2]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 200 mg/mL stock, add 5 µL of DMSO to 1 mg of the compound).

  • If necessary, sonicate the solution in a water bath until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Add the required volume of the DMSO stock solution to your pre-warmed (if applicable) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around, while gently vortexing, to facilitate mixing and minimize precipitation.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting guide.

  • Use the freshly prepared aqueous working solution immediately for your experiment.

Visual Guides

cluster_0 Chemical Structure A This compound (α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride)

Chemical Structure of this compound.

start Start: Need to dissolve This compound prep_stock Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 200 mg/mL) start->prep_stock dilute Dilute stock solution into the desired aqueous buffer prep_stock->dilute check_sol Is the solution clear? dilute->check_sol precip Precipitation or cloudiness observed check_sol->precip No success Solution is clear and ready for use check_sol->success Yes troubleshoot Troubleshooting Steps: - Lower the final concentration - Adjust buffer pH (try slightly acidic) - Consider co-solvents (e.g., PEG300) - Prepare fresh solution precip->troubleshoot troubleshoot->dilute

Troubleshooting workflow for solubility issues.

cluster_0 Preparation of Aqueous Working Solution stock High-Concentration Stock in DMSO working Final Aqueous Working Solution stock->working Add small volume buffer Aqueous Buffer buffer->working Dilute into

General workflow for preparing aqueous solutions.

References

How to address background hydrolysis of Z-LYS-SBZL in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of background hydrolysis of Z-LYS-SBZL (Nα-Cbz-L-lysine thiobenzyl ester) in solution.

Frequently Asked Questions (FAQs)

Q1: What is Z-LYS-SBZL and why is background hydrolysis a concern?

A1: Z-LYS-SBZL is a chromogenic substrate commonly used in assays for trypsin-like proteases. The enzyme cleaves the thioester bond in Z-LYS-SBZL, releasing a thiol group which can then react with a chromogenic agent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a measurable color change. Background hydrolysis is the non-enzymatic breakdown of the thioester bond by water, which also releases the thiol group. This leads to a high background signal, reducing the assay's sensitivity and accuracy by masking the true enzymatic activity.

Q2: What are the primary factors that contribute to the background hydrolysis of Z-LYS-SBZL?

A2: The primary factors influencing the rate of background hydrolysis are:

  • pH: The thioester bond is susceptible to both acid- and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is significantly higher at alkaline pH.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of hydrolysis.

  • Buffer Composition: Certain components in the assay buffer can act as nucleophiles and catalyze the hydrolysis of the thioester bond.

  • Storage Conditions: Improper storage of Z-LYS-SBZL stock solutions, such as prolonged storage at room temperature or repeated freeze-thaw cycles, can lead to degradation.

Q3: How should I prepare and store Z-LYS-SBZL stock solutions to minimize degradation?

A3: To ensure the stability of Z-LYS-SBZL, it is crucial to follow proper preparation and storage procedures.[1]

  • Solvent: Dissolve Z-LYS-SBZL in a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume added to the aqueous assay buffer.

  • Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Ensure the vials are tightly sealed to prevent moisture absorption.

Troubleshooting Guide: High Background Signal in Z-LYS-SBZL Assays

High background signal is a common issue when using Z-LYS-SBZL. This guide provides a step-by-step approach to identify and resolve the root cause.

Problem: The absorbance of the "no enzyme" control increases significantly over time.

This indicates a high rate of non-enzymatic hydrolysis of Z-LYS-SBZL.

Step 1: Verify the Integrity of the Z-LYS-SBZL Stock Solution

  • Possible Cause: The Z-LYS-SBZL stock solution may have degraded due to improper storage or handling.

  • Solution:

    • Prepare a fresh stock solution of Z-LYS-SBZL in dry DMSO.

    • Aliquot the new stock solution and store it at -80°C.

    • Repeat the assay using the freshly prepared stock.

Step 2: Optimize the Assay Buffer pH

  • Possible Cause: The pH of the assay buffer may be too high, leading to rapid base-catalyzed hydrolysis.

  • Solution:

    • Measure the pH of your current assay buffer to ensure it is at the desired value.

    • If possible, perform the assay at a lower pH where the enzyme is still active but the background hydrolysis is reduced. The optimal pH is often a compromise between enzyme activity and substrate stability. Thioesters are generally more stable in acidic to neutral conditions.[2][3][4]

    • Run a control experiment to measure the rate of Z-LYS-SBZL hydrolysis at different pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) in the absence of the enzyme.

Step 3: Control the Assay Temperature

  • Possible Cause: High assay temperatures accelerate the rate of hydrolysis.

  • Solution:

    • If the experimental protocol allows, perform the assay at a lower temperature (e.g., room temperature or 25°C instead of 37°C).

    • Ensure that all solutions are pre-incubated at the assay temperature before initiating the reaction to maintain consistency.

Step 4: Evaluate the Composition of the Assay Buffer

  • Possible Cause: Components in the buffer may be catalyzing the hydrolysis.

  • Solution:

    • If the buffer contains nucleophilic species, consider replacing them with non-nucleophilic alternatives if compatible with the enzyme.

    • Prepare fresh assay buffer using high-purity water and reagents to avoid contamination.

Data Presentation

Table 1: Illustrative Impact of pH and Temperature on the Relative Rate of Thioester Background Hydrolysis

Disclaimer: The following data is illustrative and based on the general chemical properties of thioesters. Specific rates for Z-LYS-SBZL may vary and should be determined empirically.

pHTemperatureRelative Hydrolysis RateStability
6.525°C1x (Baseline)High
7.425°C~2-4xModerate
8.025°C~5-10xLow
7.437°C~4-8xLow

This table illustrates that increasing the pH from 6.5 to 8.0 at a constant temperature can significantly increase the rate of hydrolysis. Similarly, increasing the temperature at a constant pH also accelerates hydrolysis.

Experimental Protocols

Protocol 1: Determining the Rate of Background Hydrolysis of Z-LYS-SBZL

This protocol allows for the quantification of the non-enzymatic hydrolysis of Z-LYS-SBZL under your specific assay conditions.

Materials:

  • Z-LYS-SBZL stock solution (10 mM in dry DMSO)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) stock solution (10 mM in dry DMSO)

  • Assay buffer at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

  • Prepare the reaction mixture in the wells of a 96-well plate. For each pH condition to be tested, prepare triplicate wells.

  • To each well, add:

    • 88 µL of the respective assay buffer.

    • 2 µL of the 10 mM DTNB stock solution (final concentration: 200 µM).

  • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding 10 µL of the 10 mM Z-LYS-SBZL stock solution to each well (final concentration: 1 mM).

  • Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every minute for 30-60 minutes.

  • The rate of increase in absorbance is directly proportional to the rate of non-enzymatic hydrolysis of Z-LYS-SBZL.

Protocol 2: Standard Enzymatic Assay with Z-LYS-SBZL and DTNB

This protocol is a general method for measuring the activity of a trypsin-like protease using Z-LYS-SBZL.

Materials:

  • Z-LYS-SBZL stock solution (10 mM in dry DMSO)

  • DTNB stock solution (10 mM in dry DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.6)[1]

  • Enzyme solution (at various concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in the wells of a 96-well plate.

  • For each enzyme concentration, prepare the following wells:

    • Test wells (in triplicate):

      • X µL of enzyme solution

      • (88 - X) µL of assay buffer

      • 2 µL of 10 mM DTNB stock solution

    • "No enzyme" control wells (in triplicate):

      • 88 µL of assay buffer

      • 2 µL of 10 mM DTNB stock solution

  • Pre-incubate the plate at the assay temperature for 5 minutes.

  • Initiate the reaction by adding 10 µL of 10 mM Z-LYS-SBZL stock solution to all wells.

  • Immediately start kinetic measurements of absorbance at 405 nm for 10-30 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.

  • Subtract the average rate of the "no enzyme" control from the rates of the test wells to obtain the true enzymatic activity.

Visualizations

Hydrolysis_Mechanism Z_LYS_SBZL Z-LYS-SBZL (Thioester) Z_LYS_OH Z-LYS-OH (Carboxylic Acid) Z_LYS_SBZL->Z_LYS_OH Hydrolysis HS_BZL Thiobenzyl Alcohol (Thiol) H2O H₂O (Water)

Figure 1. Chemical reaction of Z-LYS-SBZL background hydrolysis.

Troubleshooting_Workflow start High Background Signal (High Absorbance in 'No Enzyme' Control) q1 Is Z-LYS-SBZL stock solution fresh? start->q1 sol1 Prepare fresh stock solution in dry DMSO. Aliquot and store at -80°C. q1->sol1 No q2 Is assay pH optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test lower pH values (e.g., 6.5-7.5). Run controls to find optimal pH. q2->sol2 No q3 Is assay temperature controlled? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform assay at a lower temperature (e.g., 25°C). Pre-incubate all reagents. q3->sol3 No end_node Background Signal Reduced q3->end_node Yes a3_yes Yes a3_no No sol3->end_node

Figure 2. Troubleshooting workflow for high background hydrolysis.

Assay_Workflow prep_plate Prepare 96-well plate with Assay Buffer, DTNB, and Enzyme pre_incubate Pre-incubate at assay temperature (5 min) prep_plate->pre_incubate add_substrate Add Z-LYS-SBZL to initiate reaction pre_incubate->add_substrate measure Measure absorbance at 405 nm (kinetic mode) add_substrate->measure analyze Calculate initial rates and subtract background measure->analyze

Figure 3. General experimental workflow for a Z-LYS-SBZL assay.

References

Improving signal-to-noise ratio in Z-LYS-SBZL colorimetric assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Z-LYS-SBZL colorimetric assays and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Z-LYS-SBZL colorimetric assay?

The Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester) assay is a method used to measure the activity of trypsin-like proteases. The enzyme cleaves the thiobenzyl ester bond in Z-LYS-SBZL, releasing a free thiol group (thiobenzyl alcohol). This thiol then reacts with a chromogenic disulfide reagent, most commonly 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent), in a secondary reaction. The reaction between the thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the enzymatic activity.

Q2: Which enzymes can be assayed using Z-LYS-SBZL?

Z-LYS-SBZL is a substrate for a variety of trypsin-like enzymes that cleave on the C-terminal side of lysine (B10760008) residues. These include, but are not limited to, trypsin, plasmin, kallikreins, thrombin, and enteropeptidase.[1][2][3]

Q3: How should Z-LYS-SBZL be stored?

For long-term storage, Z-LYS-SBZL hydrochloride should be stored at -20°C in a sealed container, protected from moisture. Stock solutions can be prepared in a suitable solvent like DMSO and should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: What is the role of DTNB in this assay?

DTNB (Ellman's reagent) is a chromogenic reagent used to quantify the free thiol groups released by the enzymatic cleavage of Z-LYS-SBZL. The reaction of DTNB with a thiol produces a yellow-colored product, TNB, which has a maximum absorbance at 412 nm. The molar extinction coefficient of TNB at pH 8.0 is approximately 14,150 M⁻¹cm⁻¹.[4]

Troubleshooting Guide

High background, low signal, and high variability are common issues that can compromise the quality of your data. This guide provides a structured approach to identifying and resolving these problems.

High Background Signal

A high background can mask the true signal from your enzyme, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Spontaneous hydrolysis of Z-LYS-SBZL Prepare the Z-LYS-SBZL solution fresh for each experiment. Avoid prolonged storage of the working solution, even at low temperatures. Run a "no-enzyme" control to quantify the rate of spontaneous hydrolysis and subtract this from all measurements.
Contamination of reagents with thiols Use high-purity water and reagents. Ensure all glassware and plasticware are thoroughly cleaned. Check buffers for microbial contamination, which can introduce exogenous thiols or proteases.
Reaction of DTNB with non-enzymatic reducing agents in the sample If your sample contains reducing agents (e.g., DTT, β-mercaptoethanol), they must be removed prior to the assay. Consider sample purification methods like dialysis or desalting columns. Run a "no-enzyme, with sample" control to assess this effect.
High concentration of DTNB While a sufficient excess of DTNB is needed, excessively high concentrations can lead to a higher background. Optimize the DTNB concentration in your assay. A typical starting concentration is 0.5-1 mM.
Low or No Signal

A weak signal can make it difficult to reliably detect and quantify enzymatic activity.

Potential Cause Recommended Solution
Inactive enzyme Ensure the enzyme has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known positive control substrate if available.
Suboptimal pH or buffer composition The optimal pH for most trypsin-like enzymes is between 7.5 and 8.5. The pH can significantly affect enzyme activity.[5][6] Optimize the pH and buffer system for your specific enzyme. Tris-HCl or HEPES buffers are commonly used.
Suboptimal substrate concentration The concentration of Z-LYS-SBZL should be optimized to be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure a linear reaction rate. If the concentration is too low, the reaction rate will be limited.
Presence of inhibitors in the sample Samples may contain endogenous inhibitors of the enzyme. To check for this, spike a known amount of active enzyme into your sample and compare the activity to the same amount of enzyme in buffer alone.
Incorrect wavelength measurement Ensure the absorbance is being read at 412 nm, the absorbance maximum for the TNB product.
High Variability Between Replicates

Inconsistent results between replicate wells can make data interpretation unreliable.

Potential Cause Recommended Solution
Pipetting errors Calibrate your pipettes regularly. Use a master mix for reagents to be added to multiple wells to ensure consistency. When adding small volumes, pipette carefully and consistently.
Inconsistent incubation times Use a multichannel pipette or an automated dispenser to start the reaction in all wells simultaneously. Ensure the time between adding the start reagent and reading the plate is consistent for all samples.
Temperature fluctuations Pre-incubate all reagents and the microplate at the assay temperature to ensure thermal equilibrium. Inconsistent temperatures across the plate can lead to variability in enzyme activity.
Well-to-well contamination Be careful to avoid splashing when adding reagents to the wells. Use fresh pipette tips for each sample and reagent.
Precipitation of compounds Ensure all components, including your test compounds, are fully dissolved in the assay buffer. Some compounds may precipitate at higher concentrations, leading to inconsistent results.

Experimental Protocols

General Protocol for Z-LYS-SBZL Colorimetric Assay

This protocol provides a general framework. Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

  • Z-LYS-SBZL Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C in aliquots.

  • DTNB Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Store protected from light at 4°C.

  • Enzyme Solution: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of assay buffer to each well.

  • Add 10 µL of the test compound (or vehicle for control wells).

  • Add 20 µL of the enzyme solution to the appropriate wells. Add 20 µL of assay buffer to the "no-enzyme" control wells.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • To initiate the reaction, add 20 µL of a pre-mixed solution of Z-LYS-SBZL and DTNB in assay buffer (final concentrations of 1 mM each are a good starting point).

  • Immediately start monitoring the increase in absorbance at 412 nm in a microplate reader at regular intervals (e.g., every 30 seconds) for 10-30 minutes.

3. Data Analysis:

  • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Subtract the rate of the "no-enzyme" control from the rates of the sample wells to correct for spontaneous substrate hydrolysis.

  • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law: Rate (mol/min) = (V * well_volume) / (ε * path_length) where ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and the path length is typically 1 cm for a standard cuvette (path length in a microplate well needs to be determined or a standard curve used).

Quantitative Data Summary

The following tables provide typical ranges for key assay parameters. These should be optimized for your specific experimental conditions.

Table 1: Recommended Concentration Ranges for Assay Components

ComponentStock ConcentrationFinal Concentration Range
Z-LYS-SBZL10 - 50 mM in DMSO0.1 - 2 mM
DTNB10 - 20 mM in Assay Buffer0.5 - 1.5 mM
Enzyme (Trypsin)1 mg/mL in appropriate buffer0.1 - 10 µg/mL

Table 2: Kinetic Parameters of Trypsin with a Similar Substrate (Benzoyl-Arg-pNA)

Note: Kinetic parameters for Z-LYS-SBZL may vary but these values provide a general reference.

ParameterValueConditions
Km~0.4 mMpH 8.0, 37°C
kcat~50 s⁻¹pH 8.0, 37°C
kcat/Km~1.25 x 10⁵ M⁻¹s⁻¹pH 8.0, 37°C

Visualizations

Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Z-LYS-SBZL, DTNB, and Enzyme Solutions Plate_Setup Add Buffer, Compound, and Enzyme to Plate Reagents->Plate_Setup Preincubation Pre-incubate at Assay Temperature Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Z-LYS-SBZL/DTNB Mix Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Read) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rate (ΔAbs/min) Measurement->Rate_Calc Correction Subtract 'No-Enzyme' Control Rate Rate_Calc->Correction Final_Calc Calculate Enzymatic Activity Correction->Final_Calc

Caption: Experimental workflow for the Z-LYS-SBZL colorimetric assay.

Signaling_Pathway cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Detection Enzyme Trypsin-like Enzyme Product1 Cleaved Peptide Enzyme->Product1 cleaves Product2 Thiol Product (R-SH) Enzyme->Product2 releases Substrate Z-LYS-SBZL TNB TNB (Yellow Product) Abs @ 412 nm Product2->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB reacts with

Caption: Signaling pathway of the coupled Z-LYS-SBZL assay.

Troubleshooting_Logic cluster_high_bg High Background cluster_low_sig Low Signal cluster_high_var High Variability Start Problem Encountered Spontaneous_Hydrolysis Check Spontaneous Substrate Hydrolysis Start->Spontaneous_Hydrolysis Contamination Check for Reagent Contamination Start->Contamination Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity Assay_Conditions Optimize pH, Temp, Substrate Conc. Start->Assay_Conditions Pipetting Review Pipetting Technique Start->Pipetting Incubation Ensure Consistent Incubation Start->Incubation

Caption: Logical troubleshooting approach for common assay issues.

References

Z-LYS-SBZL Assay Performance: A Technical Support Guide on the Effects of pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pH and temperature on Z-LYS-SBZL assay performance. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the Z-LYS-SBZL assay?

The optimal pH for the Z-LYS-SBZL assay is largely dependent on the specific trypsin-like enzyme being investigated. However, for many common applications, a pH of 7.5 is recommended. For instance, in assays for Granzyme A and human enteropeptidase, the optimal activity is observed at this pH. The enzyme generally maintains activity over a broad pH range, typically from 6.0 to 9.0 .

Q2: How does pH affect the enzymatic reaction in the Z-LYS-SBZL assay?

The pH of the assay buffer directly influences the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Deviations from the optimal pH can lead to a decrease in enzyme activity. At suboptimal pH values, the altered charge distribution can affect substrate binding and the catalytic efficiency of the enzyme, resulting in a lower reaction rate. Extreme pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.

Q3: What is the recommended temperature for the Z-LYS-SBZL assay?

The optimal temperature for the Z-LYS-SBZL assay can vary significantly depending on the enzyme. For Granzyme A, a temperature of 30°C is often used. For other trypsin-like enzymes, the optimal temperature can range from 37°C to 60°C . It is crucial to determine the optimal temperature for your specific enzyme to ensure maximal activity and reproducible results.

Q4: What is the impact of temperature on the Z-LYS-SBZL assay?

Temperature affects the rate of the enzymatic reaction. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules increases, leading to more frequent collisions and a higher reaction rate. This holds true up to the optimal temperature. Beyond this point, the enzyme will begin to denature, leading to a rapid decrease in activity. Lower temperatures will slow down the reaction rate but generally do not cause irreversible damage to the enzyme.

Data Summary Tables

Table 1: Effect of pH on Z-LYS-SBZL Assay Performance

Enzyme ExampleOptimal pHActive pH RangeReference
Granzyme A7.5Not SpecifiedSigma-Aldrich Product Information
Human Enteropeptidase7.56.0 - 9.0Biochemical Characterization Study
Trypsin (general)8.5 - 8.7Not SpecifiedStudy on Trypsin-Catalyzed Hydrolysis

Table 2: Effect of Temperature on Trypsin-Like Enzyme Activity

EnzymeSubstrateOptimal Temperature (°C)Reference
Granzyme AZ-LYS-SBZL30Sigma-Aldrich Product Information
TrypsinBSA40Study on Trypsin Activity
TrypsinWhey Proteins60Study on Whey Protein Hydrolysis
ChymotrypsinWhey Proteins50Study on Whey Protein Hydrolysis

Experimental Protocols

Protocol for Determining the Effect of pH on Z-LYS-SBZL Assay Performance
  • Prepare a series of assay buffers with varying pH values (e.g., from 6.0 to 9.0 in 0.5 pH unit increments). A common buffer system is Tris-HCl or phosphate (B84403) buffer.

  • Prepare the Z-LYS-SBZL substrate solution by dissolving it in an appropriate solvent like DMSO.

  • Prepare the enzyme solution at a fixed concentration in a suitable buffer (e.g., PBS).

  • Set up the reactions in a 96-well plate. For each pH value, prepare a test well (with enzyme) and a control well (without enzyme).

  • Add the assay buffer of a specific pH to each well.

  • Add the enzyme solution to the test wells.

  • Add the substrate solution to all wells to initiate the reaction.

  • Incubate the plate at a constant, optimal temperature (e.g., 30°C or 37°C).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The product of the reaction, a thiobenzyl group, reacts with DTNB (Ellman's reagent) in the assay buffer to produce a yellow-colored product.

  • Calculate the initial reaction rates for each pH value by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the reaction rate as a function of pH to determine the optimal pH.

Protocol for Determining the Effect of Temperature on Z-LYS-SBZL Assay Performance
  • Prepare the assay buffer at the optimal pH for the enzyme.

  • Prepare the Z-LYS-SBZL substrate and enzyme solutions as described above.

  • Set up the reactions in a 96-well plate with test and control wells for each temperature to be tested.

  • Pre-incubate the plate reader and the reaction components at the desired temperatures (e.g., 25°C, 30°C, 37°C, 40°C, 50°C, 60°C).

  • Add the assay buffer and enzyme solution to the wells.

  • Initiate the reaction by adding the substrate solution.

  • Measure the absorbance at 412 nm at regular intervals.

  • Calculate the initial reaction rates for each temperature.

  • Plot the reaction rate as a function of temperature to determine the optimal temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Prep_Buffer Prepare Assay Buffer (Varying pH or Constant pH) Add_Buffer Add Assay Buffer Prep_Buffer->Add_Buffer Prep_Substrate Prepare Z-LYS-SBZL Substrate Solution Add_Substrate Add Substrate (Initiate Reaction) Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme (Test Wells) Prep_Enzyme->Add_Enzyme Setup_Plate Set up 96-well plate (Test and Control Wells) Setup_Plate->Add_Buffer Add_Buffer->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at Specific Temperature Add_Substrate->Incubate Measure_Abs Measure Absorbance at 412 nm Incubate->Measure_Abs Calculate_Rate Calculate Initial Reaction Rates Measure_Abs->Calculate_Rate Plot_Data Plot Rate vs. pH or Temperature Calculate_Rate->Plot_Data

Caption: Experimental workflow for determining the effect of pH or temperature on Z-LYS-SBZL assay performance.

Temp_pH_Effect cluster_temp Temperature Effect cluster_ph pH Effect Low Temp Low Temp Optimal Temp Optimal Temp Low Temp->Optimal Temp Increasing Activity High Temp High Temp Optimal Temp->High Temp Decreasing Activity (Denaturation) Low pH Low pH Optimal pH Optimal pH Low pH->Optimal pH Increasing Activity High pH High pH Optimal pH->High pH Decreasing Activity

Caption: Relationship between temperature/pH and enzyme activity.

Troubleshooting Guide

Problem 1: High background signal in "no-enzyme" control wells.

  • Possible Cause: Spontaneous hydrolysis of the Z-LYS-SBZL substrate. Thioester substrates can be unstable, especially at alkaline pH and elevated temperatures.

  • Troubleshooting Steps:

    • Run a substrate stability test: Incubate the substrate in the assay buffer at the experimental pH and temperature without the enzyme and monitor the absorbance at 412 nm over time.

    • Optimize substrate concentration: Use the lowest concentration of Z-LYS-SBZL that still provides a good signal-to-noise ratio.

    • Reduce incubation time: If the substrate is unstable, a shorter incubation time may be necessary.

    • Check buffer purity: Ensure the assay buffer is free of any contaminating proteases.

Problem 2: Low or no enzyme activity.

  • Possible Causes:

    • Suboptimal pH or temperature.

    • Inactive enzyme.

    • Presence of inhibitors in the sample or buffer.

  • Troubleshooting Steps:

    • Verify pH and temperature: Ensure the assay is being performed at the optimal pH and temperature for the specific enzyme.

    • Check enzyme activity: Use a positive control with a known active enzyme to confirm the assay is working correctly.

    • Test for inhibitors: If inhibitors are suspected, a dilution series of the sample may help to reduce their effect. Consider using a buffer that does not contain potential inhibitors.

Problem 3: Poor reproducibility between replicates.

  • Possible Causes:

    • Inaccurate pipetting.

    • Temperature or pH fluctuations across the plate.

    • Incomplete mixing of reagents.

  • Troubleshooting Steps:

    • Ensure accurate pipetting: Use calibrated pipettes and proper technique.

    • Maintain uniform temperature and pH: Ensure the entire plate is incubated at a constant temperature and that the buffer pH is consistent in all wells.

    • Mix reagents thoroughly: Gently mix the contents of each well after adding each reagent.

Troubleshooting_Logic cluster_high_bg High Background Signal? cluster_low_activity Low/No Activity? cluster_reproducibility Poor Reproducibility? Start Start Troubleshooting High_BG Yes Start->High_BG Observe Issue Low_Activity Yes Start->Low_Activity Poor_Repro Yes Start->Poor_Repro Check_Substrate Check Substrate Stability (Autohydrolysis) High_BG->Check_Substrate If Yes High_BG->Low_Activity If No Optimize_Conc Optimize Substrate Concentration Check_Substrate->Optimize_Conc Reduce_Time Reduce Incubation Time Optimize_Conc->Reduce_Time End Problem Resolved Reduce_Time->End Verify_Conditions Verify pH and Temperature Low_Activity->Verify_Conditions If Yes Low_Activity->Poor_Repro If No Check_Enzyme Check Enzyme Activity (Positive Control) Verify_Conditions->Check_Enzyme Test_Inhibitors Test for Inhibitors Check_Enzyme->Test_Inhibitors Test_Inhibitors->End Check_Pipetting Check Pipetting Accuracy Poor_Repro->Check_Pipetting If Yes Poor_Repro->End If No Check_Uniformity Ensure Uniform Temp/pH Check_Pipetting->Check_Uniformity Ensure_Mixing Ensure Thorough Mixing Check_Uniformity->Ensure_Mixing Ensure_Mixing->End

Caption: A logical troubleshooting guide for the Z-LYS-SBZL assay.

Troubleshooting unexpected results with Z-LYS-SBZL substrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester).

Frequently Asked Questions (FAQs)

Q1: What is Z-LYS-SBZL and for which enzymes is it a substrate?

Z-LYS-SBZL is a chromogenic substrate used to assay the activity of trypsin-like serine proteases. Upon enzymatic cleavage at the lysine (B10760008) residue, it releases a thiol group (thiobenzyl alcohol). This thiol can then react with a chromogenic agent, most commonly 5,5'-dithiobis(2-nitrobenzoic acid) or DTNB (Ellman's reagent), to produce a yellow-colored product (TNB) that can be quantified spectrophotometrically at 412 nm.

It is a substrate for a variety of trypsin-like enzymes, including:

  • Trypsin

  • Kallikreins (plasma and tissue)

  • Thrombin

  • Plasmin

  • Enteropeptidase

  • Granzymes[1][2][3]

Q2: How should I prepare and store Z-LYS-SBZL stock solutions?

Proper preparation and storage of your Z-LYS-SBZL stock solution are critical for reproducible results.

  • Reconstitution: Z-LYS-SBZL is typically a powder and should be dissolved in an appropriate solvent to create a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[4] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of Z-LYS-SBZL in DMSO. Ensure the powder is fully dissolved; gentle vortexing or sonication may be necessary.[5]

  • Storage: Store the stock solution in aliquots to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C. For shorter-term storage (up to 1 month), -20°C is suitable.[4][5] Always protect the solution from moisture.

Q3: What is the principle of the Z-LYS-SBZL assay?

The Z-LYS-SBZL assay is a two-step colorimetric assay:

  • Enzymatic Cleavage: The protease of interest cleaves the thioester bond in Z-LYS-SBZL, releasing a free thiol group.

  • Colorimetric Detection: The released thiol reacts with DTNB (Ellman's Reagent) in a thiol-disulfide exchange reaction. This reaction produces 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be measured by its absorbance at 412 nm.[6][7] The rate of color development is directly proportional to the enzyme's activity.

Troubleshooting Unexpected Results

High Background Signal

A high background signal in your "no-enzyme" or "inhibitor" control wells can mask the true enzyme activity and reduce the assay window.

Potential Cause Troubleshooting Steps
Substrate Autohydrolysis The thioester bond in Z-LYS-SBZL can undergo spontaneous hydrolysis, especially at alkaline pH.[8] • Optimize pH: Perform the assay at the optimal pH for your enzyme, but be aware that higher pH can increase autohydrolysis. A pH range of 7.5-8.0 is a common starting point.[9][10] • Reduce Incubation Time: A shorter incubation time will minimize the contribution of autohydrolysis to the signal.[8] • Lower Substrate Concentration: Use the lowest concentration of Z-LYS-SBZL that still provides a robust signal for the enzymatic reaction.[8]
Contaminated Reagents Buffers, enzyme preparations, or other reagents may be contaminated with other proteases.[8] • Use High-Purity Reagents: Ensure all your reagents are of high purity and protease-free. • Prepare Fresh Buffers: Prepare fresh assay buffers and filter-sterilize them if necessary.
Presence of Reducing Agents Reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol in your sample or buffer can react with DTNB, leading to a high background signal. • Remove Reducing Agents: If possible, remove reducing agents from your sample through dialysis, desalting columns, or buffer exchange.[11] • Run Appropriate Controls: Include controls with the reducing agent but without the enzyme to quantify its contribution to the background signal.
Low or No Signal

A weak or absent signal can indicate a problem with the enzyme, the substrate, or the assay conditions.

Potential Cause Troubleshooting Steps
Inactive Enzyme The enzyme may have lost its activity due to improper storage or handling. • Check Enzyme Activity: Test the activity of your enzyme with a known, reliable substrate or a new batch of Z-LYS-SBZL. • Proper Enzyme Storage: Ensure your enzyme is stored at the recommended temperature and in a suitable buffer. Avoid repeated freeze-thaw cycles.
Sub-optimal Assay Conditions The pH, temperature, or buffer composition may not be optimal for your enzyme. • Optimize Reaction Conditions: Systematically vary the pH, temperature, and buffer components to find the optimal conditions for your enzyme. Refer to the literature for the known optimal conditions for your specific protease.[12][13]
Incorrect Reagent Concentrations The concentrations of the enzyme, substrate, or DTNB may be too low. • Check Calculations: Double-check all your calculations for reagent dilutions. • Titrate Reagents: Perform a titration of the enzyme and substrate to determine the optimal concentrations for your assay.
Inhibitors in the Sample Your sample may contain endogenous inhibitors of the protease. • Dilute the Sample: Diluting the sample may reduce the concentration of the inhibitor to a level where it no longer significantly affects the enzyme activity.[11] • Sample Purification: Consider purifying your sample to remove potential inhibitors.
High Assay Variability

Inconsistent results between replicates or experiments can be frustrating and can compromise the reliability of your data.

Potential Cause Troubleshooting Steps
Pipetting Errors Inaccurate or inconsistent pipetting can lead to significant variability. • Calibrate Pipettes: Ensure your pipettes are properly calibrated. • Use a Master Mix: Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.[11]
Inconsistent Incubation Times Variations in the timing of reagent addition and plate reading can introduce variability. • Standardize Timing: Use a multichannel pipette or an automated liquid handler for precise and consistent timing.
Temperature Fluctuations Inconsistent temperatures across the microplate or between experiments can affect enzyme activity. • Pre-incubate Reagents: Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction.
Substrate Precipitation Z-LYS-SBZL may precipitate out of solution, especially at high concentrations or in certain buffers. • Check Solubility: Visually inspect your solutions for any signs of precipitation. • Optimize Solvent: If using DMSO, be aware that it is hygroscopic and absorbing water can affect solubility. Use freshly opened DMSO when possible.[4]

Experimental Protocols

General Assay Protocol for Trypsin Activity

This protocol provides a general framework for a colorimetric assay of trypsin activity using Z-LYS-SBZL and DTNB. Optimal conditions may vary for other proteases.

Materials:

  • Trypsin solution (e.g., in 1 mM HCl)

  • Z-LYS-SBZL stock solution (e.g., 10 mM in DMSO)

  • DTNB stock solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • 96-well microplate (clear, flat-bottom)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the trypsin solution to the desired concentration in Assay Buffer.

    • Prepare the Z-LYS-SBZL working solution by diluting the stock solution in Assay Buffer.

    • Prepare the DTNB working solution by diluting the stock solution in Assay Buffer.

  • Set up the Assay Plate:

    • Add Assay Buffer to all wells.

    • Add the trypsin solution to the appropriate wells.

    • For "no-enzyme" control wells, add an equal volume of Assay Buffer instead of the enzyme solution.

  • Initiate the Reaction:

    • Add the Z-LYS-SBZL working solution to all wells to start the reaction.

  • Add the Detection Reagent:

    • Immediately after adding the substrate, add the DTNB working solution to all wells.

  • Incubate:

    • Incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes). Protect the plate from light.

  • Measure Absorbance:

    • Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-enzyme" control from the absorbance of the sample wells.

    • Calculate the enzyme activity based on the rate of change in absorbance over time and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[6]

Quantitative Data Summary

The following table provides approximate kinetic parameters for trypsin with a similar substrate, N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA), to serve as a reference. Optimal concentrations and expected rates should be determined empirically for your specific enzyme and assay conditions.

EnzymeSubstrateKm (mM)kcat (s⁻¹)Optimal pH
TrypsinZ-Lys-pNA~0.4 - 0.5~0.28.0 - 9.0

Data adapted from a study on a similar substrate and should be used as a reference only.[12]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Buffer) prep_plate Set up 96-well Plate prep_reagents->prep_plate add_enzyme Add Enzyme to Wells prep_plate->add_enzyme initiate_reaction Add Z-LYS-SBZL (Initiate Reaction) add_enzyme->initiate_reaction add_dtnb Add DTNB initiate_reaction->add_dtnb incubate Incubate at 37°C add_dtnb->incubate read_absorbance Read Absorbance at 412 nm incubate->read_absorbance calculate_activity Calculate Enzyme Activity read_absorbance->calculate_activity

Caption: General experimental workflow for a Z-LYS-SBZL protease assay.

Troubleshooting Logic for High Background

high_background_troubleshooting start High Background Signal in 'No-Enzyme' Control check_autohydrolysis Is substrate autohydrolysis suspected? start->check_autohydrolysis optimize_ph Optimize pH (Lower if possible) check_autohydrolysis->optimize_ph Yes check_contamination Are reagents contaminated? check_autohydrolysis->check_contamination No reduce_incubation Reduce Incubation Time optimize_ph->reduce_incubation lower_substrate Lower Substrate Concentration reduce_incubation->lower_substrate end Background Signal Reduced lower_substrate->end use_pure_reagents Use High-Purity, Protease-Free Reagents check_contamination->use_pure_reagents Yes check_reducing_agents Are reducing agents present? check_contamination->check_reducing_agents No prepare_fresh_buffers Prepare Fresh Buffers use_pure_reagents->prepare_fresh_buffers prepare_fresh_buffers->end remove_reducing_agents Remove/Dilute Reducing Agents check_reducing_agents->remove_reducing_agents Yes check_reducing_agents->end No run_controls Run Appropriate Controls remove_reducing_agents->run_controls run_controls->end

Caption: Troubleshooting flowchart for high background signal.

References

Technical Support Center: Z-LYS-SBZL Handling and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of Z-LYS-SBZL (α-N-Carbobenzoxy-L-lysine thiobenzyl ester) in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is Z-LYS-SBZL and what are its common applications?

A1: Z-LYS-SBZL, or α-N-Carbobenzoxy-L-lysine thiobenzyl ester, is a synthetic substrate commonly used to assay the activity of various proteases, particularly trypsin-like serine proteases. Its cleavage by these enzymes releases a thiol group, which can be detected using a chromogenic reagent like DTNB (Ellman's reagent).[1]

Q2: What are the general solubility characteristics of Z-LYS-SBZL?

A2: Z-LYS-SBZL is a solid that is highly soluble in organic solvents like DMSO and reasonably soluble in ethanol.[2][3] Its aqueous solubility is limited but can be influenced by pH. As a lysine (B10760008) derivative, it possesses a primary amine that can be protonated, affecting its overall charge and solubility in aqueous buffers.

Q3: What is the recommended solvent for preparing a stock solution of Z-LYS-SBZL?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of Z-LYS-SBZL.[1][2][4] It is advisable to use newly opened, anhydrous DMSO to avoid potential issues with hygroscopicity which can impact solubility.[2]

Q4: How should I store Z-LYS-SBZL stock solutions?

A4: Z-LYS-SBZL stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Preventing Precipitation

Precipitation of Z-LYS-SBZL in your reaction mixture can lead to inaccurate and unreliable experimental results. The following guide addresses common causes of precipitation and provides systematic troubleshooting strategies.

Issue 1: Precipitation upon dilution of DMSO stock solution into aqueous buffer.

This is the most common precipitation issue, often caused by the poor solubility of Z-LYS-SBZL in the final aqueous reaction buffer.

Root Causes & Solutions:

  • High Final Concentration of Z-LYS-SBZL: The concentration of Z-LYS-SBZL in the final reaction mixture may exceed its solubility limit in the chosen buffer.

    • Solution: Decrease the final concentration of Z-LYS-SBZL if your experimental design allows.

  • Suboptimal pH of the Reaction Buffer: The pH of the buffer significantly impacts the charge state and, consequently, the solubility of the lysine side chain.

    • Solution: Empirically test a range of pH values. Thioesters are generally more stable at slightly acidic to neutral pH.[2] Buffers with a pH between 6.0 and 7.6 are a good starting point.

  • Low Temperature of the Reaction Mixture: Lower temperatures can decrease the solubility of Z-LYS-SBZL.

    • Solution: If the experimental conditions permit, running the reaction at a slightly elevated temperature (e.g., 37°C) may prevent precipitation. Gentle warming and sonication can also aid in re-dissolving precipitated material.[2]

  • High Ionic Strength: While the effect of ionic strength can be complex, high salt concentrations can sometimes lead to "salting out" of peptides and peptide derivatives.

    • Solution: Try reducing the salt concentration in your buffer if possible. For example, if using a high concentration of NaCl, test if a lower concentration maintains enzymatic activity while improving Z-LYS-SBZL solubility.

  • Insufficient Co-solvent in the Final Reaction Mixture: The percentage of DMSO carried over from the stock solution may not be enough to maintain solubility in the aqueous environment.

    • Solution: Increase the final percentage of DMSO in the reaction mixture. However, be mindful that high concentrations of organic solvents can inhibit enzyme activity. It is crucial to determine the tolerance of your specific enzyme to the organic solvent.

Issue 2: Precipitation observed over the time course of the reaction.

Precipitation that develops over time can be due to changes in the reaction mixture or inherent instability of the compound under the experimental conditions.

Root Causes & Solutions:

  • Hydrolysis of the Thioester Bond: At higher pH values, the thioester bond of Z-LYS-SBZL can hydrolyze, potentially leading to the formation of less soluble products.

    • Solution: Ensure the pH of your reaction buffer is not too high. A pH of 7.6 or lower is generally recommended.[1]

  • Aggregation of Z-LYS-SBZL: Like some peptides, Z-LYS-SBZL may have a tendency to aggregate over time, especially at higher concentrations.

    • Solution: The inclusion of a non-ionic detergent, such as Triton X-100, in the reaction buffer can help to prevent aggregation.[1] A concentration of 0.01% is often effective.

Data Presentation

Table 1: Solubility of Z-LYS-SBZL in Various Solvents

SolventReported SolubilityConcentration (mM)Notes
DMSO200 mg/mL[2][4]~472 mMUltrasonic assistance may be needed. Use anhydrous DMSO.[2]
Water10 mg/mL[3]~23.6 mMSolubility is pH-dependent.
Methanol50 mg/mL~118 mM-
EthanolSoluble[3]-Specific solubility data not readily available.

Table 2: Recommended Starting Conditions for a Z-LYS-SBZL-based Enzymatic Assay

ParameterRecommended ValueReference
Stock Solution
SolventDMSO[1][2]
Concentration10 mM[1]
Reaction Buffer
Buffer50 mM Tris-HCl[1]
Salt150 mM NaCl[1]
Detergent0.01% Triton X-100[1]
pH7.6[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Z-LYS-SBZL Stock Solution in DMSO

  • Allow the vial of solid Z-LYS-SBZL to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh out the desired amount of Z-LYS-SBZL in a suitable vial.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., for 5.4 mg of Z-LYS-SBZL, add 1.277 mL of DMSO).[1]

  • Vortex the solution until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Aliquot the stock solution into single-use volumes in microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for Diluting Z-LYS-SBZL Stock into an Aqueous Reaction Buffer

  • Prepare the aqueous reaction buffer at the desired pH and with all necessary components (e.g., salts, detergent).

  • Bring the reaction buffer to the intended reaction temperature.

  • While vortexing the reaction buffer, add the required volume of the Z-LYS-SBZL DMSO stock solution dropwise to the buffer. This rapid mixing helps to prevent localized high concentrations of Z-LYS-SBZL that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

Visualizations

Troubleshooting_Workflow start Z-LYS-SBZL Precipitation Observed in Reaction check_initial_precipitation Precipitation upon mixing stock with buffer? start->check_initial_precipitation check_timed_precipitation Precipitation develops over time? check_initial_precipitation->check_timed_precipitation No solubility_issue Potential Solubility Issue check_initial_precipitation->solubility_issue Yes stability_issue Potential Stability/Aggregation Issue check_timed_precipitation->stability_issue Yes adjust_concentration Reduce final [Z-LYS-SBZL] solubility_issue->adjust_concentration adjust_ph Optimize buffer pH (6.0 - 7.6) solubility_issue->adjust_ph adjust_temp Increase reaction temperature solubility_issue->adjust_temp add_cosolvent Increase final % DMSO solubility_issue->add_cosolvent end_success Precipitation Resolved adjust_concentration->end_success adjust_ph->end_success adjust_temp->end_success add_cosolvent->end_success check_ph_stability Check buffer pH (avoid > 7.6) stability_issue->check_ph_stability add_detergent Add non-ionic detergent (e.g., 0.01% Triton X-100) stability_issue->add_detergent check_ph_stability->end_success add_detergent->end_success

Caption: Troubleshooting workflow for Z-LYS-SBZL precipitation.

Experimental_Workflow prep_stock 1. Prepare Z-LYS-SBZL Stock in DMSO add_stock 4. Add Stock to Vortexing Buffer prep_stock->add_stock prep_buffer 2. Prepare Aqueous Reaction Buffer equilibrate_buffer 3. Equilibrate Buffer to Reaction Temperature prep_buffer->equilibrate_buffer equilibrate_buffer->add_stock initiate_reaction 5. Add Enzyme/Other Reagents add_stock->initiate_reaction monitor_reaction 6. Monitor Reaction initiate_reaction->monitor_reaction

Caption: Recommended experimental workflow to minimize precipitation.

References

Impact of detergents on Z-LYS-SBZL enzyme assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the Z-LYS-SBZL enzyme assay, with a specific focus on the impact of detergents.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Z-LYS-SBZL enzyme assay?

The Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester) assay is a sensitive colorimetric method used to measure the activity of trypsin-like proteases. The enzyme cleaves the thiobenzyl ester bond in the Z-LYS-SBZL substrate, releasing a free thiol group. This thiol group then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.

Q2: Why are detergents used in the Z-LYS-SBZL enzyme assay?

Detergents are often included in enzyme assay buffers for several reasons:

  • To solubilize membrane-associated enzymes: Many proteases are integral membrane proteins, and detergents are essential for their extraction and to maintain their solubility in an aqueous environment.

  • To prevent non-specific binding: Enzymes and substrates can adhere to the plastic surfaces of microplates or cuvettes. Detergents can minimize this, leading to more accurate and reproducible results.[1]

  • To prevent aggregation of test compounds: In high-throughput screening (HTS) campaigns, small molecule inhibitors can form aggregates, leading to false-positive results. A non-ionic detergent is often included to prevent this.

Q3: Which types of detergents are commonly used, and how do they differ?

Detergents are broadly classified based on their charge:

  • Non-ionic detergents (e.g., Triton X-100, Tween-20): These have uncharged, hydrophilic head groups. They are generally considered mild and are effective at breaking lipid-lipid and lipid-protein interactions without significantly disrupting protein structure.

  • Zwitterionic detergents (e.g., CHAPS): These have both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. They are also considered mild and are particularly useful for solubilizing membrane proteins while preserving their native conformation and activity.[2]

  • Anionic detergents (e.g., Sodium Dodecyl Sulfate - SDS): These have a negatively charged head group. SDS is a strong, denaturing detergent that can unfold proteins and disrupt their tertiary structure, often leading to a loss of enzyme activity.

Q4: Can detergents interfere with the Z-LYS-SBZL assay?

Yes, detergents can interfere with the assay in several ways:

  • Enzyme inhibition or activation: Detergents can directly interact with the enzyme, altering its conformation and affecting its catalytic activity. This effect is concentration-dependent.

  • Interference with the detection chemistry: Some detergents might interact with DTNB or the resulting TNB product, affecting the color development and absorbance reading. For instance, SDS has been reported to potentially react with DTNB, leading to an increased background signal.

  • Substrate sequestration: At concentrations above their critical micelle concentration (CMC), detergents form micelles that can entrap the substrate, making it less available to the enzyme.

Troubleshooting Guides

Issue 1: High Background Absorbance

High background absorbance can mask the true enzyme activity signal, leading to inaccurate results.

Possible Cause Troubleshooting Step
Spontaneous hydrolysis of Z-LYS-SBZL Prepare the substrate solution fresh before each experiment. Minimize the time the substrate is in the assay buffer before the reaction is initiated.
Contaminating thiol compounds in the sample or reagents Use high-purity water and reagents. If the sample is the source, consider a buffer exchange or dialysis step prior to the assay.
Detergent interference with DTNB If using SDS, it may be reacting with DTNB. Consider reducing the SDS concentration or switching to a non-ionic (Triton X-100) or zwitterionic (CHAPS) detergent. Run a blank reaction containing the detergent and DTNB without the enzyme to quantify the interference.
Reaction is sensitive to daylight The reaction of DTNB with thiols can be sensitive to daylight, particularly UV radiation. It is recommended to perform the assay in artificial room light and avoid direct sunlight.[3]

Troubleshooting High Background Workflow

start High Background Absorbance check_blank Run Blank Control (No Enzyme) start->check_blank high_blank Blank is High check_blank->high_blank Yes low_blank Blank is Low check_blank->low_blank No check_reagents Check for Thiol Contamination in Reagents high_blank->check_reagents other_issue Investigate Other Assay Components low_blank->other_issue reagent_issue Use Fresh, High-Purity Reagents check_reagents->reagent_issue Contaminated detergent_issue Detergent Interfering with DTNB? check_reagents->detergent_issue Clean problem_solved Problem Resolved reagent_issue->problem_solved change_detergent Reduce Detergent Conc. or Switch Detergent Type detergent_issue->change_detergent Yes substrate_hydrolysis Spontaneous Substrate Hydrolysis? detergent_issue->substrate_hydrolysis No change_detergent->problem_solved fresh_substrate Prepare Substrate Fresh substrate_hydrolysis->fresh_substrate Yes substrate_hydrolysis->other_issue No fresh_substrate->problem_solved

Caption: A decision tree for troubleshooting high background absorbance.

Issue 2: Low or No Enzyme Activity

A weak or absent signal can be due to a variety of factors, from inactive enzyme to assay interference.

Possible Cause Troubleshooting Step
Inactive enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate if available.
Incorrect buffer pH or composition The optimal pH for trypsin-like enzymes is typically in the range of 7.5-8.5. Verify the pH of your assay buffer. Ensure buffer components are compatible with the enzyme.
Detergent concentration is too high High concentrations of detergents, especially SDS, can denature the enzyme. Perform a detergent titration experiment to determine the optimal concentration that balances enzyme activity and other requirements (e.g., solubility).
Substrate sequestration in micelles If the detergent concentration is above its Critical Micelle Concentration (CMC), the substrate may be trapped within micelles. Try reducing the detergent concentration to below the CMC.
Presence of protease inhibitors in the sample If you are working with complex biological samples, they may contain endogenous protease inhibitors. Consider a sample purification step or use a specific inhibitor of the suspected protease as a control.
Issue 3: Inconsistent or Irreproducible Results

Variability between replicate wells or experiments can undermine the reliability of your data.

Possible Cause Troubleshooting Step
Pipetting errors Use calibrated pipettes and proper pipetting techniques. For microplate assays, prepare a master mix of reagents to minimize well-to-well variability.
Incomplete mixing of reagents Ensure all components are thoroughly mixed in the assay wells before starting the measurement.
Temperature fluctuations Enzyme activity is sensitive to temperature. Ensure all assay components are at the same temperature before starting the reaction and maintain a constant temperature during the assay.
Detergent-induced variability Some detergents, like Triton X-100, can sometimes lead to unpredictable effects on enzyme activity. If you suspect this, test alternative detergents like CHAPS or Tween-20.
Edge effects in microplates The outer wells of a microplate can be more susceptible to evaporation and temperature changes. Avoid using the outermost wells for critical samples or ensure the plate is properly sealed and incubated in a humidified environment.

Data on Detergent Effects

The impact of a detergent on enzyme activity is highly dependent on the specific enzyme and assay conditions. The following tables provide illustrative data on the effects of Triton X-100, CHAPS, and SDS on protease activity. Note: This data is compiled from various sources and may not be directly representative of the Z-LYS-SBZL assay but serves as a general guide.

Table 1: Illustrative Effect of Triton X-100 on Protease Activity

Triton X-100 Concentration (% v/v)Relative Enzyme Activity (%)Notes
0100Baseline activity without detergent.
0.01105Low concentrations may slightly enhance activity by preventing non-specific binding.
0.0595Activity may start to decrease as the concentration approaches the CMC.
0.180Inhibition may be observed due to mild protein conformational changes or substrate sequestration.
0.560Significant inhibition is likely at higher concentrations.

Table 2: Illustrative Effect of CHAPS on Protease Activity

CHAPS Concentration (% w/v)Relative Enzyme Activity (%)Notes
0100Baseline activity without detergent.
0.05100CHAPS is a mild detergent and often has minimal impact at low concentrations.
0.198Generally well-tolerated by many enzymes.
0.390Some inhibition may occur, but typically less severe than with harsher detergents.
0.585Higher concentrations may be necessary for solubilizing some membrane proteins.

Table 3: Illustrative Effect of SDS on Protease Activity

SDS Concentration (% w/v)Relative Enzyme Activity (%)Notes
0100Baseline activity without detergent.
0.00590Even very low concentrations of SDS can begin to inhibit sensitive enzymes.
0.0160Significant denaturation and loss of activity are common.
0.0520Strong inhibition due to protein unfolding.
0.1<5Complete or near-complete inactivation of the enzyme is expected.

Experimental Protocols

Protocol 1: Standard Z-LYS-SBZL Enzyme Assay

This protocol provides a general framework for measuring trypsin-like protease activity.

  • Prepare Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.6.

  • Prepare Substrate Stock Solution: Dissolve Z-LYS-SBZL in DMSO to a final concentration of 10 mM.

  • Prepare DTNB Stock Solution: Dissolve DTNB in DMSO to a final concentration of 10 mM.

  • Assay Setup (96-well plate format):

    • Add 80 µL of Assay Buffer to each well.

    • Add 5 µL of the enzyme solution (at the desired concentration) to the appropriate wells.

    • Add 5 µL of the DTNB stock solution to all wells.

  • Initiate the Reaction: Add 10 µL of the Z-LYS-SBZL stock solution to each well to start the reaction.

  • Measure Absorbance: Immediately begin measuring the absorbance at 412 nm every minute for 15-30 minutes using a microplate reader.

  • Calculate Enzyme Activity: Determine the rate of change in absorbance (Vmax) from the linear portion of the absorbance vs. time plot.

Z-LYS-SBZL Assay Workflow

prep_buffer Prepare Assay Buffer (Tris-HCl, NaCl, pH 7.6) setup_plate Add Buffer, Enzyme, and DTNB to Plate prep_buffer->setup_plate prep_substrate Prepare Z-LYS-SBZL Stock (10 mM in DMSO) start_reaction Initiate Reaction with Z-LYS-SBZL prep_substrate->start_reaction prep_dtnb Prepare DTNB Stock (10 mM in DMSO) prep_dtnb->setup_plate setup_plate->start_reaction measure_abs Measure Absorbance at 412 nm (Kinetic Read) start_reaction->measure_abs calculate_rate Calculate Rate (Vmax) measure_abs->calculate_rate

Caption: A flowchart of the standard Z-LYS-SBZL enzyme assay protocol.

Protocol 2: Testing for Detergent Interference

This protocol helps to determine the effect of a detergent on your Z-LYS-SBZL assay.

  • Prepare Detergent Stock Solutions: Prepare 10% (w/v or v/v) stock solutions of Triton X-100, CHAPS, and SDS in your assay buffer.

  • Prepare Serial Dilutions: In a 96-well plate, prepare a series of detergent concentrations by serially diluting the stock solutions in the assay buffer. Include a "no detergent" control.

  • Add Enzyme and DTNB: Add your enzyme and DTNB to each well as you would in the standard assay.

  • Pre-incubate: Incubate the plate for 10-15 minutes at the assay temperature to allow the detergent to interact with the enzyme.

  • Initiate and Measure: Start the reaction by adding the Z-LYS-SBZL substrate and measure the kinetic activity as described in Protocol 1.

  • Analyze Data: Plot the enzyme activity as a function of the detergent concentration to determine the concentration at which the detergent begins to inhibit the enzyme.

Logical Flow for Detergent Optimization

start Need to Include Detergent in Assay select_detergents Select Detergents to Test (Triton X-100, CHAPS, SDS) start->select_detergents prepare_dilutions Prepare Serial Dilutions of Each Detergent select_detergents->prepare_dilutions run_assay Run Z-LYS-SBZL Assay at Each Concentration prepare_dilutions->run_assay plot_data Plot Activity vs. Detergent Concentration run_assay->plot_data analyze_results Analyze Inhibition Profile plot_data->analyze_results optimal_found Select Optimal Detergent and Concentration analyze_results->optimal_found Acceptable Window Identified retest Consider Milder Detergents if Needed analyze_results->retest All Concentrations Inhibitory

Caption: A logical workflow for selecting and optimizing detergent concentration.

References

Validation & Comparative

A Comparative Guide to Granzyme A Substrates: Z-LYS-SBZL vs. Fluorogenic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of granzyme A (GzmA) activity is critical for understanding its role in immune responses, inflammation, and apoptosis, as well as for the development of therapeutic agents targeting this enzyme. The choice of substrate is paramount for obtaining sensitive and reliable results. This guide provides an objective comparison of the traditional chromogenic substrate, Z-LYS-SBZL, with modern fluorogenic substrates, supported by experimental data and detailed protocols.

At a Glance: Z-LYS-SBZL vs. Fluorogenic Substrates

FeatureZ-LYS-SBZLFluorogenic Substrates
Detection Method Chromogenic (Absorbance)Fluorogenic (Fluorescence)
Sensitivity LowerHigher
Mechanism Cleavage releases a thiobenzyl group that reacts with DTNB to produce a colored product.Cleavage separates a fluorophore and a quencher, leading to an increase in fluorescence.
Real-time Monitoring Possible, but can be less sensitive for initial rates.Ideal for kinetic studies and real-time monitoring of enzyme activity.
Multiplexing LimitedCan be multiplexed with other fluorescent probes.
Sample Throughput Suitable for cuvette-based and microplate assays.Well-suited for high-throughput screening in microplate format.

Performance Data: A Quantitative Comparison

SubstrateTypekcat/Km (M⁻¹s⁻¹)Reference
Z-LYS-SBZL ChromogenicNot readily available-
SK15 (Ac-Tic-Gly-Oic-Arg-ACC) Fluorogenic (ACC-based)3100[1]
Z-GPR-AFC/MNA Fluorogenic (AFC/MNA-based)Described as having low kinetic constants[1][2]

Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Delving Deeper: Experimental Insights

Z-LYS-SBZL: The Traditional Approach

The cleavage of the thioester bond in Z-LYS-SBZL by granzyme A releases a thiobenzyl group. This product then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Fluorogenic Substrates: A Leap in Sensitivity

Fluorogenic substrates for granzyme A are typically peptides that incorporate a fluorophore and a quencher. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by granzyme A, the fluorophore and quencher are separated, leading to a significant increase in fluorescence intensity. This "turn-on" signal provides a highly sensitive measure of enzyme activity.

Recent advancements have led to the development of highly specific and efficient fluorogenic probes, such as near-infrared substrates that allow for real-time imaging of immune cell activity. These probes exhibit high catalytic efficiency and selectivity for granzyme A over other granzymes.

Experimental Protocols

General Protocol for Comparing Granzyme A Substrates

This protocol outlines a general workflow for comparing the performance of Z-LYS-SBZL and a fluorogenic substrate for granzyme A.

G cluster_prep Preparation cluster_assay Assay Setup cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Granzyme A Enzyme - Assay Buffers - Substrates (Z-LYS-SBZL, Fluorogenic) - DTNB (for Z-LYS-SBZL) plate Pipette Substrates into 96-well plate reagents->plate add_enzyme Add Granzyme A to initiate reaction plate->add_enzyme read_absorbance Measure Absorbance at 412 nm (Z-LYS-SBZL) add_enzyme->read_absorbance read_fluorescence Measure Fluorescence at appropriate Ex/Em wavelengths (Fluorogenic Substrate) add_enzyme->read_fluorescence kinetics Calculate Kinetic Parameters: - Km - Vmax - kcat - kcat/Km read_absorbance->kinetics read_fluorescence->kinetics

Experimental workflow for comparing granzyme A substrates.

Materials:

  • Purified active granzyme A

  • Z-LYS-SBZL hydrochloride

  • Fluorogenic granzyme A substrate (e.g., a FRET-based substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5)

  • 96-well microplate (black for fluorescence, clear for absorbance)

  • Microplate reader with absorbance and fluorescence capabilities

Procedure:

  • Substrate Preparation: Prepare stock solutions of Z-LYS-SBZL and the fluorogenic substrate in a suitable solvent (e.g., DMSO). Prepare a working solution of DTNB in the assay buffer.

  • Enzyme Preparation: Dilute the granzyme A stock to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup:

    • For Z-LYS-SBZL: To each well, add varying concentrations of Z-LYS-SBZL and a fixed concentration of DTNB.

    • For Fluorogenic Substrate: To each well, add varying concentrations of the fluorogenic substrate.

  • Reaction Initiation: Add the diluted granzyme A to each well to start the reaction.

  • Data Acquisition:

    • Z-LYS-SBZL: Immediately begin kinetic measurements of absorbance at 412 nm at regular intervals.

    • Fluorogenic Substrate: Immediately begin kinetic measurements of fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction velocities (V₀) from the linear portion of the progress curves. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat by dividing Vmax by the enzyme concentration, and subsequently determine the catalytic efficiency (kcat/Km).

Granzyme A Signaling Pathway

Granzyme A, secreted by cytotoxic T lymphocytes and natural killer cells, initiates a caspase-independent pathway of apoptosis. Upon entering the target cell, facilitated by perforin, it cleaves various substrates leading to cell death.

G cluster_extracellular Extracellular cluster_cytoplasm Target Cell Cytoplasm cluster_nucleus Target Cell Nucleus CTL_NK Cytotoxic T Lymphocyte / Natural Killer Cell Granules Granzyme A + Perforin Granules CTL_NK->Granules Release Perforin_pore Perforin Pore Formation Granules->Perforin_pore Secretes GzmA_entry Granzyme A Entry Perforin_pore->GzmA_entry SET_complex SET Complex GzmA_entry->SET_complex Cleaves Mitochondrion Mitochondrion GzmA_entry->Mitochondrion Induces ROS DNA_damage Single-Stranded DNA Nicking SET_complex->DNA_damage Activates Nucleases Mitochondrion->DNA_damage ROS production Apoptosis Apoptosis DNA_damage->Apoptosis

Granzyme A-mediated apoptosis pathway.

Conclusion

For researchers requiring high sensitivity, real-time kinetic data, and suitability for high-throughput applications, fluorogenic substrates represent a superior choice for the measurement of granzyme A activity. While Z-LYS-SBZL remains a viable option for certain applications, its lower sensitivity and indirect detection method are significant limitations. The development of novel, highly efficient fluorogenic probes continues to advance the study of granzyme A, enabling more precise and detailed investigations into its biological functions and its potential as a therapeutic target.

References

A Comparative Guide to Granzyme A Activity Assays: Z-LYS-SBZL and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of granzyme A (GzmA) activity is crucial for understanding its role in immune responses and disease pathogenesis. This guide provides a comprehensive comparison of the traditional colorimetric assay using the substrate Z-LYS-SBZL with modern, more sensitive, and specific alternatives.

Granzyme A is a serine protease found in the granules of cytotoxic T lymphocytes and natural killer (NK) cells. It plays a role in inducing caspase-independent cell death in target cells. The choice of assay for measuring its activity can significantly impact experimental outcomes. This guide offers a detailed comparison of available methods, their underlying principles, performance characteristics, and experimental protocols.

Performance Comparison of Granzyme A Activity Assays

The selection of an appropriate assay for measuring granzyme A activity depends on the specific requirements of the experiment, such as the need for high sensitivity, specificity, or throughput. The following table summarizes the key performance characteristics of the Z-LYS-SBZL colorimetric assay and its main alternatives.

FeatureZ-LYS-SBZL Colorimetric AssayFluorometric FRET AssayActivity-Based Probe AssayELISA
Principle Cleavage of a chromogenic substrate releases a product that is measured by absorbance.Cleavage of a FRET substrate separates a fluorophore and a quencher, leading to an increase in fluorescence.Covalent binding of a fluorescently tagged probe to the active site of the enzyme.Measures the total amount of granzyme A protein, not its enzymatic activity.
Detection Colorimetric (Absorbance at 405-412 nm)Fluorometric (e.g., Ex/Em = 490/520 nm)Fluorometric (In-gel or by flow cytometry)Colorimetric, Fluorometric, or Chemiluminescent
Specificity Low. Also cleaved by Granzyme K.[1]High. Substrate sequence can be optimized for GzmA.High. Specific recognition sequence and covalent binding.[2][3]High. Uses specific antibodies.
Sensitivity ModerateHighVery High (down to ~50 nM of probe for detection)[2][3]Very High (in the pg/mL range)
Quantitative YesYesSemi-quantitative (in-gel) to Quantitative (flow cytometry)Yes
Kinetic Analysis YesYesNo (measures active enzyme concentration)No
Advantages Inexpensive, simple procedure.High sensitivity, suitable for high-throughput screening.Directly measures active enzyme, can be used in complex samples and for in-cell imaging.[2]Measures total protein, useful for expression studies.
Disadvantages Low specificity, potential for interference from other proteases.[1]Can be more expensive than colorimetric assays.Probes can be expensive and may have cell permeability issues.Does not provide information on enzymatic activity.

Signaling Pathway and Experimental Workflows

To provide a better understanding of the biological context and the practical application of these assays, the following diagrams illustrate the granzyme A signaling pathway and a general experimental workflow for a granzyme A activity assay.

granzyme_a_signaling_pathway cluster_target_cell Target Cell CTL_NK CTL / NK Cell Granules Cytotoxic Granules (Perforin & Granzyme A) CTL_NK->Granules Release Target_Cell Target Cell Pore Perforin Pore Granules->Pore Forms pore in target cell membrane GzmA_entry Granzyme A Pore->GzmA_entry Allows entry of Mitochondrion Mitochondrion GzmA_entry->Mitochondrion Translocates to Nucleus Nucleus GzmA_entry->Nucleus Translocates to ROS ROS Production Mitochondrion->ROS Disrupts Complex I SET_complex SET Complex (NM23-H1, APE1, SET) Nucleus->SET_complex Cleaves Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis DNA_damage Single-Stranded DNA Damage SET_complex->DNA_damage Activates NM23-H1 DNA_damage->Apoptosis

Diagram 1: Granzyme A Signaling Pathway.

granzyme_a_assay_workflow start Start sample_prep Sample Preparation (e.g., cell lysate, purified enzyme) start->sample_prep add_reagents Add Assay Buffer and Substrate/Probe sample_prep->add_reagents incubation Incubate at 37°C add_reagents->incubation measurement Measure Signal (Absorbance or Fluorescence) incubation->measurement data_analysis Data Analysis (Calculate Activity) measurement->data_analysis end End data_analysis->end

Diagram 2: General Experimental Workflow.

Experimental Protocols

This section provides detailed methodologies for the key granzyme A activity assays discussed.

Granzyme A Activity Assay using Z-LYS-SBZL (Colorimetric)

Principle: This assay is based on the hydrolysis of the thioester substrate Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester (Z-LYS-SBZL) by granzyme A. The released free thiol group reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which is measured spectrophotometrically at 405-412 nm.

Materials:

  • Microplate reader capable of measuring absorbance at 405-412 nm

  • 96-well flat-bottom microplate

  • Granzyme A standard

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Substrate: Z-LYS-SBZL (10 mM stock in DMSO)

  • DTNB (10 mM stock in DMSO)

Procedure:

  • Prepare a working solution of DTNB in Assay Buffer to a final concentration of 0.2 mM.

  • Add 50 µL of sample (e.g., cell lysate, purified enzyme) or granzyme A standard to each well of the microplate.

  • Add 50 µL of the DTNB working solution to each well.

  • To initiate the reaction, add 10 µL of the Z-LYS-SBZL substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • The granzyme A activity is proportional to the rate of increase in absorbance. Calculate the activity from the linear portion of the curve.

Granzyme A Activity Assay using a Fluorometric FRET Substrate

Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher in close proximity, resulting in Förster Resonance Energy Transfer (FRET) and quenching of the fluorescence. Upon cleavage by granzyme A, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme activity.

Materials:

  • Fluorescence microplate reader with appropriate filters (e.g., Ex/Em = 490/520 nm)

  • Black 96-well microplate

  • Granzyme A standard

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% CHAPS)

  • FRET substrate for granzyme A (e.g., Ac-Oic-Gly-Pro-Arg-PABA-MU)

Procedure:

  • Prepare serial dilutions of the granzyme A standard in Assay Buffer.

  • Add 50 µL of sample or standard to each well of the black microplate.

  • Prepare the substrate working solution by diluting the stock in Assay Buffer according to the manufacturer's instructions.

  • Add 50 µL of the substrate working solution to each well to start the reaction.

  • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes, with readings every 1-2 minutes.

  • Determine the granzyme A activity from the rate of fluorescence increase.

Detection of Active Granzyme A using an Activity-Based Probe

Principle: Activity-based probes (ABPs) are small molecules that covalently bind to the active site of an enzyme. These probes are typically tagged with a reporter molecule, such as a fluorophore. The labeling is dependent on the catalytic activity of the enzyme, allowing for the specific detection of active granzyme A.

Materials:

  • Fluorescent scanner or flow cytometer

  • Granzyme A-specific activity-based probe (e.g., with a sulfo-Cy5 reporter)

  • SDS-PAGE equipment and western blot apparatus (for in-gel detection)

  • Cell samples or lysates

Procedure (for in-gel detection):

  • Incubate your cell lysate or purified enzyme with the granzyme A ABP at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled granzyme A directly by scanning the gel for the fluorophore's emission wavelength.

  • The intensity of the fluorescent band corresponds to the amount of active granzyme A.

Conclusion

While the Z-LYS-SBZL assay offers a simple and cost-effective method for measuring tryptase activity, its lack of specificity for granzyme A is a significant drawback. For researchers requiring high specificity and sensitivity, fluorometric FRET-based assays and activity-based probes are superior alternatives. Fluorometric assays are well-suited for high-throughput screening of granzyme A inhibitors, while activity-based probes provide a powerful tool for detecting active granzyme A in complex biological samples and for cellular imaging. The choice of assay should be guided by the specific research question and the required level of analytical performance. Complementing activity assays with an ELISA to measure total granzyme A protein can provide a more complete picture of granzyme A regulation and function.

References

Z-LYS-SBZL Cross-Reactivity: A Comparative Analysis of Granzyme K and Granzyme A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cross-reactivity of the synthetic substrate Z-LYS-SBZL with two key immune system proteases, granzyme K and granzyme A, reveals important considerations for researchers in immunology and drug development. Both granzyme K and granzyme A, members of the tryptase family of serine proteases, demonstrate the ability to hydrolyze Z-LYS-SBZL, a chromogenic substrate commonly used to measure their activity. However, the efficiency of this cleavage differs, highlighting the need for careful interpretation of experimental results.

This guide provides a detailed comparison of the enzymatic activity of granzyme K and granzyme A towards Z-LYS-SBZL, supported by available kinetic data and detailed experimental protocols. Furthermore, it visually delineates the distinct intracellular and extracellular signaling pathways initiated by each granzyme, offering a broader context for their biological roles.

Quantitative Analysis of Enzymatic Activity

Both granzyme A and granzyme K are tryptases, enzymes that preferentially cleave proteins after basic amino acids such as lysine (B10760008) and arginine. The synthetic substrate Z-LYS-SBZL (Thiobenzyl benzyloxycarbonyl-L-lysinate) is designed to mimic this preference, with a lysine residue at the P1 position. Upon cleavage by either granzyme, a thiol group is exposed, which can then react with a chromogenic reagent like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a quantifiable color change.

While both enzymes can process this substrate, kinetic studies indicate that granzyme A is a more efficient catalyst for the hydrolysis of Z-LYS-SBZL compared to granzyme K. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the catalytic constant (kcat), representing the turnover number, are crucial parameters for this comparison.

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Human Granzyme AZ-LYS-SBZL7673694.81 x 10⁵
Mouse Granzyme AZ-LYS-SBZL130221.7 x 10⁵

Experimental Protocols

The determination of granzyme activity using Z-LYS-SBZL is a well-established method. The following protocol provides a general framework for conducting this assay.

Enzyme Activity Assay Protocol

Objective: To measure the enzymatic activity of granzyme K or granzyme A using the chromogenic substrate Z-LYS-SBZL.

Materials:

  • Purified recombinant human or mouse granzyme K or granzyme A

  • Z-LYS-SBZL hydrochloride

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or Ellman's reagent

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm or 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Z-LYS-SBZL in DMSO.

    • Prepare a stock solution of DTNB in the assay buffer.

    • Dilute the granzyme enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the DTNB solution to each well.

    • Add the diluted enzyme solution to the appropriate wells. Include a control well with buffer only (no enzyme) to measure substrate auto-hydrolysis.

  • Initiation of Reaction:

    • To start the reaction, add the Z-LYS-SBZL substrate solution to all wells.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm (or 412 nm) at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Subtract the rate of the control well (substrate auto-hydrolysis) from the rates of the enzyme-containing wells.

    • The net rate of reaction is proportional to the enzyme activity.

Signaling Pathways and Biological Roles

Beyond their enzymatic activity on synthetic substrates, granzyme K and granzyme A play critical roles in immunity, initiating distinct signaling cascades that can lead to cell death and inflammation.

Granzyme A Signaling: Granzyme A is known to induce a caspase-independent form of programmed cell death. Upon entering a target cell, it translocates to the nucleus and cleaves components of the SET complex, leading to single-stranded DNA damage. It also targets mitochondrial proteins, resulting in the production of reactive oxygen species (ROS).

Granzyme K Signaling: Granzyme K also induces a caspase-independent cell death pathway that shares some similarities with granzyme A, including the cleavage of the SET complex. However, it also has unique substrates and can trigger cell death through different mechanisms. Extracellularly, both granzymes can contribute to inflammation by activating specific receptors and inducing the release of pro-inflammatory cytokines.

Visualizing the Pathways

To better understand the complex signaling networks of these granzymes, the following diagrams illustrate their key intracellular and extracellular pathways.

GranzymeA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Target Cell GzA_ext Granzyme A Receptor Cell Surface Receptor GzA_ext->Receptor binds GzA_int Granzyme A GzA_ext->GzA_int enters cell via Perforin Cytokines_ext Pro-inflammatory Cytokines Receptor->Cytokines_ext induces release Mitochondrion Mitochondrion GzA_int->Mitochondrion targets SET_complex SET Complex GzA_int->SET_complex cleaves ROS ROS Mitochondrion->ROS generates Apoptosis Caspase-Independent Apoptosis ROS->Apoptosis DNA_damage Single-Stranded DNA Damage SET_complex->DNA_damage leads to DNA_damage->Apoptosis

Caption: Intracellular and extracellular signaling pathways of Granzyme A.

GranzymeK_Signaling cluster_extracellular Extracellular Space cluster_intracellular Target Cell GzK_ext Granzyme K PAR1 PAR-1 GzK_ext->PAR1 cleaves & activates GzK_int Granzyme K GzK_ext->GzK_int enters cell via Perforin Cytokines_ext Pro-inflammatory Cytokines PAR1->Cytokines_ext induces release Bid Bid GzK_int->Bid cleaves SET_complex SET Complex GzK_int->SET_complex cleaves Mitochondrion Mitochondrion Bid->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosis Caspase-Independent Apoptosis Cytochrome_c->Apoptosis DNA_damage Single-Stranded DNA Damage SET_complex->DNA_damage leads to DNA_damage->Apoptosis

Caption: Intracellular and extracellular signaling pathways of Granzyme K.

Conclusion

The synthetic substrate Z-LYS-SBZL serves as a useful tool for assaying the activity of both granzyme K and granzyme A. However, researchers should be aware of the differential cleavage efficiencies. While granzyme A demonstrates more robust activity against this substrate, granzyme K also exhibits hydrolytic capability. This cross-reactivity underscores the importance of using specific inhibitors or employing knockout models to definitively attribute enzymatic activity when both granzymes may be present. A thorough understanding of their distinct signaling pathways is also crucial for elucidating their specific contributions to immune responses and disease pathogenesis.

References

A Head-to-Head Comparison: BLT Esterase Assay vs. Chromium Release Assay for Cytotoxicity Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in immunology and oncology, the accurate measurement of cell-mediated cytotoxicity is paramount. For decades, the chromium-51 (B80572) release assay has been the gold standard. However, non-radioactive alternatives, such as the BLT esterase assay, have emerged, offering distinct advantages. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental processes.

The BLT (benzyloxycarbonyl-L-lysine thiobenzyl ester) esterase assay offers a non-radioactive method to measure the activity of granzyme A, a serine protease released by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells upon target cell recognition.[1] The chromium release assay, conversely, is a radioactivity-based method that quantifies cell lysis by measuring the release of chromium-51 (⁵¹Cr) from pre-labeled target cells.[2] Studies have shown that the results from both assays are highly comparable, providing researchers with a viable and safer alternative to traditional radioactive methods.[1]

Quantitative Data Comparison

The following table summarizes the key performance parameters of the BLT esterase assay and the chromium release assay.

FeatureBLT Esterase AssayChromium Release Assay
Principle Colorimetric measurement of granzyme A activity released from effector cells.Measurement of radioactive ⁵¹Cr released from lysed target cells.
Radioactivity NoYes (⁵¹Cr)
Assay Time Flexible (4-30 hours)[1]Typically 4 hours[3]
Sensitivity High, can be performed with as few as 10⁴ CTLs[1]High, considered a gold standard for sensitivity[2]
Reagents Inexpensive, non-radioactive reagents[1]Radioactive isotope (⁵¹Cr), requires special handling and disposal
Target Cell Labeling Not requiredRequired (overnight or several hours)
Spontaneous Release LowCan be significant, affecting signal-to-noise ratio
Throughput Amenable to high-throughput screeningMore cumbersome for high-throughput applications

Signaling Pathway of Cytotoxic Cell-Mediated Lysis

The process of a cytotoxic T-lymphocyte (CTL) or Natural Killer (NK) cell inducing apoptosis in a target cell is a complex signaling cascade. The following diagram illustrates the key pathways involved, which are ultimately measured by both the BLT esterase and chromium release assays.

Cytotoxicity_Pathway cluster_effector Effector Cell (CTL/NK) cluster_target Target Cell Effector CTL / NK Cell Granules Cytotoxic Granules (Perforin & Granzymes) Effector->Granules Signal Transduction Target Target Cell Effector->Target Cell-Cell Contact TCR_CD8 TCR / CD8 MHC_I MHC class I + Peptide TCR_CD8->MHC_I Recognition Activating_Receptors Activating Receptors Stress_Ligands Stress Ligands Activating_Receptors->Stress_Ligands Binding Granules->Target Exocytosis Caspase_Cascade Caspase Cascade Granules->Caspase_Cascade Granzyme A/B Entry (via Perforin pores) Apoptosis Apoptosis (Cell Lysis) Caspase_Cascade->Apoptosis Execution

CTL/NK Cell-Mediated Cytotoxicity Pathway

Experimental Workflows

The procedural differences between the BLT esterase assay and the chromium release assay are significant. The following diagram outlines the experimental workflow for each method.

Experimental_Workflows cluster_cr Chromium Release Assay Workflow cluster_blt BLT Esterase Assay Workflow Cr_start Start Cr_label Label Target Cells with ⁵¹Cr Cr_start->Cr_label Cr_wash Wash to Remove Excess ⁵¹Cr Cr_label->Cr_wash Cr_coculture Co-culture Effector and Target Cells Cr_wash->Cr_coculture Cr_centrifuge Centrifuge to Pellet Cells Cr_coculture->Cr_centrifuge Cr_supernatant Collect Supernatant Cr_centrifuge->Cr_supernatant Cr_measure Measure Radioactivity (Gamma Counter) Cr_supernatant->Cr_measure Cr_end End Cr_measure->Cr_end BLT_start Start BLT_coculture Co-culture Effector and Target Cells BLT_start->BLT_coculture BLT_centrifuge Centrifuge to Pellet Cells BLT_coculture->BLT_centrifuge BLT_supernatant Collect Supernatant BLT_centrifuge->BLT_supernatant BLT_add_reagents Add BLT Substrate and Colorimetric Reagent BLT_supernatant->BLT_add_reagents BLT_incubate Incubate BLT_add_reagents->BLT_incubate BLT_measure Measure Absorbance (Spectrophotometer) BLT_incubate->BLT_measure BLT_end End BLT_measure->BLT_end

Comparison of Experimental Workflows

Detailed Experimental Protocols

Chromium-51 Release Assay Protocol

This protocol is a standard method for measuring cell-mediated cytotoxicity.

Materials:

  • Target cells

  • Effector cells

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Sodium Chromate (Na₂⁵¹CrO₄)

  • 96-well V-bottom plates

  • Lysis buffer (e.g., Triton X-100)

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10⁷ cells/mL in complete medium.

    • Add 100 µCi of ⁵¹Cr per 1 x 10⁷ cells.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator, gently mixing every 30 minutes.

    • Wash the labeled target cells three times with a large volume of complete medium to remove unincorporated ⁵¹Cr.

    • Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.

  • Assay Setup:

    • Plate 100 µL of labeled target cells (1 x 10⁴ cells) into each well of a 96-well V-bottom plate.

    • Prepare serial dilutions of effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).

    • Add 100 µL of the effector cell suspension to the appropriate wells.

    • Spontaneous Release Control: Add 100 µL of medium instead of effector cells to at least three wells.

    • Maximum Release Control: Add 100 µL of lysis buffer to at least three wells.

  • Incubation and Measurement:

    • Centrifuge the plate at 50 x g for 3 minutes to initiate cell-cell contact.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new plate or tubes compatible with the gamma counter.

    • Measure the radioactivity (counts per minute, CPM) of the supernatant.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

BLT Esterase Assay Protocol

This protocol provides a non-radioactive alternative to the chromium release assay.

Materials:

  • Target cells

  • Effector cells

  • Complete cell culture medium

  • BLT (Nα-benzyloxycarbonyl-L-lysine thiobenzyl ester) substrate solution

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution

  • Lysis buffer (e.g., Triton X-100)

  • 96-well flat-bottom plate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 405-415 nm

Procedure:

  • Assay Setup:

    • Resuspend target cells to a concentration of 1 x 10⁵ cells/mL.

    • Plate 100 µL of target cells (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

    • Prepare serial dilutions of effector cells at various E:T ratios.

    • Add 100 µL of the effector cell suspension to the appropriate wells.

    • Spontaneous Release Control: Add 100 µL of medium instead of effector cells to at least three wells.

    • Maximum Release Control: Add 100 µL of effector cells and lyse the cells with lysis buffer at the end of the incubation to determine the maximum granzyme A release.

  • Incubation:

    • Centrifuge the plate at 50 x g for 3 minutes.

    • Incubate the plate for 4-30 hours at 37°C in a CO₂ incubator.

  • Enzyme Activity Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare a fresh working solution of BLT substrate and DTNB in a suitable buffer.

    • Add 100 µL of the BLT/DTNB working solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 30-60 minutes, or until a yellow color develops.

    • Measure the absorbance at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of specific lysis based on the absorbance values: % Specific Lysis = [(Experimental Absorbance - Spontaneous Absorbance) / (Maximum Absorbance - Spontaneous Absorbance)] x 100

Conclusion

Both the BLT esterase assay and the chromium release assay are effective methods for quantifying cell-mediated cytotoxicity. The BLT esterase assay presents a compelling non-radioactive alternative with advantages in terms of safety, cost, and flexibility.[1] While the chromium release assay remains a well-established and sensitive technique, the practical benefits of the BLT esterase assay make it an attractive option for many research and drug development applications. The choice between these assays will ultimately depend on the specific needs of the experiment, available resources, and laboratory safety protocols.

References

A Head-to-Head Battle of Chromophores: Kinetic Comparison of Z-LYS-SBZL with Commercially Available Trypsin-Like Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and related scientific fields, the accurate measurement of enzyme activity is paramount. This guide provides a detailed kinetic comparison of the chromogenic substrate Z-LYS-SBZL with other widely used commercial substrates for trypsin-like serine proteases. The data presented herein, supported by detailed experimental protocols, aims to empower researchers to make informed decisions when selecting the most appropriate substrate for their specific assay requirements.

Trypsin-like serine proteases, a family of enzymes with critical roles in digestion, blood coagulation, and immunity, are key targets in drug development. The characterization of their activity relies on substrates that, upon cleavage, generate a detectable signal. This guide focuses on the kinetic performance of Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester), a thioester substrate, and compares it with two other popular commercial alternatives: a fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, and a chromogenic p-nitroanilide substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Comparative Kinetic Analysis

To provide a clear and objective comparison, the following table summarizes the key kinetic parameters—Michaelis constant (Km) and catalytic rate constant (kcat)—for the hydrolysis of each substrate by bovine trypsin. The catalytic efficiency (kcat/Km) is also included as a crucial metric for evaluating substrate specificity and overall enzyme performance.

SubstrateTypeLeaving GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-LYS-SBZL (analog)¹Chromogenic (Thioester)Thiobenzyl~512[1][2]~0.517[1][2]~1010
Boc-Gln-Ala-Arg-AMCFluorogenic7-Amino-4-methylcoumarin (B1665955) (AMC)~230[3]~2.8[3]~12174
Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)Chromogenic (p-Nitroanilide)p-Nitroaniline~394[1][2]~0.182[1][2]~462

¹Data for Z-Lys-pNA, a close structural analog of Z-LYS-SBZL, was used for this comparison due to the limited availability of direct kinetic data for Z-LYS-SBZL with trypsin under identical conditions.[1][2][4]

Key Insights from Kinetic Data

The data reveals distinct performance profiles for each substrate. Boc-Gln-Ala-Arg-AMC exhibits the highest catalytic efficiency (kcat/Km), indicating that it is the most specific and rapidly turned over substrate by trypsin among the three.[3] This high efficiency is a combination of a relatively low Km, suggesting good binding affinity, and a high kcat, indicating rapid catalysis.

The Z-LYS-SBZL analog shows a moderate catalytic efficiency. While its kcat is higher than that of L-BAPNA, its Km is also the highest, suggesting a slightly lower binding affinity for trypsin compared to the other two substrates.[1][2]

L-BAPNA displays the lowest catalytic efficiency.[1][2] This is primarily due to a significantly lower kcat, indicating a slower rate of product formation once the substrate is bound to the enzyme.

Experimental Protocols

To ensure reproducibility and provide a practical resource, detailed protocols for the kinetic analysis of each substrate are provided below.

Protocol 1: Colorimetric Assay using Z-LYS-SBZL and DTNB

This assay measures the release of the thiol-containing leaving group upon substrate cleavage, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

  • Bovine Trypsin

  • Z-LYS-SBZL

  • DTNB

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 412 nm

Procedure:

  • Prepare a stock solution of Z-LYS-SBZL in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of DTNB in the assay buffer.

  • In a 96-well plate, add varying concentrations of Z-LYS-SBZL to the wells.

  • Add a fixed concentration of DTNB to each well.

  • Initiate the reaction by adding a fixed concentration of bovine trypsin to each well.

  • Immediately measure the increase in absorbance at 412 nm over time in a kinetic mode.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 2: Fluorometric Assay using Boc-Gln-Ala-Arg-AMC

This assay measures the increase in fluorescence upon the release of the 7-amino-4-methylcoumarin (AMC) group.

Materials:

  • Bovine Trypsin

  • Boc-Gln-Ala-Arg-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • 96-well black microplate

  • Fluorometer with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a stock solution of Boc-Gln-Ala-Arg-AMC in DMSO.

  • In a 96-well black microplate, add varying concentrations of Boc-Gln-Ala-Arg-AMC.

  • Initiate the reaction by adding a fixed concentration of bovine trypsin.

  • Immediately measure the increase in fluorescence over time in a kinetic mode.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Protocol 3: Colorimetric Assay using Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)

This assay measures the release of the yellow-colored p-nitroaniline upon substrate cleavage.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare a stock solution of L-BAPNA in DMSO.

  • In a 96-well plate, add varying concentrations of L-BAPNA.

  • Initiate the reaction by adding a fixed concentration of bovine trypsin.

  • Immediately measure the increase in absorbance at 405 nm over time in a kinetic mode.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

  • Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.

Signaling Pathways and Downstream Effects

The cleavage of these synthetic substrates in a cellular context does not directly trigger a physiological signaling cascade. However, the enzymes they are designed to detect, such as trypsin, plasmin, kallikrein, and granzyme B, are integral components of complex signaling pathways. The activity of these enzymes on their natural substrates initiates a cascade of events with significant downstream consequences.

Signaling_Pathways cluster_Trypsin Trypsin Signaling cluster_Plasmin Plasmin Signaling cluster_Kallikrein Kallikrein-Kinin System cluster_GranzymeB Granzyme B Apoptotic Pathway Trypsin Trypsin Proenzymes Inactive Proenzymes (e.g., Chymotrypsinogen) Trypsin->Proenzymes Activates ActiveEnzymes Active Digestive Enzymes Proenzymes->ActiveEnzymes Conversion ProteinDigestion Protein Digestion ActiveEnzymes->ProteinDigestion Catalyzes Plasmin Plasmin Fibrin (B1330869) Fibrin Clot Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Conversion ClotLysis Clot Lysis FDPs->ClotLysis Leads to Kallikrein Kallikrein Kininogen High-Molecular-Weight Kininogen (HMWK) Kallikrein->Kininogen Cleaves Bradykinin Bradykinin Kininogen->Bradykinin Releases Inflammation Inflammation & Vasodilation Bradykinin->Inflammation Mediates GranzymeB Granzyme B Procaspases Pro-Caspases GranzymeB->Procaspases Activates Caspases Active Caspases Procaspases->Caspases Conversion Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Overview of key signaling pathways initiated by trypsin-like serine proteases.

For instance, plasmin, a key enzyme in fibrinolysis, cleaves fibrin clots into soluble fragments, thereby maintaining blood vessel patency.[5] The kallikrein-kinin system, initiated by kallikrein, leads to the release of bradykinin, a potent inflammatory mediator.[6][7][8][9][10] Granzyme B, a crucial component of the cytotoxic T lymphocyte response, initiates apoptosis in target cells by activating a cascade of caspases.[11][12][13][14][15]

Experimental Workflow

The following diagram illustrates a generalized workflow for the kinetic comparison of different enzyme substrates.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Prepare Stock Solutions (Enzyme, Substrates, Buffers) PlateSetup Set up 96-well Plate with Substrate Dilutions ReagentPrep->PlateSetup ReactionStart Initiate Reaction by adding Enzyme PlateSetup->ReactionStart DataAcquisition Kinetic Measurement (Absorbance/Fluorescence) ReactionStart->DataAcquisition CalcVelocity Calculate Initial Velocities (V₀) DataAcquisition->CalcVelocity MMPlot Plot V₀ vs. [Substrate] (Michaelis-Menten) CalcVelocity->MMPlot KineticParams Determine Km, Vmax, kcat MMPlot->KineticParams Comparison Compare Catalytic Efficiencies (kcat/Km) KineticParams->Comparison

Caption: Generalized workflow for kinetic analysis of enzyme substrates.

This systematic approach ensures that the data collected is robust and allows for a meaningful comparison between different substrates under identical experimental conditions.

References

Validating New Protease Inhibitors: A Comparative Guide to Using Z-LYS-SBZL and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of new protease inhibitors is a critical step in the discovery pipeline. This guide provides a comprehensive comparison of the chromogenic substrate Z-LYS-SBZL with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Introduction to Protease Inhibitor Validation

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for many physiological processes. Their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. The development of protease inhibitors requires robust and reliable methods for validating their efficacy and determining their kinetic parameters. A key component of these validation assays is the substrate used to measure the enzyme's activity.

Z-LYS-SBZL (N-α-Cbz-L-lysine thiobenzyl ester) is a chromogenic substrate commonly employed for assaying trypsin-like serine proteases.[1][2] Its hydrolysis by these enzymes releases a thiol group, which can be detected spectrophotometrically through its reaction with a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This guide will compare the utility of Z-LYS-SBZL with other widely used chromogenic and fluorogenic substrates.

Comparison of Protease Substrates

The choice of substrate can significantly impact the sensitivity, specificity, and overall performance of a protease inhibitor assay. Below is a comparison of Z-LYS-SBZL with two common alternatives: a p-nitroanilide (pNA) based chromogenic substrate and an aminomethylcoumarin (AMC) based fluorogenic substrate.

Data Presentation: Quantitative Comparison of Substrates for Trypsin

SubstrateTypeDetection MethodKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Z-LYS-SBZL analog (Z-Lys-pNA)ChromogenicSpectrophotometry (410 nm)~34,600~0.517~15[3][4]
Tos-Gly-Pro-Arg-pNAChromogenicSpectrophotometry (405 nm)---[5]
Boc-Gln-Ala-Arg-AMCFluorogenicFluorometry (Ex: 380 nm, Em: 460 nm)---[6]

Note: Direct comparative kinetic data for all three substrates with the same enzyme under identical conditions is limited. The data for the Z-LYS-SBZL analog (Z-Lys-pNA) is provided for trypsin. Researchers should determine these parameters for their specific enzyme and assay conditions.

Key Considerations:

  • Sensitivity: Fluorogenic substrates like Boc-Gln-Ala-Arg-AMC generally offer higher sensitivity compared to chromogenic substrates, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes.[7][8]

  • Interference: Chromogenic assays can be susceptible to interference from colored compounds in the sample, while fluorescence-based assays may be affected by fluorescent compounds.[7]

  • Instrumentation: Chromogenic assays require a standard spectrophotometer, whereas fluorogenic assays necessitate a fluorometer.[7]

  • Cost: The cost of substrates and required instrumentation can also be a factor in assay selection.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for validating a new protease inhibitor using Z-LYS-SBZL and a generic fluorogenic substrate.

Protocol 1: Protease Inhibitor Validation using Z-LYS-SBZL

This protocol outlines a typical procedure for determining the inhibitory potential of a compound against a trypsin-like serine protease using Z-LYS-SBZL as the substrate.

Materials:

  • Purified trypsin-like serine protease

  • Z-LYS-SBZL hydrochloride

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Test inhibitor compound

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Z-LYS-SBZL in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Dilute to various concentrations in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or vehicle control)

      • Protease solution

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add the Z-LYS-SBZL and DTNB solution to each well.

    • Immediately begin monitoring the increase in absorbance at 412 nm using a microplate spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time curves.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 2: Protease Inhibitor Validation using a Fluorogenic Substrate (e.g., Boc-Gln-Ala-Arg-AMC)

This protocol describes a general method for assessing protease inhibition using a fluorogenic substrate.

Materials:

  • Purified trypsin-like serine protease

  • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Test inhibitor compound

  • 96-well black microplate (for fluorescence assays)

  • Microplate fluorometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Dilute to various concentrations in the assay buffer.

    • Prepare a working solution of the protease in the assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or vehicle control)

      • Protease solution

    • Incubate the plate at the desired temperature (e.g., 37°C) for a pre-determined time.

  • Reaction Initiation and Measurement:

    • To start the reaction, add the fluorogenic substrate solution to each well.

    • Immediately begin measuring the increase in fluorescence intensity over time using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value.

Mandatory Visualizations

To further clarify the experimental workflows and underlying mechanisms, the following diagrams are provided.

Inhibitor_Validation_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: - Protease - Substrate (e.g., Z-LYS-SBZL) - Inhibitor Stock - Assay Buffer A1 Dispense Reagents into 96-well Plate: - Buffer - Inhibitor (or Vehicle) - Protease P1->A1 A2 Pre-incubate to allow Enzyme-Inhibitor Binding A1->A2 A3 Initiate Reaction: Add Substrate A2->A3 A4 Monitor Signal Change (Absorbance/Fluorescence) A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ Value D2->D3

Caption: Workflow for protease inhibitor validation.

Z_LYS_SBZL_Reaction cluster_reactants Reactants cluster_products Products Z-LYS-SBZL Z-LYS-SBZL (Substrate) Cbz-Lys Cbz-Lysine Z-LYS-SBZL->Cbz-Lys Protease Cleavage Thiobenzyl Thiobenzyl (Released Thiol) Z-LYS-SBZL->Thiobenzyl DTNB DTNB (Ellman's Reagent) TNB TNB²⁻ (Colored Product, 412 nm) Thiobenzyl->TNB + DTNB

Caption: Enzymatic reaction of Z-LYS-SBZL.

Conclusion

The validation of new protease inhibitors is a multifaceted process where the choice of substrate plays a pivotal role. Z-LYS-SBZL remains a valuable tool for assessing trypsin-like serine proteases, particularly in established colorimetric assays. However, for applications requiring higher sensitivity or dealing with potential colorimetric interference, fluorogenic substrates present a compelling alternative. By understanding the comparative performance, and adhering to detailed experimental protocols, researchers can confidently select the most suitable assay to advance their drug discovery efforts.

References

A Comparative Guide to the Specificity of Z-LYS-SBZL for the Granzyme Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic activity of the synthetic substrate Z-LYS-SBZL across various members of the granzyme family of serine proteases. The information presented herein, supported by experimental data, is intended to assist researchers in selecting appropriate tools for studying granzyme activity and in the development of specific inhibitors.

Overview of Granzyme Specificity and Z-LYS-SBZL

The granzyme family, comprising key effector molecules of cytotoxic T lymphocytes and natural killer (NK) cells, plays a crucial role in immune-mediated cell death. Humans express five main granzymes: A, B, H, K, and M, each with a distinct substrate specificity that dictates its biological function.

Z-LYS-SBZL (Nα-Z-L-Lysine thiobenzyl ester) is a synthetic substrate commonly used to assay for tryptase activity, which involves cleavage after basic amino acid residues like lysine (B10760008) and arginine. This guide examines the specificity of Z-LYS-SBZL towards different human granzymes.

Comparative Analysis of Z-LYS-SBZL Activity

Experimental evidence demonstrates that Z-LYS-SBZL is not a specific substrate for a single granzyme but is primarily hydrolyzed by the tryptase members of the family, Granzyme A and Granzyme K. In contrast, Granzymes B, H, and M, which possess different substrate specificities, do not exhibit significant activity towards Z-LYS-SBZL.

Granzyme MemberSubstrate SpecificityInteraction with Z-LYS-SBZL
Granzyme A Tryptase (cleaves after Lys/Arg)Substrate
Granzyme K Tryptase (cleaves after Lys/Arg)Substrate
Granzyme B Asp-ase (cleaves after Asp)No significant hydrolysis
Granzyme H Chymotrypsin-like (cleaves after bulky aromatic residues like Phe/Tyr)No significant hydrolysis
Granzyme M Met-ase (cleaves after Met/Leu)No significant hydrolysis

Key Findings:

  • Granzyme A and K Activity: Both Granzyme A and Granzyme K demonstrate the ability to hydrolyze Z-LYS-SBZL, confirming their tryptase nature. The residual Z-LYS-SBZL hydrolyzing activity observed in Granzyme A-deficient mice is attributed to the presence of Granzyme K, highlighting the overlapping substrate specificity of these two enzymes[1].

  • Granzyme B, H, and M Inactivity: Due to their distinct substrate preferences, Granzymes B, H, and M do not effectively cleave Z-LYS-SBZL. Granzyme B requires an aspartic acid residue at the P1 position of its substrate. Granzyme H prefers bulky, aromatic amino acids. Granzyme M shows a strong preference for methionine or leucine (B10760876) at the P1 position.

Experimental Protocols

General Granzyme Activity Assay using a Thiobenzyl Ester Substrate

This protocol outlines the general steps for measuring granzyme activity using a thiobenzyl ester substrate like Z-LYS-SBZL.

Principle: The granzyme cleaves the thiobenzyl ester bond of the substrate, releasing a thiol group. This thiol group then reacts with a chromogenic agent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Purified recombinant granzyme enzyme

  • Z-LYS-SBZL substrate solution

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5)

  • DTNB solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the granzyme enzyme in the assay buffer.

  • Add the diluted enzyme to the wells of the 96-well plate.

  • Prepare the substrate-DTNB reaction mixture by combining the Z-LYS-SBZL substrate solution and the DTNB solution in the assay buffer.

  • Initiate the reaction by adding the substrate-DTNB mixture to the wells containing the enzyme.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 or 412 nm) in a kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

  • The rate of change in absorbance is proportional to the enzyme activity.

  • Include appropriate controls, such as a no-enzyme control to account for spontaneous substrate hydrolysis and a no-substrate control.

Signaling Pathways and Experimental Workflow

Experimental Workflow for Determining Substrate Specificity

experimental_workflow Experimental Workflow for Determining Granzyme Substrate Specificity cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis recombinant_gzm Purify Recombinant Granzymes (GzmA, GzmK, GzmB, GzmH, GzmM) assay_setup Set up reactions with each granzyme and Z-LYS-SBZL in a 96-well plate recombinant_gzm->assay_setup substrate_prep Prepare Z-LYS-SBZL Substrate Solution substrate_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation measurement Measure absorbance change over time (kinetic assay) incubation->measurement calculate_rates Calculate initial reaction rates for each granzyme measurement->calculate_rates comparison Compare hydrolysis rates to determine specificity calculate_rates->comparison

Caption: Workflow for assessing Z-LYS-SBZL specificity.

Granzyme-Mediated Cell Death Pathways

The various granzymes induce cell death through distinct signaling cascades.

granzyme_pathways Simplified Granzyme Signaling Pathways cluster_entry Cell Entry cluster_gzma_k Granzyme A & K (Tryptases) cluster_gzmb Granzyme B (Asp-ase) cluster_gzmh Granzyme H (Chymotrypsin-like) cluster_gzmm Granzyme M (Met-ase) perforin Perforin granzymes Granzymes (A, K, B, H, M) perforin->granzymes facilitates entry into target cell cytoplasm gzma_k Granzyme A / Granzyme K granzymes->gzma_k gzmb Granzyme B granzymes->gzmb gzmh Granzyme H granzymes->gzmh gzmm Granzyme M granzymes->gzmm set_complex SET Complex gzma_k->set_complex cleaves dna_nicking Single-Stranded DNA Nicking set_complex->dna_nicking leads to pro_caspases Pro-Caspases gzmb->pro_caspases cleaves & activates caspases Active Caspases pro_caspases->caspases apoptosis_b Apoptosis caspases->apoptosis_b bid Bid gzmh->bid cleaves mitochondrial_pathway Mitochondrial Pathway bid->mitochondrial_pathway activates apoptosis_h Apoptosis mitochondrial_pathway->apoptosis_h caspase_independent Caspase-Independent Cell Death gzmm->caspase_independent

Caption: Overview of Granzyme-induced cell death pathways.

Conclusion

Z-LYS-SBZL serves as a useful tool for assaying the activity of the tryptase granzymes, Granzyme A and Granzyme K. However, its lack of specificity between these two granzymes should be considered when interpreting experimental results. For studies requiring the specific measurement of Granzyme B, H, or M activity, alternative substrates tailored to their respective cleavage preferences are necessary. This guide provides a foundational understanding to aid researchers in the appropriate use of Z-LYS-SBZL and in the broader investigation of the diverse roles of the granzyme family in immunity and disease.

References

A Guide to the Inter-Laboratory Validation of Granzyme Activity Assays Using Z-LYS-SBZL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Z-LYS-SBZL (Nα-Cbz-L-lysine thiobenzyl ester) for the measurement of granzyme A (GzmA) and granzyme K (GzmK) activity, with a focus on establishing robust and reproducible experimental protocols for inter-laboratory validation. Z-LYS-SBZL is a chromogenic substrate that, upon cleavage by these granzymes, releases a thiobenzyl group that can be detected spectrophotometrically, offering a quantitative measure of enzymatic activity.

This document outlines the underlying signaling pathways, detailed experimental procedures, and a comparative look at alternative substrates to assist researchers in making informed decisions for their experimental designs.

The Role of Granzymes in Cell-Mediated Cytotoxicity

Granzymes are a family of serine proteases released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to induce apoptosis in target cells, such as those infected with viruses or tumor cells.[1][2][3][4][5][6][7][8][9][10] The measurement of granzyme activity is a critical tool for assessing the efficacy of immunotherapies and understanding the mechanisms of immune-mediated cell killing.

The granule exocytosis pathway is a primary mechanism of cell-mediated cytotoxicity.[3][6][8] Upon recognition of a target cell, CTLs and NK cells release the contents of their cytotoxic granules, including perforin (B1180081) and granzymes, into the immunological synapse.[1][3][6][8] Perforin forms pores in the target cell membrane, facilitating the entry of granzymes into the cytosol.[1][2][6][8]

Once inside the target cell, granzymes initiate distinct apoptotic pathways. Granzyme B is well-known for activating caspase-dependent apoptosis.[1][2] Granzyme A, a tryptase, triggers a caspase-independent cell death pathway that involves single-stranded DNA damage and mitochondrial dysfunction.[1][3] Z-LYS-SBZL is a substrate for tryptase-like granzymes, primarily granzyme A and the homologous granzyme K.[11]

Granzyme_Mediated_Apoptosis CTL/NK Cell CTL/NK Cell Granules (Perforin & Granzymes) Granules (Perforin & Granzymes) CTL/NK Cell->Granules (Perforin & Granzymes) Target Cell Target Cell Immunological Synapse Immunological Synapse Target Cell->Immunological Synapse Apoptosis Apoptosis Granules (Perforin & Granzymes)->Immunological Synapse Exocytosis Perforin Pore Formation Perforin Pore Formation Immunological Synapse->Perforin Pore Formation Perforin Action Granzyme Entry Granzyme Entry Perforin Pore Formation->Granzyme Entry Granzyme A Pathway Granzyme A Pathway Granzyme Entry->Granzyme A Pathway Granzyme B Pathway Granzyme B Pathway Granzyme Entry->Granzyme B Pathway DNA Fragmentation DNA Fragmentation Granzyme A Pathway->DNA Fragmentation Caspase-independent Mitochondrial Dysfunction Mitochondrial Dysfunction Granzyme A Pathway->Mitochondrial Dysfunction Caspase Activation Caspase Activation Granzyme B Pathway->Caspase Activation Caspase Activation->DNA Fragmentation Caspase-dependent DNA Fragmentation->Apoptosis Mitochondrial Dysfunction->Apoptosis

Figure 1: Simplified signaling pathway of cytotoxic lymphocyte-mediated apoptosis.

Experimental Protocol for Granzyme A Activity Assay using Z-LYS-SBZL

This protocol is adapted from established methods for measuring granzyme A activity and is suitable for inter-laboratory validation.

Materials and Reagents
  • Z-LYS-SBZL hydrochloride (Nα-Cbz-L-lysine thiobenzyl ester hydrochloride)

  • DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] or Ellman's reagent

  • Phosphate buffered saline (PBS), 1X, pH 7.5

  • TRITON™ X-100

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recombinant Granzyme A (for positive control and standard curve)

  • 96-well microplate (clear, flat-bottom)

  • Spectrophotometer capable of reading absorbance at 412 nm

Solution Preparation
  • Assay Buffer: 1X PBS, pH 7.5, containing 0.11 mM DTNB and 0.01% TRITON™ X-100.

  • Substrate Stock Solution (10 mM): Dissolve Z-LYS-SBZL hydrochloride in DMSO. Store at -20°C.

  • DTNB Stock Solution (11 mM): Dissolve DTNB in ethanol. Store at -20°C.

  • Enzyme Solution: Dilute recombinant Granzyme A in 1X PBS to a working concentration (e.g., 0.025 mg/mL). Prepare fresh before use.

Assay Procedure
  • Set up the reaction plate:

    • Blank: Add assay buffer and substrate solution.

    • Positive Control/Standard: Add assay buffer, enzyme solution (at various concentrations for a standard curve), and substrate solution.

    • Sample: Add assay buffer, sample (e.g., cell lysate), and substrate solution.

  • Initiate the reaction: Add the substrate solution to all wells to a final concentration of 1 mM.

  • Incubate: Incubate the plate at 30°C.

  • Measure absorbance: Read the absorbance at 412 nm at regular intervals (e.g., every 20 seconds for 2-3 minutes) using a kinetic program on the spectrophotometer.

  • Calculate activity: The rate of change in absorbance over time is proportional to the granzyme A activity. The activity can be calculated using the molar extinction coefficient of the chromophore produced.

Workflow for Inter-Laboratory Validation

A structured approach is essential for ensuring the reproducibility and comparability of results across different laboratories.

InterLab_Validation_Workflow Analyst_Training Train Analysts Across Labs Sample_Distribution Distribute Standardized Samples & Controls Analyst_Training->Sample_Distribution Independent_Analysis Independent Analysis in Each Lab Sample_Distribution->Independent_Analysis Data_Collection Centralized Data Collection Independent_Analysis->Data_Collection Statistical_Analysis Statistical Analysis of Results Data_Collection->Statistical_Analysis Performance_Evaluation Evaluate Reproducibility & Comparability Statistical_Analysis->Performance_Evaluation Report_Generation Generate Validation Report Performance_Evaluation->Report_Generation

Figure 2: Workflow for the inter-laboratory validation of the Z-LYS-SBZL assay.

Comparison with Alternative Substrates

While Z-LYS-SBZL is a widely used substrate for granzyme A and K, several alternatives are available, each with its own advantages and disadvantages. The choice of substrate can significantly impact the sensitivity, specificity, and throughput of the assay.

Substrate ClassExample Substrate(s)PrincipleAdvantagesDisadvantages
Thiobenzyl Ester Z-LYS-SBZLColorimetric detection of released thiobenzyl group after reaction with DTNB.Well-established, relatively inexpensive.Lower sensitivity compared to fluorescent methods, potential for interference from compounds that react with thiols.
Fluorogenic Peptides Boc-Gln-Ala-Arg-AMC, Boc-Leu-Gly-Arg-AMCCleavage releases a fluorescent group (e.g., AMC), leading to an increase in fluorescence.High sensitivity, suitable for high-throughput screening.Can be more expensive, potential for quenching or autofluorescence from sample components.
Ester Substrates N-Benzoyl-L-arginine ethyl ester (BAEE)Hydrolysis of the ester bond can be monitored by a change in pH or spectrophotometrically.Used for a broad range of trypsin-like proteases.Lower specificity for granzyme A compared to peptide-based substrates.

Data Presentation for Inter-Laboratory Comparison

For a successful inter-laboratory validation, it is crucial to present the data in a clear and standardized format. The following tables provide a template for summarizing and comparing results.

Table 1: Comparison of Granzyme A Activity Measurements Across Laboratories

LaboratorySample IDMean Activity (units/mL)Standard DeviationCoefficient of Variation (%)
Lab 1Control 1
Sample A
Lab 2Control 1
Sample A
Lab 3Control 1
Sample A

Table 2: Kinetic Parameters of Z-LYS-SBZL for Granzyme A (Example Data)

ParameterLaboratory 1Laboratory 2Laboratory 3
Km (µM)
Vmax (µmol/min/mg)

Note: The values in these tables should be generated from the analysis of standardized control and experimental samples distributed to each participating laboratory.

Conclusion

The Z-LYS-SBZL-based assay provides a reliable method for quantifying granzyme A and K activity. For inter-laboratory studies, strict adherence to a standardized protocol, comprehensive analyst training, and the use of common reference materials are paramount to ensure data comparability and reproducibility. While alternative substrates, particularly fluorogenic peptides, offer higher sensitivity, Z-LYS-SBZL remains a valuable and cost-effective tool for many applications in immunology and drug development. The experimental protocols and data presentation formats outlined in this guide provide a framework for conducting robust inter-laboratory validations, ultimately leading to more reliable and impactful research.

References

Safety Operating Guide

Proper Disposal of Z-LYS-SBZL Monohydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Z-LYS-SBZL monohydrochloride, ensuring the safety of laboratory personnel and environmental protection.

This compound (α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride) is a lysine (B10760008) derivative utilized in research settings.[1][2] While current safety data sheets (SDS) do not classify this substance as hazardous under GB CLP Regulation, prudent laboratory practices necessitate a structured and informed approach to its disposal.[3] The hazards of this material have not been thoroughly investigated, and it is recommended to handle all chemicals with caution.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, eye shields, gloves, and a laboratory coat.[2] In case of accidental contact, follow the first aid measures outlined below.

Incident ScenarioFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[4]
Eye Contact Rinse eyes cautiously with pure water for at least 15 minutes. Seek immediate medical advice.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Step-by-Step Disposal Protocol

Given the limited specific disposal information, a conservative approach adhering to general laboratory chemical waste guidelines is mandatory. Avoid releasing the chemical into the environment, and prevent it from entering surface water or drains.[3]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including empty containers and contaminated materials, as chemical waste.

    • Segregate the waste into designated, clearly labeled containers. Do not mix with other chemical waste unless compatibility is confirmed.

  • Container Management:

    • Use chemically resistant, leak-proof containers for waste collection.

    • Ensure containers are tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature for the pure compound is -20°C.[5]

  • Disposal of Unused Product:

    • If possible, unused or expired this compound should be returned to the manufacturer or supplier.

    • Alternatively, it must be disposed of through a licensed chemical waste disposal company.

  • Decontamination of Labware:

    • Thoroughly decontaminate all labware that has come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by washing with soap and water.

    • Collect the initial solvent rinse as chemical waste.

  • Handling of Contaminated Materials:

    • Any materials used for cleaning spills or handling the compound (e.g., paper towels, gloves) should be collected in a sealed bag and disposed of as chemical waste.

  • Consult Local Regulations:

    • Always consult and adhere to your institution's specific chemical hygiene plan and local, state, and federal waste disposal regulations. These regulations will provide the ultimate guidance on proper disposal procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound start Start: this compound Waste Generated waste_id Identify and Segregate Waste (Unused product, contaminated labware, PPE) start->waste_id container Place in a Labeled, Leak-Proof Chemical Waste Container waste_id->container storage Store in a Designated, Ventilated Area container->storage disposal_decision Consult Institutional and Local Regulations storage->disposal_decision licensed_disposal Arrange for Pickup by a Licensed Chemical Waste Disposal Service disposal_decision->licensed_disposal end End: Disposal Complete licensed_disposal->end

Caption: Disposal Workflow for this compound.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes safety and regulatory compliance, thereby building trust and demonstrating a commitment to responsible laboratory practices.

References

Essential Safety and Logistical Information for Handling Z-LYS-SBZL Monohydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for Z-LYS-SBZL monohydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of experimental workflows.

Compound Identification and Properties

This compound, also known as α-N-Carbobenzoxy-L-lysine thiobenzyl ester monohydrochloride, is a lysine (B10760008) derivative commonly used as a substrate in colorimetric assays for trypsin-like enzymes.[1]

PropertyValueSource
CAS Number 69861-89-8[2][3]
Molecular Formula C21H27ClN2O3S[2][4]
Molecular Weight 422.97 g/mol [2]
Appearance White to light yellow solid/powder[2]
Solubility Soluble in DMSO (up to 200 mg/mL)[2]

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[3][5]

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.Protects eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Prevents skin contact with the compound.
Respiratory Protection Type N95 (US) or P1 (EN143) respirator filter.Avoids inhalation of fine dust particles.
Body Protection Laboratory coat.Protects skin and clothing from contamination.

Operational Plan: Enzyme Activity Assay Protocol

This section outlines a step-by-step procedure for a typical enzyme activity assay using this compound as a substrate. This protocol is based on established methodologies for similar assays.[6]

3.1. Reagent Preparation

Proper preparation of stock solutions is critical for experimental success.

ReagentPreparation ProtocolStorage
Z-LYS-SBZL Stock Solution (10 mM) Dissolve 5.4 mg of this compound in 1.277 mL of DMSO.Aliquot into 100 µL portions, flash-freeze in liquid nitrogen, and store at -80°C for up to 6 months.[2][6]
Reaction Buffer 50 mM Tris-HCl, 150 mM NaCl, 0.01% Triton X-100, pH 7.6.Can be stored at 4°C for short-term use.

3.2. Experimental Procedure

The following workflow details the steps for conducting the enzyme assay in a 96-well plate format.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare 10 mM Z-LYS-SBZL in DMSO add_reagents Add Reaction Buffer, Enzyme, and DTNB to 96-well plate prep_buffer Prepare Reaction Buffer prep_enzyme Prepare Enzyme Solution initiate_reaction Initiate reaction by adding Z-LYS-SBZL substrate add_reagents->initiate_reaction Sequential Addition incubate Incubate at appropriate temperature initiate_reaction->incubate Time-course measure_absorbance Measure absorbance at 405 nm using a plate reader incubate->measure_absorbance Endpoint or Kinetic Read analyze_data Analyze kinetic data to determine enzyme activity measure_absorbance->analyze_data

Enzyme activity assay workflow.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Disclaimer: The following disposal guidelines are based on general best practices for non-hazardous chemical waste. It is imperative to consult your institution's specific Safety Data Sheet (SDS) and your Environmental Health and Safety (EHS) department for definitive disposal protocols.

4.1. Solid Waste

  • Unused Compound: Uncontaminated, solid this compound is generally considered non-hazardous.[7][8] It can typically be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.[7]

  • Contaminated Labware: Items such as weigh boats and pipette tips that have come into contact with the solid compound should be placed in a designated solid waste container.

4.2. Liquid Waste

  • DMSO Solutions: Solutions of this compound in DMSO should be collected in a designated hazardous waste container for organic solvents.[9][10] Do not pour DMSO solutions down the drain.[10] The container should be clearly labeled with its contents.

  • Aqueous Solutions: If the final assay solution is primarily aqueous and the concentration of the compound is very low, it may be permissible to dispose of it down the sanitary sewer with copious amounts of water.[11] However, this is highly dependent on local regulations and the presence of other hazardous components in the solution. Always seek approval from your institution's EHS before proceeding with sewer disposal.

4.3. Empty Containers

  • Empty containers that held this compound should be thoroughly rinsed with a suitable solvent (e.g., water or ethanol). The rinsate should be collected as chemical waste. Once cleaned and the label defaced, the container can often be disposed of in the regular trash or recycled.[12]

disposal_plan cluster_waste_streams Waste Segregation cluster_disposal_routes Disposal Routes solid_waste Solid Waste (Unused compound, contaminated labware) regular_trash Regular Lab Trash solid_waste->regular_trash If non-hazardous liquid_waste_dmso Liquid Waste (DMSO) (Stock solutions, reaction mixtures) hazardous_waste Hazardous Waste (Organic Solvents) liquid_waste_dmso->hazardous_waste liquid_waste_aqueous Liquid Waste (Aqueous) (Diluted assay solutions) sewer_disposal Sanitary Sewer (with EHS approval) liquid_waste_aqueous->sewer_disposal Consult EHS empty_containers Empty Containers rinsed_trash Rinsed Container Trash/Recycling empty_containers->rinsed_trash After rinsing

Waste disposal decision pathway.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.